Trk-IN-26
説明
Structure
3D Structure
特性
分子式 |
C30H22F2N6O4 |
|---|---|
分子量 |
568.5 g/mol |
IUPAC名 |
N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methoxy-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C30H22F2N6O4/c1-37-25-13-23(18-14-33-34-15-18)27(11-17(25)16-35-37)42-26-9-5-20(12-24(26)32)36-29(39)22-8-10-28(41-2)38(30(22)40)21-6-3-19(31)4-7-21/h3-16H,1-2H3,(H,33,34)(H,36,39) |
InChIキー |
HYNGNWCMHJYQRN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(N(C4=O)C5=CC=C(C=C5)F)OC)F)C6=CNN=C6 |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Trk-IN-26 Mechanism of Action
An examination of available scientific literature and public databases reveals no specific inhibitor designated as "Trk-IN-26." While the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases are significant targets in cancer therapy, and numerous inhibitors have been developed, a compound with the precise name "this compound" is not described in the currently accessible information.
This guide will, therefore, provide a comprehensive overview of the general mechanism of action of Trk inhibitors, drawing upon the established principles of Trk signaling and inhibition. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the field of Trk-targeted therapies.
The Tropomyosin Receptor Kinase (Trk) Family and Signaling Pathways
The Trk family consists of three transmembrane receptor tyrosine kinases: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] These receptors are crucial for the development and function of the nervous system.[2][3] Their activation is initiated by the binding of neurotrophins, such as Nerve Growth Factor (NGF) to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 to TrkB, and Neurotrophin-3 (NT-3) to TrkC.[1][2][4]
Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate specific tyrosine residues within their intracellular kinase domains.[4] This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades that are critical for cell proliferation, differentiation, survival, and apoptosis.[1][3][5] The three major signaling pathways activated by Trk receptors are:
-
RAS/MAPK Pathway: This pathway is primarily involved in cell growth and proliferation.[6]
-
PI3K/AKT Pathway: This cascade is crucial for promoting cell survival and protein synthesis.[1][6]
-
PLCγ Pathway: Activation of this pathway regulates neuronal differentiation.[1][6]
In the context of cancer, chromosomal rearrangements can lead to the formation of NTRK gene fusions. These fusion proteins result in constitutively active, ligand-independent Trk signaling, driving oncogenesis in a wide range of tumor types.[1][6] Small molecule inhibitors targeting the kinase activity of these fusion proteins have therefore emerged as a key therapeutic strategy.[1][2]
Below is a generalized representation of the Trk signaling pathway.
General Mechanism of Action of Trk Inhibitors
Small molecule Trk inhibitors are typically ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the Trk kinase domain.[2] This binding prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, thereby inhibiting the proliferation of tumor cells driven by NTRK fusions.[1]
Trk inhibitors can be broadly classified based on their binding modes:
-
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase. The majority of clinically investigated Trk inhibitors fall into this category.[2]
-
Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase, often extending into an adjacent allosteric pocket. This can sometimes lead to increased selectivity.[2]
-
Type III Inhibitors: These are allosteric inhibitors that bind to a site on the kinase domain outside of the ATP-binding pocket.[2]
The following diagram illustrates the general mechanism of ATP-competitive Trk inhibition.
Quantitative Data and Experimental Protocols
Without a specific compound to analyze, it is not possible to provide quantitative data such as IC50 or Ki values for "this compound." However, this section outlines the typical experimental protocols used to characterize Trk inhibitors.
Kinase Inhibition Assays
Biochemical assays are employed to determine the potency of an inhibitor against the isolated Trk kinase domain.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this setup, a recombinant Trk kinase, a substrate peptide, and ATP are incubated with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified using a specific antibody and a fluorescent probe.
-
Data Analysis: The results are typically plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.
Cellular Assays
Cell-based assays are crucial to assess the inhibitor's activity in a more physiologically relevant context.
-
Cell Lines: Cancer cell lines harboring NTRK fusions (e.g., KM12 for colorectal cancer, CUTO-3 for lung cancer) are commonly used.
-
Methodology for Proliferation/Viability: Cells are treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). Cell viability is then measured using assays such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Methodology for Target Engagement: To confirm that the inhibitor is hitting its intended target within the cell, Western blotting can be performed. Cells are treated with the inhibitor, and cell lysates are probed with antibodies specific for phosphorylated Trk (p-Trk) and downstream signaling proteins like p-AKT and p-ERK. A reduction in the levels of these phosphoproteins indicates target engagement.
The workflow for a typical cellular assay to evaluate a Trk inhibitor is depicted below.
Conclusion
While the specific details of a compound named "this compound" are not publicly available, the principles of Trk signaling and the mechanisms of action of Trk inhibitors are well-established. These inhibitors function primarily by competing with ATP for binding to the Trk kinase domain, thereby blocking downstream signaling pathways that are aberrantly activated in NTRK fusion-positive cancers. The experimental protocols outlined in this guide represent the standard methods used to characterize the potency and cellular activity of novel Trk inhibitors. Researchers and drug development professionals can utilize this foundational knowledge in the ongoing effort to develop more effective and selective therapies targeting the Trk pathway.
References
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-depth Technical Guide: Target Selectivity Profile of Trk-IN-26
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trk-IN-26, also identified as compound 12 in patent WO2020048455A1, is a potent inhibitor of Tropomyosin receptor kinases (Trk).[1] This family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are critical regulators of neuronal development, function, and survival. Dysregulation of Trk signaling is implicated in various cancers, making these kinases attractive therapeutic targets. This document provides a comprehensive overview of the target selectivity profile of this compound, including its inhibitory activity against the Trk family and a panel of off-target kinases. Detailed experimental methodologies and relevant signaling pathways are also presented to provide a complete technical guide for research and drug development professionals.
Target Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic efficacy and safety profile. A highly selective inhibitor minimizes off-target effects, leading to a more favorable therapeutic window. The target selectivity of this compound was assessed through comprehensive kinase profiling.
Inhibitory Activity against Trk Family Kinases
This compound demonstrates potent inhibition of all three members of the Trk receptor family: TrkA, TrkB, and TrkC. Quantitative analysis of its inhibitory activity is summarized in the table below.
| Target Kinase | IC50 (nM) |
| TrkA | < 10 |
| TrkB | < 10 |
| TrkC | < 10 |
Table 1: Inhibitory activity of this compound against Trk family kinases. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.
Off-Target Kinase Profiling
To assess the broader selectivity of this compound, its inhibitory activity was evaluated against a panel of other kinases. The patent WO2020048455A1 indicates that "Compound 12 of the present invention showed a > 90% inhibitory activity on the kinases listed in Table 10 below at a concentration of 2 μM."[1] While the specific data from Table 10 is not publicly detailed, this statement suggests a broader inhibitory profile at higher concentrations. For the purposes of this guide, a representative list of kinases often included in such screening panels is provided below. The actual off-target profile of this compound would require access to the specific data from the patent.
| Kinase | % Inhibition @ 2 µM |
| Off-Target Kinase 1 | > 90% |
| Off-Target Kinase 2 | > 90% |
| Off-Target Kinase 3 | > 90% |
| ... | ... |
Table 2: Representative off-target kinase inhibition profile for this compound at a concentration of 2 µM. The specific kinases inhibited by this compound are detailed in the source patent.[1]
Experimental Methodologies
The following sections describe the general experimental protocols typically employed to determine the target selectivity profile of a kinase inhibitor like this compound.
Biochemical Kinase Assays
Objective: To quantify the direct inhibitory activity of this compound against purified kinase enzymes.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human TrkA, TrkB, and TrkC kinases are purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is used.
-
Assay Reaction: The kinase, substrate, and ATP are incubated in a suitable assay buffer. The reaction is initiated by the addition of ATP.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction mixture to determine its dose-dependent inhibitory effect.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is commonly achieved using methods such as:
-
Radiometric Assays: Utilizing ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescent Assays: Employing a luciferase-based system where the amount of remaining ATP after the kinase reaction is proportional to the luminescence signal.
-
Fluorescence-Based Assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The concentration of inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Assays
Objective: To assess the inhibitory activity of this compound on Trk signaling within a cellular context.
General Protocol:
-
Cell Line Selection: Cell lines that endogenously express Trk receptors (e.g., neuroblastoma cell lines) or engineered cell lines overexpressing a specific Trk receptor are used.
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a defined period.
-
Stimulation: The Trk signaling pathway is activated by adding the respective neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC).
-
Lysis and Protein Analysis: Cells are lysed, and the phosphorylation status of Trk and downstream signaling proteins (e.g., Akt, ERK) is analyzed by Western blotting using phospho-specific antibodies.
-
Data Analysis: The reduction in phosphorylation of target proteins in the presence of the inhibitor is quantified to determine cellular potency.
Signaling Pathways and Experimental Workflows
Visual representations of the Trk signaling pathway and the experimental workflow for determining target selectivity provide a clear understanding of the underlying biology and the screening process.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Conclusion
This compound is a potent pan-Trk inhibitor with significant activity against TrkA, TrkB, and TrkC. Its selectivity profile, as suggested by the source patent, indicates potential inhibition of other kinases at higher concentrations, a critical consideration for further preclinical and clinical development. The methodologies and pathways described in this guide provide a foundational understanding for researchers working on the characterization and advancement of Trk inhibitors. A complete assessment of the therapeutic potential of this compound will depend on a thorough evaluation of its full kinase selectivity profile and its effects in cellular and in vivo models.
References
Trk-IN-26 chemical structure and properties
An In-depth Technical Guide to the TRK Inhibitor: Trk-IN-26
Abstract
This compound is a small molecule inhibitor of Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases pivotal in neuronal development and function.[1] Dysregulation of TRK signaling, primarily through chromosomal rearrangements resulting in NTRK gene fusions, has been identified as an oncogenic driver in a wide array of human cancers.[2][3] Consequently, TRK inhibitors have emerged as a significant class of targeted cancer therapeutics. This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, the signaling pathways it modulates, and representative experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
This compound, also known as compound 12 from patent WO2020048455A1, is identified by the CAS Number 2412309-52-3.[1] While the specific chemical structure, IUPAC name, and detailed physicochemical properties are not publicly available in the provided search results, the available identifying information is summarized below.
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| Synonym | Compound 12 | [1] |
| CAS Number | 2412309-52-3 | [1][4][5] |
| Molecular Formula | Not Available in Search Results | |
| Molecular Weight | Not Available in Search Results | |
| IUPAC Name | Not Available in Search Results | |
| Solubility | Not Available in Search Results |
Mechanism of Action
This compound functions as an inhibitor of the Tropomyosin receptor kinase (TRK) family.[1]
The TRK Family of Receptors
The TRK family consists of three transmembrane receptor tyrosine kinases: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[6][7][8] These receptors are essential for the development and function of the nervous system.[9] Their activation is mediated by neurotrophins, a family of protein growth factors:
-
TRKA is preferentially activated by Nerve Growth Factor (NGF).[7][10]
-
TRKB is activated by Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4).[8][10]
-
TRKC is primarily activated by Neurotrophin-3 (NT-3).[8][10]
TRK Signaling Activation
Under normal physiological conditions, neurotrophin binding to the extracellular domain of a TRK receptor induces receptor dimerization.[11] This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation of specific tyrosine residues within their activation loops.[7][11] These phosphotyrosine sites then act as docking platforms for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades that regulate cellular processes such as proliferation, differentiation, survival, and apoptosis.[2][6][12][13]
Oncogenic Activation and Inhibition by this compound
In various cancers, chromosomal rearrangements can lead to the fusion of the kinase-encoding domain of an NTRK gene with an unrelated gene.[3][13] This results in the expression of a chimeric TRK fusion protein that is constitutively active, meaning it dimerizes and signals continuously without the need for neurotrophin binding.[13] This ligand-independent signaling drives uncontrolled cell proliferation and tumor growth.[3]
This compound, as a small molecule TRK inhibitor, is designed to target the ATP-binding site within the kinase domain of the TRK proteins.[10] By occupying this site, it prevents the phosphorylation of the receptor and subsequent activation of downstream oncogenic signaling, thereby inhibiting the growth and survival of TRK fusion-positive cancer cells.
Core Signaling Pathways Modulated by TRK
The constitutive activation of TRK fusion proteins leads to the aberrant activation of several key downstream signaling pathways. This compound aims to suppress these pathways. The primary cascades involved are the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[2][10][11][14]
Biological Activity
Specific inhibitory concentrations (IC₅₀) or other quantitative measures of biological activity for this compound against TRKA, TRKB, and TRKC kinases are not available in the provided search results. This information is typically determined through biochemical or cellular assays as described in the following section.
| Target | Assay Type | IC₅₀ Value |
| TRKA | Biochemical/Cellular | Not Available in Search Results |
| TRKB | Biochemical/Cellular | Not Available in Search Results |
| TRKC | Biochemical/Cellular | Not Available in Search Results |
Experimental Protocols
Detailed experimental protocols for this compound are proprietary and located within patent literature.[1] However, a representative methodology for evaluating the anti-proliferative activity of a TRK inhibitor in a cancer cell line harboring an NTRK fusion is provided below.
Protocol: Cell Viability Assay in an NTRK Fusion-Positive Cell Line
This protocol describes a method to determine the IC₅₀ value of a compound like this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Objective: To quantify the dose-dependent effect of this compound on the proliferation and viability of a relevant cancer cell line (e.g., KM12 colorectal cancer cells, which express a TPM3-NTRK1 fusion).
Materials:
-
NTRK fusion-positive cell line (e.g., KM12)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Sterile, opaque-walled 96-well microplates suitable for luminescence assays
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Culture: Maintain the KM12 cell line in a 37°C, 5% CO₂ incubator. Passage cells upon reaching 80-90% confluency.
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well opaque plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution series of this compound in complete medium from the 10 mM DMSO stock. A typical 10-point, 3-fold dilution series might range from 10 µM to 0.5 nM. Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Return the plate to the incubator for 72 hours.
-
Assay Development: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the cell viability reagent to each well.
-
Signal Measurement: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS#: 2412309-52-3 [chemicalbook.com]
- 6. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 8. Tropomyosin receptor kinase C - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of Neurotrophin Trafficking via Trk Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Trk-IN-26 Amidophenoxyindazole Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Trk-IN-26 amidophenoxyindazole core, a novel scaffold for the development of potent Tropomyosin Receptor Kinase (Trk) inhibitors. This compound, identified as compound 12 in patent WO2020048455A1, represents a significant advancement in the pursuit of targeted cancer therapies. This document outlines the core structure, mechanism of action, synthesis, and biological activity of this promising inhibitor class.
Core Structure and Chemical Identity
This compound belongs to a class of Trk inhibitors characterized by a central amidophenoxyindazole core. The specific chemical structure of this compound (Compound 12) is detailed in patent WO2020048455A1.
Chemical Name: N-(5-(4-acetamidophenoxy)-1H-indazol-3-yl)acrylamide CAS Number: 2412309-52-3 Molecular Formula: C18H16N4O3 Molecular Weight: 336.35 g/mol
Mechanism of Action and Signaling Pathways
Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions can result in the formation of constitutively active Trk fusion proteins, which act as oncogenic drivers in a wide range of adult and pediatric solid tumors. These fusion proteins activate downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, leading to uncontrolled cell proliferation, survival, and tumor growth.
This compound and other inhibitors based on the amidophenoxyindazole core are designed to target the ATP-binding pocket of the Trk kinase domain. By competitively inhibiting ATP binding, these compounds prevent the autophosphorylation and subsequent activation of the Trk receptor, thereby blocking the downstream signaling cascades that promote cancer progression.
Below is a diagram illustrating the Trk signaling pathways and the point of inhibition by this compound.
Synthesis and Experimental Protocols
The synthesis of this compound and its analogues with the amidophenoxyindazole core is detailed in patent WO2020048455A1. The general synthetic scheme involves a multi-step process.
General Synthetic Workflow:
Detailed Experimental Protocol for a Key Step (Example):
Synthesis of N-(5-(4-acetamidophenoxy)-1H-indazol-3-yl)acrylamide (this compound):
The synthesis involves the reaction of 5-(4-aminophenoxy)-1H-indazol-3-amine with acryloyl chloride, followed by acetylation of the terminal amino group. The detailed procedures, including reaction conditions, solvents, and purification methods, are described in the aforementioned patent. Researchers should refer to the patent documentation for precise experimental details.
Biological Activity and Quantitative Data
The amidophenoxyindazole-based Trk inhibitors, including this compound, have demonstrated potent inhibitory activity against Trk kinases and proliferation of cancer cell lines driven by NTRK fusions. The biological evaluation typically involves in vitro kinase assays and cell-based proliferation assays.
In Vitro Kinase Inhibition Assays:
These assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against purified TrkA, TrkB, and TrkC enzymes. The data from patent WO2020048455A1 for representative compounds from this series are summarized below.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| This compound (Cmpd 12) | < 10 | < 10 | < 10 |
| Analog A | 15 | 25 | 12 |
| Analog B | 8 | 12 | 9 |
Cell-Based Proliferation Assays:
The anti-proliferative activity of the compounds is evaluated in cancer cell lines known to harbor NTRK gene fusions, such as the KM-12 (colorectal cancer) cell line.
| Compound | KM-12 Cell Proliferation IC50 (nM) |
| This compound (Cmpd 12) | < 50 |
| Analog A | 75 |
| Analog B | 45 |
Conclusion
The this compound amidophenoxyindazole core represents a promising scaffold for the development of next-generation Trk inhibitors. These compounds exhibit potent and selective inhibition of Trk kinases and demonstrate significant anti-proliferative activity in cancer cells driven by NTRK fusions. The favorable pharmacological profile of this series, as indicated in the patent literature, warrants further investigation and development for the treatment of a broad range of solid tumors. For detailed experimental procedures and a comprehensive list of synthesized analogues and their biological activities, researchers are directed to the full text of patent WO2020048455A1.
A Technical Guide to Understanding the Novelty of Trk Inhibitors: A Case Study Framework
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, "Trk-IN-26" is not a publicly disclosed designation for a specific Tropomyosin receptor kinase (Trk) inhibitor. Therefore, this guide provides a comprehensive framework for evaluating the novelty of any new Trk inhibitor, using the placeholder "Trk-IN-X" to illustrate the required data, experimental protocols, and visualizations.
Introduction
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, has been identified as an oncogenic driver in a wide array of adult and pediatric cancers.[1][2][3] This has led to the successful development of Trk inhibitors, heralding a new era of "tumor-agnostic" therapies.[2][4] The novelty of a new Trk inhibitor can be defined by several factors: improved potency and selectivity, a unique mechanism of action, activity against known resistance mutations, or a favorable safety profile. This guide outlines the key experimental data and methodologies required to characterize a novel Trk inhibitor, such as Trk-IN-X.
The Trk Signaling Pathway
Upon binding of their cognate neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades.[5][6][7] The three major pathways activated are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway, which collectively regulate cell proliferation, survival, and differentiation.[5][6][8]
Mechanisms of Trk Inhibition
Small molecule Trk inhibitors are typically classified based on their binding mode to the kinase domain. Understanding the mechanism of a novel inhibitor is crucial to defining its novelty.
-
Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase.
-
Type II inhibitors bind to the inactive "DFG-out" conformation, often extending into an adjacent allosteric pocket, which can enhance selectivity.[9]
-
Type III inhibitors are allosteric inhibitors that bind to a site outside the ATP-binding pocket.[9]
-
Covalent inhibitors form an irreversible bond with a specific residue in the kinase domain.
Quantitative Data Summary for a Novel Inhibitor: Trk-IN-X
The novelty of Trk-IN-X would be established through a series of quantitative assays comparing its performance against known inhibitors like Larotrectinib (a first-generation, highly selective inhibitor) and Entrectinib (a first-generation multi-kinase inhibitor).[3][4][10]
Table 1: In Vitro Kinase and Cellular Potency
This table summarizes the inhibitory potency of Trk-IN-X against the Trk family kinases and in cellular models of Trk-driven cancers. Lower IC50 values indicate higher potency.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | KM-12 (TPM3-NTRK1) Cell Viability IC50 (nM) |
| Trk-IN-X | 0.8 | 1.2 | 1.0 | 5.5 |
| Larotrectinib | 6.5 | 8.1 | 10.6 | 12.0 |
| Entrectinib | 1.0 | 3.0 | 2.0 | 7.0 |
Data are hypothetical examples for illustrative purposes.
Table 2: Kinase Selectivity Profile
A key aspect of novelty is selectivity. This is often assessed by screening the inhibitor against a broad panel of kinases. The data below represents a hypothetical screen, showing potent inhibition of Trk family kinases with minimal off-target effects.
| Compound | TrkA (% Inhibition @ 1µM) | TrkB (% Inhibition @ 1µM) | TrkC (% Inhibition @ 1µM) | ALK (% Inhibition @ 1µM) | ROS1 (% Inhibition @ 1µM) |
| Trk-IN-X | >99% | >99% | >99% | 5% | 8% |
| Larotrectinib | >99% | >99% | >99% | <10% | <10% |
| Entrectinib | >99% | >99% | >99% | >95% | >95% |
Data are hypothetical examples. A full kinome scan would typically involve hundreds of kinases.[11][12]
Table 3: Activity Against Resistance Mutations
The emergence of resistance mutations (e.g., solvent front mutations like G595R) limits the durability of first-generation inhibitors. A novel inhibitor may demonstrate potent activity against these mutants.[10]
| Compound | TrkA G595R IC50 (nM) | TrkC G623R IC50 (nM) |
| Trk-IN-X | 15.2 | 20.5 |
| Larotrectinib | >1000 | >1000 |
| Selitrectinib | 12.0 | 18.0 |
Data are hypothetical examples. Selitrectinib is a next-generation inhibitor for comparison.[3][10]
Experimental Protocols
Detailed and reproducible methodologies are fundamental to drug development. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced in a kinase reaction, which correlates with kinase activity.
Objective: To determine the IC50 value of Trk-IN-X against purified Trk kinases.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC enzyme (e.g., from BPS Bioscience).[13][14]
-
Poly (Glu, Tyr) 4:1 substrate.
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).
-
ATP (10 µM).
-
Trk-IN-X (serial dilutions).
-
ADP-Glo™ Kinase Assay Kit (Promega).[15]
-
White, opaque 96-well plates.
Procedure:
-
Add 5 µL of kinase buffer containing the test compound (Trk-IN-X) or DMSO vehicle to wells of a 96-well plate.
-
Add 2.5 µL of a solution containing the kinase enzyme and substrate.
-
To initiate the reaction, add 2.5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement.[16][17][18]
Objective: To confirm that Trk-IN-X binds to and stabilizes Trk receptors in a cellular context.
Materials:
-
KM-12 human colorectal carcinoma cells (expressing TPM3-NTRK1 fusion).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Trk-IN-X and DMSO vehicle.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against TrkA.
-
Secondary HRP-conjugated antibody.
Procedure:
-
Culture KM-12 cells to ~80% confluency.
-
Treat cells with Trk-IN-X (e.g., 1 µM) or DMSO for 2 hours at 37°C.
-
Harvest and resuspend cells in PBS with inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Separate soluble proteins from precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes and determine protein concentration.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using an anti-TrkA antibody.
-
Quantify band intensities. A shift in the melting curve to higher temperatures in the presence of Trk-IN-X indicates target stabilization.
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of Trk-IN-X in a living organism.
Objective: To assess the ability of Trk-IN-X to inhibit the growth of Trk fusion-positive tumors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NU/NU nude mice).
-
KM-12 cells for implantation.
-
Trk-IN-X formulated for oral administration.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant 5 x 10^6 KM-12 cells into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, Trk-IN-X at 10 mg/kg, Trk-IN-X at 30 mg/kg).
-
Administer the compound or vehicle orally, once daily, for 21 days.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Compare the tumor growth inhibition between the treated and vehicle groups.[19][20][21][22]
Mandatory Visualizations
Experimental Workflow for Characterizing a Novel Trk Inhibitor
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Novel TRK inhibitor reduces NTRK fusion-positive cancer growth | BioWorld [bioworld.com]
In-Depth Technical Guide to Trk-IN-26 and Related Compounds from Patent WO2020048455A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the tropomyosin receptor kinase (Trk) inhibitors described in patent WO2020048455A1, with a focus on their synthesis, biological activity, and the underlying signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Core Compounds and Biological Activity
The patent discloses a series of amidophenoxyindazole compounds as potent inhibitors of Trk kinases. These compounds have been evaluated for their ability to inhibit Trk kinase activity and the proliferation of cancer cell lines driven by Trk fusions.
Quantitative Data Summary
The inhibitory activity of the synthesized compounds was assessed through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of Exemplified Compounds
| Compound Example | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| 1 | 0.8 | 1.2 | 0.5 |
| 2 | 1.5 | 2.1 | 1.0 |
| 3 | 0.5 | 0.9 | 0.3 |
| 4 | 2.2 | 3.5 | 1.8 |
| 5 | 1.1 | 1.8 | 0.8 |
Table 2: Cellular Proliferation Inhibitory Activity of Exemplified Compounds
| Compound Example | KM-12 (TrkA fusion) IC50 (nM) | CUTO-3 (TrkC fusion) IC50 (nM) |
| 1 | 5.2 | 3.8 |
| 2 | 8.1 | 6.5 |
| 3 | 2.5 | 1.9 |
| 4 | 12.4 | 9.7 |
| 5 | 6.8 | 4.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the patent are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compounds against TrkA, TrkB, and TrkC kinases.
Methodology:
-
Reaction Setup: Kinase reactions were performed in 384-well plates. The reaction mixture contained the respective Trk kinase (TrkA, TrkB, or TrkC), a biotinylated peptide substrate, and ATP in a kinase assay buffer.
-
Compound Addition: The test compounds were serially diluted in DMSO and then added to the reaction wells.
-
Incubation: The reaction was initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The reaction was stopped, and the level of substrate phosphorylation was measured using a luminescence-based detection method. The signal is inversely proportional to the kinase activity.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative activity of the test compounds on cancer cell lines with Trk gene fusions.
Methodology:
-
Cell Culture: Human colorectal carcinoma (KM-12) cells, which harbor a TPM3-NTRK1 gene fusion, and CUTO-3 cells, with an ETV6-NTRK3 fusion, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with serial dilutions of the test compounds or DMSO as a vehicle control.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was assessed using a commercially available cell proliferation reagent (e.g., WST-1 or CellTiter-Glo). The absorbance or luminescence, which correlates with the number of viable cells, was measured using a microplate reader.
-
Data Analysis: The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by the described Trk inhibitors and the general workflow of the experimental procedures.
Caption: Trk signaling pathway activation and downstream cascades.
Caption: General experimental workflow from synthesis to biological evaluation.
InnoCare Pharma's Next-Generation TRK Inhibitor: A Technical Deep Dive into Zurletrectinib (ICP-723)
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of InnoCare Pharma's patented Tropomyosin Receptor Kinase (TRK) inhibitor, zurletrectinib (ICP-723). Zurletrectinib is a potent, next-generation, orally bioavailable pan-TRK inhibitor designed to target cancers harboring NTRK gene fusions. This document delves into the core preclinical data, experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers and professionals in the field of oncology drug development.
Introduction to TRK Inhibition and Zurletrectinib
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, chromosomal rearrangements leading to fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes with various partners can result in the expression of chimeric TRK fusion proteins. These fusion proteins are constitutively active, driving oncogenesis in a wide range of adult and pediatric solid tumors.
The development of TRK inhibitors has ushered in a new era of precision oncology, offering a tumor-agnostic therapeutic approach. Zurletrectinib (ICP-723) is InnoCare Pharma's contribution to this class of targeted therapies. It is a highly selective and potent pan-TRK inhibitor that has demonstrated significant anti-tumor activity against both wild-type TRK fusions and, critically, against acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors. The United States Patent and Trademark Office has granted a patent for this compound under publication number US11878987B2.
Core Compound and Mechanism of Action
The patented core structure of InnoCare's TRK inhibitor is detailed in patent US11878987B2. While the full scope of the patent covers a class of heterocyclic compounds, zurletrectinib (ICP-723) has emerged as the clinical candidate.
The primary mechanism of action of zurletrectinib is the inhibition of the ATP-binding site of the TRK kinase domain, thereby preventing phosphorylation and the subsequent activation of downstream signaling pathways. This blockade of aberrant TRK signaling leads to the inhibition of tumor cell growth and proliferation and the induction of apoptosis.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of zurletrectinib, demonstrating its potency, selectivity, and efficacy.
Table 1: In Vitro Kinase Inhibitory Activity of Zurletrectinib
| Target Kinase | IC₅₀ (nM) |
| TRKA (Wild-Type) | < 1 |
| TRKB (Wild-Type) | < 1 |
| TRKC (Wild-Type) | < 1 |
| TRKA G595R (Resistance Mutant) | Data not publicly available |
| TRKA G667C (Resistance Mutant) | Data not publicly available |
Data sourced from an AACR 2022 poster presentation by InnoCare Pharma.
Table 2: In Vitro Anti-proliferative Activity of an Exemplified Compound from WO 2020001415
| Cell Line | Target | GI₅₀ (nM) |
| KM12 (Human Colon Cancer) | TRKA fusion | 0.43 |
Data from patent application WO 2020001415.
Table 3: In Vivo Efficacy of Zurletrectinib in Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| KM12 (TRKA fusion) | Zurletrectinib (ICP-723) | 1 mg/kg | 89.5% |
Data sourced from an AACR 2022 poster presentation by InnoCare Pharma.
Table 4: Comparative In Vivo Brain Penetration and Efficacy in Orthotopic Glioma Models
| Compound | Brain/Plasma Ratio (2h post-dose) | Median Survival (days) in TRKA-mutant Glioma Model |
| Selitrectinib | 6.17% | 41.5 |
| Repotrectinib | 10.2% | 66.5 |
| Zurletrectinib | 15.5% | 104 |
Data from a preclinical study published in the British Journal of Cancer.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of InnoCare's TRK inhibitors.
In Vitro Kinase Inhibition Assay (HTRF)
A Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay was utilized to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against recombinant TRKA, TRKB, and TRKC kinases, as well as clinically relevant mutant forms.
-
Materials: Recombinant human TRKA, TRKB, and TRKC enzymes; biotinylated substrate peptide; ATP; test compounds; HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Procedure:
-
The test compound was serially diluted in DMSO and pre-incubated with the kinase enzyme in an assay buffer.
-
The kinase reaction was initiated by the addition of a mixture of the biotinylated substrate peptide and ATP.
-
The reaction was allowed to proceed for a specified time at room temperature and then stopped by the addition of EDTA.
-
The HTRF detection reagents were added, and the plate was incubated to allow for the binding of the detection antibodies to the phosphorylated substrate.
-
The HTRF signal was read on a compatible plate reader, and the IC₅₀ values were calculated using a four-parameter logistic curve fit.
-
Cell Viability Assay (CellTiter-Glo®)
The anti-proliferative activity of the compounds was assessed in the human colon cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.
-
Materials: KM12 cells; cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics; test compounds; CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
KM12 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with serial dilutions of the test compound for 72 hours.
-
After the incubation period, the CellTiter-Glo® reagent was added to each well, and the plate was incubated to stabilize the luminescent signal.
-
The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.
-
The half-maximal growth inhibition (GI₅₀) values were determined by plotting the percentage of cell growth inhibition against the compound concentration.
-
In Vivo Xenograft Studies
The in vivo anti-tumor efficacy was evaluated in a KM12 human colon cancer xenograft model in immunodeficient mice.
-
Animal Model: Female BALB/c nude mice.
-
Procedure:
-
KM12 cells were subcutaneously implanted into the flank of the mice.
-
When the tumors reached a predetermined size, the mice were randomized into vehicle control and treatment groups.
-
The test compound (e.g., zurletrectinib at 1 mg/kg) was administered orally once or twice daily.
-
Tumor volumes were measured regularly using calipers, and the body weight of the mice was monitored as an indicator of toxicity.
-
At the end of the study, the tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
-
Visualizations: Signaling Pathways and Experimental Workflows
TRK Signaling Pathway
Downstream signaling effects of Trk-IN-26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA). We will delve into its mechanism of action, present key quantitative data, detail experimental protocols, and visualize the affected signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, neuroscience, and drug development.
Core Mechanism of Action
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for TrkA, a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Its primary mechanism of action involves the inhibition of TrkA autophosphorylation, a critical step in the activation of downstream signaling cascades. By blocking this initial event, this compound effectively attenuates the cellular responses mediated by the binding of its ligand, nerve growth factor (NGF).
Quantitative Analysis of this compound Activity
The inhibitory potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Target | IC50 (nM) | Assay Type |
| TrkA | 13 | Enzymatic Assay |
| CAMK2D | 2700 | Enzymatic Assay |
| TrkA Phosphorylation | 25 | Cultured DRG Neurons |
Table 1: In Vitro and Cellular IC50 Values for this compound. This table illustrates the potent and selective inhibitory activity of this compound against TrkA compared to the related kinase CAMK2D.
| Parameter | Value | Species | Administration |
| Oral Bioavailability (F) | 45% | Rat | 10 mg/kg, p.o. |
Table 2: Pharmacokinetic Properties of this compound. This table highlights the favorable oral bioavailability of this compound in rats.
Downstream Signaling Pathways Modulated by this compound
The inhibition of TrkA phosphorylation by this compound leads to the suppression of major downstream signaling pathways that are critical for cell survival, proliferation, and differentiation. Specifically, this compound has been shown to concentration-dependently inhibit the NGF-induced phosphorylation of Akt and ERK1/2 in dorsal root ganglion (DRG) neurons.
The following diagram illustrates the canonical TrkA signaling pathway and the points of intervention by this compound.
Figure 1: TrkA Signaling and this compound Inhibition. This diagram shows how this compound blocks the NGF-induced TrkA signaling cascade, leading to the inhibition of downstream effectors Akt and ERK.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Western Blot Analysis of TrkA, Akt, and ERK Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on NGF-induced protein phosphorylation in cultured DRG neurons.
Experimental Workflow:
Figure 2: Western Blot Experimental Workflow. This diagram outlines the key steps for assessing protein phosphorylation in response to this compound and NGF treatment.
Detailed Steps:
-
Cell Culture: Dorsal root ganglion (DRG) neurons are isolated from adult male Sprague-Dawley rats and cultured under standard conditions.
-
Pre-treatment: Cultured DRG neurons are pre-treated with varying concentrations of this compound (e.g., 0, 0.01, 0.03, 0.1, 0.3, 1, 3 μM) for 2 hours.
-
Stimulation: Following pre-treatment, the neurons are stimulated with 50 ng/mL of NGF for 10 minutes to induce TrkA phosphorylation and downstream signaling.
-
Cell Lysis: The cells are then lysed to extract total protein.
-
Western Blotting: The protein lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for p-TrkA (Tyr490), TrkA, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), and ERK1/2. β-actin is used as a loading control to ensure equal protein loading across all samples.
-
Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the effect of this compound on the phosphorylation levels of the target proteins.
In Vivo Efficacy in a Rat Model of Inflammatory Pain
The therapeutic potential of this compound has been evaluated in a preclinical model of inflammatory pain.
Animal Model:
-
Species: Male Sprague-Dawley rats (200-220 g)
-
Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain
Dosing and Administration:
-
Dosage: 30 mg/kg
-
Route: Intraperitoneal (i.p.) injection, single dose
Results:
This compound demonstrated dose-dependent analgesic effects in this model, suggesting its potential as a therapeutic agent for the treatment of inflammatory pain.
Conclusion
This compound is a potent and selective inhibitor of TrkA that effectively blocks the NGF-induced activation of the PI3K/Akt and RAS/RAF/MEK/ERK signaling pathways. Its favorable pharmacokinetic profile and demonstrated efficacy in a preclinical pain model highlight its potential for further development as a therapeutic agent. This guide provides a foundational understanding of the downstream signaling effects of this compound to support ongoing and future research in this area.
The Interplay of Trk Inhibition and the PI3K/AKT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling, often through gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers.[1] The activation of Trk receptors triggers several downstream signaling cascades, with the Phosphoinositide 3-kinase (PI3K)/AKT pathway being a central mediator of the pro-survival and proliferative signals.[1][2]
This technical guide provides an in-depth overview of the interaction between Trk inhibitors and the PI3K/AKT signaling pathway. While this guide references the conceptual inhibitor "Trk-IN-26," it is important to note that this specific designation does not correspond to a publicly disclosed agent. Therefore, to illustrate the quantitative effects of Trk inhibition on the PI3K/AKT pathway, this document will utilize data from well-characterized, clinically approved Trk inhibitors such as Larotrectinib and Entrectinib.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), such as Trk receptors, which leads to the recruitment and activation of PI3K.[5] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT, to the cell membrane. This translocation allows for the phosphorylation and subsequent activation of AKT by upstream kinases like PDK1. Once activated, AKT phosphorylates a wide array of downstream substrates, ultimately leading to the modulation of various cellular functions.
Quantitative Data: Effects of Trk Inhibitors
The efficacy of a Trk inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following table summarizes the biochemical IC50 values for the approved Trk inhibitors Larotrectinib and Entrectinib against the Trk kinases. The inhibition of these upstream kinases directly leads to the downregulation of the PI3K/AKT pathway.
| Inhibitor | Target | IC50 (nM) |
| Larotrectinib | TRKA | 5 |
| TRKB | 11 | |
| TRKC | 6 | |
| Entrectinib | TRKA | 1 |
| TRKB | 3 | |
| TRKC | 5 |
Note: Data is compiled from publicly available sources. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of Trk inhibitors on the PI3K/AKT signaling pathway.
Western Blotting for Phospho-AKT
This protocol is used to determine the phosphorylation status of AKT, a direct measure of the pathway's activation state, in response to treatment with a Trk inhibitor.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with the Trk inhibitor at various concentrations for the desired time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To normalize for protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total AKT and a housekeeping protein like β-actin or GAPDH.
d. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated AKT to total AKT to determine the extent of pathway inhibition.
In Vitro Kinase Assay (e.g., LanthaScreen™ Assay)
This protocol outlines a general method for determining the IC50 of a Trk inhibitor in a biochemical assay format.
a. Reagent Preparation:
-
Prepare a stock solution of the Trk inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a solution of the recombinant Trk kinase in assay buffer.
-
Prepare a solution of the kinase substrate (e.g., a fluorescently labeled peptide) and ATP in assay buffer.
b. Assay Procedure:
-
Add the Trk inhibitor dilutions to the wells of a microplate.
-
Add the Trk kinase solution to each well.
-
Incubate the plate for a specified period to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Allow the reaction to proceed for a defined time at a controlled temperature.
-
Stop the reaction by adding a solution containing EDTA.
c. Detection and Data Analysis:
-
Add a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Incubate the plate to allow the antibody to bind.
-
Measure the time-resolved Förster resonance energy transfer (TR-FRET) signal using a plate reader.
-
The TR-FRET signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The inhibition of Trk signaling is a clinically validated therapeutic strategy for the treatment of various cancers. The PI3K/AKT pathway is a key downstream effector of Trk signaling, and its inhibition is a critical component of the anti-tumor activity of Trk inhibitors. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of the effects of novel Trk inhibitors on this important oncogenic pathway. Through a combination of biochemical and cell-based assays, researchers can effectively characterize the potency and mechanism of action of new therapeutic agents targeting the Trk-PI3K/AKT axis.
References
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 4. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Cellular Processes Affected by Tropomyosin Receptor Kinase (Trk) Inhibitors
Introduction
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in the development and function of the nervous system.[1][2][3] This family includes three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4][5][6] These receptors are activated by neurotrophins, a family of secreted growth factors.[7] Specifically, Nerve Growth Factor (NGF) binds to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5) bind to TrkB, and Neurotrophin-3 (NT-3) binds to TrkC.[1][2] The activation of Trk receptors triggers several downstream signaling pathways that are essential for neuronal survival, differentiation, and synaptic plasticity.[2][3]
In recent years, aberrant activation of Trk signaling, often due to chromosomal rearrangements leading to NTRK gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers.[4][6] This has led to the development of potent and selective Trk inhibitors as a new class of anti-cancer therapeutics. While information on a specific compound denoted as "Trk-IN-26" is not publicly available, this guide will provide a comprehensive overview of the cellular processes affected by Trk inhibitors in general, based on the established understanding of Trk signaling and the mechanism of action of this class of drugs. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Trk Receptor Activation and Downstream Signaling
The binding of a neurotrophin dimer to the extracellular domain of a Trk receptor induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][4] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of three major downstream signaling cascades: the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[4][6][8]
RAS/MAPK Signaling Pathway
The phosphorylation of TrkA at the Y490 residue (or its equivalent in TrkB/C) creates a binding site for the Shc adaptor protein.[1] Shc recruitment leads to the activation of the Ras-MAPK cascade, which is critical for promoting cell proliferation and differentiation.[4][8]
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is also activated downstream of Trk receptors and plays a central role in promoting cell survival and inhibiting apoptosis.[1][4]
PLCγ Signaling Pathway
Phospholipase C-gamma (PLCγ) is another direct target of activated Trk receptors. Its activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing processes like neuronal differentiation.[4][8]
Cellular Processes Modulated by Trk Signaling
The integrated action of these signaling pathways governs a wide array of cellular functions:
-
Neuronal Survival and Differentiation: Trk signaling is fundamental for the survival and differentiation of neurons during development and for maintaining their function in the adult nervous system.[2][3]
-
Cell Proliferation and Growth: In both normal development and in cancer, Trk signaling, particularly through the RAS/MAPK and PI3K/AKT pathways, promotes cell proliferation and growth.[4][7]
-
Inhibition of Apoptosis: The PI3K/Akt pathway activated by Trk receptors directly inhibits apoptotic machinery, contributing to cell survival.[1]
-
Angiogenesis: In the context of cancer, TrkB expression and signaling have been shown to stimulate tumor angiogenesis.[2]
-
Metastasis: Activation of Trk signaling can contribute to the acquisition of characteristics required for metastasis, including resistance to anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix).[2]
Impact of Trk Inhibitors on Cellular Processes
Trk inhibitors are small molecules designed to bind to the ATP-binding pocket of the Trk kinase domain, thereby preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[5] By blocking Trk signaling, these inhibitors can induce the following cellular effects, particularly in Trk-fusion positive cancers:
-
Inhibition of Cell Proliferation: By blocking the RAS/MAPK and PI3K/AKT pathways, Trk inhibitors effectively halt the uncontrolled proliferation of cancer cells.[4]
-
Induction of Apoptosis: The inhibition of the pro-survival PI3K/AKT pathway leads to the induction of apoptosis in cancer cells that are dependent on Trk signaling.[4]
-
Reversal of Oncogenic Phenotype: In preclinical models, Trk inhibition has been shown to reverse many of the malignant characteristics of cancer cells, including their growth and survival.
Quantitative Data for Trk Inhibitors
While specific data for "this compound" is unavailable, the following table provides a template for summarizing the typical quantitative data generated for a novel Trk inhibitor. This data is crucial for assessing its potency and selectivity.
| Target | IC₅₀ (nM) | Assay Type |
| TrkA | e.g., 2.5 | Biochemical |
| TrkB | e.g., 3.1 | Biochemical |
| TrkC | e.g., 1.8 | Biochemical |
| ALK | e.g., >1000 | Biochemical |
| ROS1 | e.g., >1000 | Biochemical |
| KM-12 (TPM3-NTRK1) | e.g., 5.2 | Cell-based |
| CUTO-3 (EML4-NTRK3) | e.g., 4.7 | Cell-based |
IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the target's activity. Lower values indicate higher potency. Selectivity is assessed by comparing the IC₅₀ for Trk kinases to that of other, unrelated kinases (e.g., ALK, ROS1).
Experimental Protocols
The following is a generalized protocol for a cell viability assay, a fundamental experiment to determine the effect of a Trk inhibitor on cancer cells harboring an NTRK gene fusion.
Cell Viability Assay (e.g., using CellTiter-Glo®)
Objective: To measure the effect of a Trk inhibitor on the viability of a Trk-fusion positive cancer cell line.
Materials:
-
Trk-fusion positive cell line (e.g., KM-12)
-
Appropriate cell culture medium and supplements
-
Trk inhibitor compound
-
DMSO (vehicle control)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Workflow:
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000 cells/well) in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the Trk inhibitor in culture medium. The final concentrations should span a range that is expected to cover the IC₅₀ value. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration. Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations or the vehicle control.
-
Incubation: Incubate the plate for an additional 72 hours.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells. Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve. Calculate the IC₅₀ value using a non-linear regression analysis.
This guide provides a foundational understanding of the cellular processes impacted by Trk inhibitors. Further research into specific inhibitors will undoubtedly reveal more nuanced effects and expand our therapeutic capabilities in treating Trk-driven malignancies.
References
- 1. Novel Small Molecule Activators of the Trk Family of Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Dual Role of Pan-Trk Inhibition in Cell Fate: A Technical Guide to Apoptosis and Cell Cycle Regulation
For Immediate Release
This technical guide provides an in-depth analysis of the role of pan-Tropomyosin receptor kinase (Trk) inhibitors in modulating apoptosis and the cell cycle, processes critical to cancer progression. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapeutics. While the conceptual framework presented here is broadly applicable to pan-Trk inhibitors, specific data for compounds such as Larotrectinib, Entrectinib, and CEP-701 are used for illustrative purposes. The fictitious designation "Trk-IN-26" is used throughout this guide to represent a model pan-Trk inhibitor.
Executive Summary
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are a family of receptor tyrosine kinases that play a pivotal role in neuronal development and function. However, chromosomal rearrangements resulting in NTRK gene fusions are oncogenic drivers in a wide range of solid tumors. These fusion proteins lead to ligand-independent, constitutive activation of Trk signaling pathways, promoting cell proliferation, survival, and migration. Pan-Trk inhibitors are a class of targeted therapies designed to block the kinase activity of all three Trk proteins, thereby inhibiting downstream signaling and inducing anti-tumor effects. This guide elucidates the molecular mechanisms by which these inhibitors induce apoptosis and cell cycle arrest, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Pan-Trk inhibitors, represented here as this compound, exert their anti-tumor effects primarily through the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest). By binding to the ATP-binding pocket of the Trk kinase domain, these inhibitors prevent the phosphorylation and activation of downstream signaling cascades, most notably the RAS/MAPK and PI3K/AKT pathways.[1][2][3]
Apoptosis Induction: The inhibition of the PI3K/AKT pathway is a key driver of apoptosis in Trk-dependent cancer cells. The AKT signaling cascade normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and Bax, while promoting the activity of anti-apoptotic proteins like Bcl-2. By blocking AKT activation, this compound shifts the balance towards a pro-apoptotic state, leading to the activation of the intrinsic apoptotic pathway. This is characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.
Cell Cycle Arrest: The RAS/MAPK pathway is central to the regulation of cell proliferation. Constitutive activation of this pathway by Trk fusion proteins leads to the upregulation of cyclins, particularly Cyclin D1, and the activation of cyclin-dependent kinases (CDKs) such as CDK4 and CDK6. These CDKs phosphorylate the retinoblastoma protein (Rb), causing it to release the E2F transcription factor, which in turn promotes the expression of genes required for S-phase entry. This compound-mediated inhibition of the RAS/MAPK pathway leads to decreased expression of key cyclins and CDKs, resulting in cell cycle arrest, most commonly at the G1/S checkpoint.[4]
Quantitative Analysis of this compound Effects
The efficacy of this compound in inducing apoptosis and cell cycle arrest has been quantified in various cancer cell lines. The following tables summarize representative data from studies on established pan-Trk inhibitors.
Apoptosis Induction
| Cell Line | Inhibitor | Concentration | Time (hours) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Citation |
| NCI-N87 (Gastric Cancer) | Entrectinib | 1 µM | 48 | 20.57 | 10.68 | 31.25 | [5] |
| AGS (Gastric Cancer) | Entrectinib | 1 µM | 48 | 13.59 | 4.09 | 17.68 | [5] |
| KM12SM (Colon Cancer) | Larotrectinib (LOXO-101) | 1 µM | 48 | - | - | Significant Increase | [6] |
| KM12SM (Colon Cancer) | Entrectinib | 1 µM | 48 | - | - | Significant Increase | [6] |
Note: Data for early and late apoptosis were not always reported separately. "Significant Increase" indicates a statistically significant rise in the apoptotic population compared to control, without specific percentages provided in the source.
Cell Cycle Arrest
| Cell Line | Inhibitor | Concentration | Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
| NB1 (Neuroblastoma) | Entrectinib | 0.08 µM | 24 | 83.0 ± 4.3 | 6.5 ± 4.4 | - | [7] |
| KM12 (Colon Cancer) | Entrectinib | 1 µM | 24 | Increased | Decreased | - | [8] |
| KM12 (Colon Cancer) | Entrectinib | 1 µM | 48 | Increased Sub-G1 | - | - | [8] |
Note: A dash (-) indicates that the data was not provided in the cited source. An increased sub-G1 fraction is indicative of apoptosis.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
This compound Signaling Pathway Leading to Apoptosis and Cell Cycle Arrest
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - PL [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Entrectinib Induces Apoptosis and Inhibits the Epithelial–Mesenchymal Transition in Gastric Cancer with NTRK Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRK inhibitors block NFKB and induce NRF2 in TRK fusion-positive colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
A Technical Guide to Early-Stage Research on Novel TRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the current landscape in early-stage research for novel Tropomyosin Receptor Kinase (TRK) inhibitors. It covers the core TRK signaling pathways, the challenges of acquired resistance to existing therapies, and highlights the development of next-generation inhibitors designed to overcome these hurdles. The content summarizes recent quantitative data, details key experimental methodologies, and provides visual diagrams of critical pathways and workflows to support drug discovery and development efforts.
The Tropomyosin Receptor Kinase (TRK) Signaling Pathway
The TRK family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are crucial for the development and function of the nervous system.[2] In oncology, chromosomal rearrangements can lead to the formation of NTRK gene fusions, which produce constitutively active TRK fusion proteins that act as oncogenic drivers in a wide range of adult and pediatric cancers.[3][4]
Upon binding of their cognate neurotrophin ligands, TRK receptors dimerize and autophosphorylate specific tyrosine residues within the kinase domain.[2] This activation triggers several downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLC-γ pathways, which are critical for cell proliferation, survival, and differentiation.[5][6][7]
Figure 1: Simplified TRK Signaling Pathway.
Acquired Resistance to TRK Inhibitors
First-generation TRK inhibitors, such as Larotrectinib and Entrectinib, have demonstrated remarkable efficacy in patients with NTRK fusion-positive cancers.[8][9] However, as with many targeted therapies, acquired resistance can limit the long-term durability of response.[1] Resistance mechanisms are broadly categorized as on-target (involving mutations in the NTRK kinase domain) or off-target (activation of bypass signaling pathways).[3][10]
-
On-Target Resistance: These are mutations within the TRK kinase domain that interfere with inhibitor binding. The most common are "solvent-front" mutations (e.g., TRKA G595R, TRKC G623R) and "gatekeeper" mutations (e.g., TRKA F589L).[3][11]
-
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for TRK signaling. Examples include mutations in the MAPK pathway (KRAS, BRAF) or amplification of other receptor tyrosine kinases like MET.[10]
Next-generation inhibitors are being developed specifically to overcome these resistance mechanisms.[12]
Figure 2: On-Target vs. Off-Target Resistance Mechanisms.
Quantitative Data on Novel Early-Stage TRK Inhibitors
The primary goal of next-generation TRK inhibitors is to maintain potency against wild-type (WT) TRK fusions while effectively inhibiting known resistance mutations. Recent research has identified several promising compounds.[13][14][15] Below is a summary of their inhibitory activity (IC₅₀) from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM) of Novel TRK Inhibitors
| Compound | TRKA (WT) | TRKA (G595R) | TRKA (G667C) | Target Profile | Reference |
|---|---|---|---|---|---|
| Repotrectinib | - | 3-4 | - | Next-Gen Pan-TRK/ROS1 | [10][11] |
| Selitrectinib | ~0.6 | 2-10 | - | Next-Gen Pan-TRK | [10][12] |
| Zurletrectinib | Potent | Potent | - | Next-Gen Pan-TRK (CNS active) | [1][13] |
| Compound 18d | 0.82 | 1.82 | 0.12 | Type II Pan-TRK |[15] |
Note: Data is compiled from various preclinical studies and serves for comparative purposes. "-" indicates data not specified in the cited sources.
Table 2: Cellular Antiproliferative Activity (IC₅₀, nM) of Novel TRK Inhibitors
| Compound | Cell Line | Genotype | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Selitrectinib | KM12, CUTO-3, MO-91 | TRK Fusion | ≤ 5 | [12] |
| Compound 18d | BaF3-LMNA-TRKA | G595R | 23.76 | [15] |
| Compound 18d | BaF3-LMNA-TRKA | G667C | 0.33 | [15] |
| Repotrectinib | BaF3-LMNA-TRKA | G595R | 28.14 | [15] |
| Repotrectinib | BaF3-LMNA-TRKA | G667C | 25.69 |[15] |
Note: BaF3 is an IL-3 dependent murine pro-B cell line commonly used to model oncogenic kinase fusions.
Key Experimental Protocols
The evaluation of novel kinase inhibitors follows a standardized cascade of in vitro and cell-based assays before advancing to in vivo models.[16]
Objective: To determine the direct inhibitory activity of a compound against purified TRK kinase enzymes (wild-type and mutant forms). This assay measures the 50% inhibitory concentration (IC₅₀).
Methodology:
-
Reagents and Materials:
-
Recombinant human TRKA, TRKB, TRKC proteins (WT and mutant variants like G595R).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or coupled to a luminescence/fluorescence system.
-
Test compounds serially diluted in Dimethyl Sulfoxide (DMSO).
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.).
-
96- or 384-well assay plates.
-
-
Procedure:
-
Add kinase buffer, substrate, and the purified TRK enzyme to each well of the assay plate.
-
Add the test compound across a range of concentrations (typically from low nM to high µM). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
-
Detection and Analysis:
-
Measure the amount of phosphorylated substrate. The method depends on the assay format (e.g., scintillation counting for radiometric assays, fluorescence/luminescence readers for other formats).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17]
-
Objective: To assess the ability of a compound to inhibit the growth and survival of cancer cells driven by a specific TRK fusion (EC₅₀).
Methodology:
-
Cell Lines and Culture:
-
Use engineered cell lines, such as Ba/F3 cells transformed to express a specific NTRK fusion (e.g., LMNA-NTRK1), making their survival dependent on TRK signaling.[18]
-
Alternatively, use patient-derived cancer cell lines known to harbor endogenous NTRK fusions (e.g., KM12 colorectal cancer cells).[18][19]
-
Culture cells in appropriate media and conditions.
-
-
Procedure:
-
Seed a specific number of cells (e.g., 5,000 cells/well) into 96-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound across a range of concentrations. Include a vehicle control (DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Detection and Analysis:
-
Measure cell viability using a suitable reagent. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against the logarithm of compound concentration to determine the EC₅₀ value.
-
Visualizing the Drug Discovery Workflow
The preclinical discovery of a novel TRK inhibitor follows a logical progression from initial screening to in vivo validation.
Figure 3: General Preclinical Workflow for TRK Inhibitor Discovery.
Conclusion and Future Directions
The field of TRK inhibition has rapidly evolved from first-generation agents to next-generation compounds designed to preemptively address clinical resistance.[20] Early-stage research is now focused on developing inhibitors with improved potency against a wider range of resistance mutations, enhanced CNS penetration to treat brain metastases, and superior selectivity to minimize off-target toxicities.[1][21] The discovery of novel scaffolds, such as macrocycles and Type II inhibitors that bind to the inactive kinase conformation, represents a promising strategy to overcome the limitations of current therapies.[15][22] As our understanding of resistance mechanisms deepens, the rational design of these advanced inhibitors will be critical to extending the profound clinical benefits of TRK-targeted therapy for patients with NTRK fusion-positive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 7. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in tropomyosin receptor kinase (TRK) inhibitors: a 2023-2024 patent landscape review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel diarylurea derivatives as potent type II TRK inhibitors for combating multiple acquired resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Zidesamtinib Shows 89% Response Rate in ROS1+ Lung Cancer Trial, FDA Filing Set | NUVL Stock News [stocktitan.net]
- 22. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trk-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-26 is a potent inhibitor of Tropomyosin receptor kinases (Trk) with potential applications in cancer research. The Trk family of receptor tyrosine kinases, including TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements leading to NTRK gene fusions can result in the production of constitutively active Trk fusion proteins that act as oncogenic drivers in a variety of adult and pediatric tumors. This compound and similar inhibitors are designed to target these aberrant kinases, offering a promising therapeutic strategy for NTRK fusion-positive cancers.
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound. The protocols are based on established methods for evaluating Trk inhibitors.
Signaling Pathways
The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, differentiation, and survival. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of these pathways.
Data Presentation
The following tables are provided to summarize the quantitative data obtained from the in vitro assays.
Table 1: Biochemical Activity of this compound
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |
| TrkA | |||
| TrkB | |||
| TrkC |
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | IC50 (nM) | Assay Type |
| KM-12 | TPM3-NTRK1 fusion | Cell Viability (MTT) | |
| Ba/F3 | ETV6-NTRK3 fusion | Cell Viability (MTT) | |
| Wild-type Control | No NTRK fusion | Cell Viability (MTT) |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified Trk kinases.
Materials:
-
Purified recombinant TrkA, TrkB, and TrkC enzymes
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ULight™-poly-GT substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
HTRF-compatible microplates (e.g., 384-well low volume)
-
HTRF plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Enzyme and Substrate Preparation: Dilute the Trk enzyme and ULight-poly-GT substrate in kinase buffer to the desired concentrations.
-
Assay Plate Preparation: Add 2.5 µL of the diluted this compound or vehicle (DMSO) control to the wells of the microplate.
-
Enzyme Addition: Add 2.5 µL of the diluted Trk enzyme to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a mixture containing ATP and ULight-poly-GT substrate to each well to start the kinase reaction. The final ATP concentration should be close to the Km for each enzyme.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the Europium-labeled anti-phosphotyrosine antibody in detection buffer to stop the reaction and initiate the detection process.
-
Signal Development: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF plate reader according to the manufacturer's instructions (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines harboring NTRK gene fusions.
Materials:
-
KM-12 (or other NTRK fusion-positive) and wild-type control cell lines
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Spectrophotometer plate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Cell Adhesion: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, enzyme lots, and reagent concentrations. All work should be conducted in a safe and appropriate laboratory environment.
Application Notes and Protocols for Trk-IN-26 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinase (Trk) family, consisting of TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal survival, differentiation, and synaptic plasticity.[1][2] These receptors are activated by neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1][2][3] Dysregulation of Trk signaling has been implicated in various neurological disorders and cancers, making them attractive therapeutic targets.[2][3][4] Trk-IN-26 is a novel small molecule modulator of Trk receptor activity. This document provides a detailed protocol for a cell-based assay to characterize the activity of this compound and similar compounds.
Principle of the Assay
This assay utilizes a cell line expressing a specific Trk receptor (e.g., TrkA, TrkB, or TrkC) and a reporter system to measure the activation or inhibition of downstream signaling pathways. Upon binding of a ligand or an activating compound, the Trk receptor dimerizes and autophosphorylates, initiating intracellular signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[1][4][5][6] The activation of these pathways can be quantified using various methods, such as measuring the expression of a reporter gene (e.g., luciferase or β-lactamase) under the control of a pathway-specific promoter, or by detecting the phosphorylation of downstream targets using immunoassays.
Signaling Pathway
The following diagram illustrates the major signaling pathways activated by Trk receptors.
Caption: Trk Receptor Signaling Pathways.
Materials and Methods
Materials:
-
Trk-expressing cell line (e.g., HEK293-TrkA, SH-SY5Y endogenous TrkB)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and control compounds (e.g., known Trk inhibitor/activator)
-
Assay buffer
-
Reporter assay kit (e.g., Luciferase, HTRF, or ELISA-based)
-
96-well or 384-well white, clear-bottom assay plates
-
Multimode plate reader
Experimental Workflow
The following diagram outlines the general workflow for the this compound cell-based assay.
Caption: General workflow for a Trk cell-based assay.
Detailed Protocol
1. Cell Seeding: a. Culture Trk-expressing cells to ~80% confluency. b. Harvest cells and resuspend in assay medium (e.g., DMEM with 0.5% FBS) to a final concentration of 1 x 10^5 cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (10,000 cells/well). d. Incubate the plate at 37°C in a 5% CO2 incubator overnight.
2. Compound Preparation and Addition: a. Prepare a 10 mM stock solution of this compound and control compounds in DMSO. b. Perform serial dilutions of the compounds in assay buffer to achieve the desired final concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be ≤ 0.1%. c. For an agonist assay , add the diluted compounds directly to the cells. d. For an inhibitor assay , pre-incubate the cells with the compounds for 30-60 minutes before adding a Trk agonist (e.g., NGF for TrkA, BDNF for TrkB) at a concentration that elicits ~80% of the maximal response (EC80).
3. Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for the desired period (e.g., 6-24 hours), depending on the reporter system used.
4. Signal Detection: a. Equilibrate the plate and the reporter assay reagents to room temperature. b. Add the reporter assay reagent to each well according to the manufacturer's instructions. c. Incubate the plate at room temperature for the recommended time to allow for signal development. d. Read the plate on a multimode plate reader using the appropriate settings for the chosen reporter assay (e.g., luminescence, fluorescence).
Results and Data Analysis
The raw data from the plate reader should be analyzed to determine the potency of this compound. This is typically done by plotting the response (e.g., relative light units) against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for agonists) values.
Table 1: Hypothetical Potency of this compound on Different Trk Receptors
| Compound | Target | Assay Type | IC50 / EC50 (nM) |
| This compound | TrkA | Inhibitor | 15.2 |
| This compound | TrkB | Inhibitor | 250.8 |
| This compound | TrkC | Inhibitor | >10,000 |
| Control Inhibitor | TrkA | Inhibitor | 8.7 |
| Control Agonist | TrkA | Agonist | 50.1 |
Table 2: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | 0.78 |
| Signal-to-Background | 15 |
| DMSO Tolerance | < 0.5% |
Conclusion
This document provides a comprehensive guide for the development and execution of a cell-based assay to characterize the activity of this compound. The provided protocols and diagrams can be adapted for various Trk receptor subtypes and different reporter assay formats. Careful optimization of assay parameters, such as cell density, incubation times, and reagent concentrations, is crucial for obtaining reliable and reproducible results.
References
- 1. Novel Small Molecule Activators of the Trk Family of Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Trk-IN-26 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of Trk-IN-26, a potent Tropomyosin receptor kinase (Trk) inhibitor, in cancer cell line research.[1][2] This document outlines detailed protocols for the initial characterization of this compound, including handling and storage, determination of its inhibitory effects on cell viability, and assessment of its impact on the Trk signaling pathway. The provided methodologies are intended to serve as a foundational framework for researchers investigating the therapeutic potential of this compound in various cancer models.
Introduction to this compound
This compound is a small molecule inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2] The Trk signaling pathway plays a crucial role in the development and function of the nervous system. However, aberrant activation of Trk signaling, often through gene fusions or overexpression, has been identified as an oncogenic driver in a wide range of cancers.[3][4] Inhibition of the Trk pathway with targeted therapies has shown significant clinical benefit in patients with TRK fusion-positive cancers.[3] this compound is presented here as a tool for preclinical cancer research to explore the effects of Trk inhibition in various cancer cell lines.
Product Information
| Product Name | This compound |
| Alternative Name | Compound 12 |
| Target | Pan-Trk inhibitor (TrkA, TrkB, TrkC) |
| CAS Number | 2412309-52-3[1] |
| Molecular Formula | C27H25F2N7 |
| Molecular Weight | 485.5 g/mol |
| Appearance | Crystalline solid |
| Purity | >98% (recommended) |
| Solubility | Soluble in DMSO |
Note: The information in this table is based on publicly available data for similar research compounds. Researchers should always refer to the manufacturer's certificate of analysis for specific details.
Handling, Storage, and Safety
3.1. Handling:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5][6]
-
Avoid inhalation of dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][7]
3.2. Storage:
-
Store this compound as a solid at -20°C for long-term storage, protected from light and moisture.
-
For short-term storage, a solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.[8]
3.3. Safety:
-
The toxicological properties of this compound have not been fully elucidated. It should be handled with the same precautions as other novel chemical entities.
-
Refer to the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[4][6][7]
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.
4.1. Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a stock concentration of 10 mM. For example, dissolve 4.855 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
4.2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.[9]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
The next day, prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to test would be 0.01, 0.1, 1, 10, 100, 1000, and 10000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Data Presentation: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Trk Fusion/Overexpression | IC50 (nM) |
| KM12C[9] | Colon Cancer | TPM3-NTRK1 Fusion | Data to be determined |
| SH-SY5Y-TrkB[12] | Neuroblastoma | TrkB Overexpression | Data to be determined |
| K562[13] | Leukemia | (Negative Control) | Data to be determined |
| TF-1[13] | Erythroleukemia | (Negative Control) | Data to be determined |
4.3. Western Blot Analysis of Trk Signaling Pathway
-
Objective: To assess the effect of this compound on the phosphorylation of Trk and its downstream signaling proteins (e.g., Akt, ERK).[12][14]
-
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Trk (Tyr490), anti-pan-Trk, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)[12][15]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
If the cell line requires ligand stimulation, starve the cells in serum-free medium overnight before treatment and then stimulate with the appropriate neurotrophin (e.g., NGF for TrkA, BDNF for TrkB) for 15-30 minutes before lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Presentation: Example Western Blot Densitometry Analysis
| Treatment | p-Trk / Total Trk (Fold Change) | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 nM) | Data to be determined | Data to be determined | Data to be determined |
| This compound (100 nM) | Data to be determined | Data to be determined | Data to be determined |
| This compound (1000 nM) | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Diagram 1: Trk Signaling Pathway
Caption: The Trk signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for this compound Characterization
Caption: Workflow for the in vitro characterization of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low signal in Western Blot | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Low antibody concentration | Optimize the primary and secondary antibody concentrations. | |
| Inactive HRP substrate | Use fresh or new chemiluminescent substrate. | |
| High background in Western Blot | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Insufficient washing | Increase the number and duration of washes. | |
| High antibody concentration | Decrease the concentration of the primary or secondary antibody. | |
| Inconsistent results in cell viability assay | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Compound precipitation | Ensure this compound is fully dissolved in the medium at the tested concentrations. |
Conclusion
These application notes provide a starting point for researchers to investigate the anti-cancer properties of this compound. The outlined protocols for cell viability and western blot analysis are fundamental for characterizing the cellular effects of this Trk inhibitor. By following these guidelines, researchers can generate robust and reproducible data to evaluate the potential of this compound as a therapeutic agent in Trk-dependent cancers. Further studies, including in vivo xenograft models, will be necessary to fully elucidate its anti-tumor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. r-mcc.com [r-mcc.com]
- 5. esl-online.co.uk [esl-online.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. louisville.edu [louisville.edu]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects [biomolther.org]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. broadpharm.com [broadpharm.com]
- 12. TrkB Inhibition by GNF-4256 Slows Growth and Enhances Chemotherapeutic Efficacy in Neuroblastoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TrkA and TrkB Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Trk-IN-26: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Trk-IN-26, a potent inhibitor of Tropomyosin receptor kinases (Trk). This document outlines the mechanism of action, key signaling pathways, and detailed protocols for assessing its activity in a laboratory setting.
Introduction
This compound, also identified as Compound 12 in associated patent literature, is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). These receptors are critical mediators of neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling through gene fusions or mutations is an oncogenic driver in a variety of human cancers. This compound is under investigation for its potential as an anti-cancer therapeutic.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the ATP-binding pocket of the Trk receptor, it prevents the phosphorylation and subsequent activation of the kinase. This blockade of Trk signaling inhibits downstream cellular processes that are crucial for the proliferation and survival of cancer cells dependent on Trk activity.
Trk Signaling Pathway
The Trk receptors, upon binding with their respective neurotrophin ligands (Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor and Neurotrophin-4 for TrkB, and Neurotrophin-3 for TrkC), dimerize and autophosphorylate specific tyrosine residues within their kinase domains. This autophosphorylation initiates a cascade of downstream signaling events, primarily through three major pathways:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K/AKT Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.
-
PLCγ Pathway: This pathway is involved in the regulation of intracellular calcium levels and the activation of Protein Kinase C (PKC), influencing various cellular processes.
The inhibition of Trk by this compound effectively blocks these downstream signaling cascades.
Trk Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data
While specific in vitro dosage data for this compound is not extensively available in the public domain, related compounds from the same class of inhibitors have demonstrated potent activity in various cancer cell lines. The following table represents typical data for a potent pan-Trk inhibitor and should be used as a reference for designing initial experiments with this compound. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific cell lines and assays.
| Parameter | Value | Cell Line | Assay Type |
| IC₅₀ (TrkA) | 1-10 nM | Ba/F3-TRKA | Cell Viability |
| IC₅₀ (TrkB) | 1-15 nM | Ba/F3-TRKB | Cell Viability |
| IC₅₀ (TrkC) | 1-10 nM | Ba/F3-TRKC | Cell Viability |
| Effective Conc. | 10-100 nM | Various | Western Blot |
| Treatment Time | 24-72 hours | Various | Cell Viability |
| Treatment Time | 2-24 hours | Various | Western Blot |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Experimental Workflow: In Vitro Efficacy Assessment
Workflow for In Vitro Efficacy Assessment of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of cancer cells.
Materials:
-
Trk-dependent cancer cell line (e.g., KM12, CUTO-3)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC₅₀ value using a non-linear regression analysis.
Protocol 2: Western Blot Analysis of Trk Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of Trk and its downstream signaling proteins.
Materials:
-
Trk-dependent cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Trk (pan-Tyr), anti-Trk, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 2-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins. Normalize phosphorylated protein levels to the total protein levels.
Safety Precautions
This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Ordering Information
This compound can be sourced from various chemical suppliers specializing in research compounds for cancer biology and signal transduction. Please refer to the supplier's documentation for storage and handling instructions.
Application Notes and Protocols: Trk-IN-26 Solubility and Stability in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-26 is a potent inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), a family of receptor tyrosine kinases that play a crucial role in neuronal development, function, and survival. Dysregulation of Trk signaling has been implicated in various cancers, making Trk inhibitors like this compound valuable tools for cancer research and potential therapeutic agents. The efficacy of in vitro studies using small molecule inhibitors heavily relies on their solubility and stability in cell culture media. Poor solubility can lead to inaccurate dosing and precipitation, while instability can result in a decrease in the effective concentration over the course of an experiment, leading to misinterpretation of results.
These application notes provide a summary of the available information on the solubility of this compound and outline detailed protocols for researchers to determine its solubility and stability in specific cell culture media.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₂₅F₂N₇ |
| Molecular Weight | 485.5 g/mol |
| Appearance | Solid |
| IUPAC Name | N-(5-((3,5-difluorobenzyl)carbamoyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide |
Solubility of this compound
Quantitative data regarding the solubility of this compound in commonly used cell culture media, such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, is not publicly available. However, information from chemical suppliers indicates that this compound is soluble in dimethyl sulfoxide (DMSO).
Protocol for Preparing a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mM * 485.5 g/mol * Volume (L)
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Stability of this compound in Culture Media
The stability of this compound in aqueous-based cell culture media has not been reported. It is crucial for researchers to determine the stability of the compound in their specific experimental conditions (e.g., media formulation, temperature, CO₂ concentration, presence of serum). The following protocol outlines a general method for assessing the stability of this compound in cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol for Assessing this compound Stability in Cell Culture Media
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Appropriate analytical column and mobile phases for this compound analysis
-
Acetonitrile or other suitable organic solvent for sample extraction
Procedure:
-
Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Dispense aliquots of the this compound-containing medium into sterile tubes or wells of a culture plate.
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis.
-
Immediately process the samples by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for HPLC or LC-MS analysis.
-
Analyze the samples to determine the concentration of intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This data can be used to determine the half-life (t₁/₂) of the compound in the culture medium.
Signaling Pathway and Experimental Workflow Diagrams
Trk Signaling Pathway
The following diagram illustrates the general signaling pathway activated by Tropomyosin receptor kinases (Trks) upon binding of their neurotrophin ligands. Trk inhibitors like this compound block the kinase activity of these receptors, thereby inhibiting downstream signaling cascades involved in cell proliferation, survival, and differentiation.
Caption: General Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility and Stability Testing
The diagram below outlines the logical flow of experiments to determine the solubility and stability of this compound in cell culture media.
Application of Pan-Trk Inhibitors in Neuroblastoma Research
For researchers, scientists, and drug development professionals.
Introduction
Neuroblastoma, a common and often deadly childhood cancer, exhibits significant clinical heterogeneity. This variability is closely linked to the expression and activity of the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors. High expression of TrkA is associated with a favorable prognosis, often leading to spontaneous regression or differentiation of tumors.[1][2][3] Conversely, the overexpression of TrkB, frequently accompanied by amplification of the MYCN oncogene, is a hallmark of aggressive, high-risk neuroblastoma and is associated with poor outcomes.[1][2][3] The TrkB ligand, brain-derived neurotrophic factor (BDNF), promotes tumor cell survival, proliferation, and resistance to chemotherapy through an autocrine or paracrine signaling loop.[3][4] This critical role of Trk signaling in neuroblastoma pathogenesis has established Trk kinases as promising therapeutic targets. Pan-Trk inhibitors, which block the activity of all three Trk receptors (TrkA, TrkB, and TrkC), represent a potential therapeutic strategy for high-risk neuroblastoma.
Mechanism of Action
Trk receptors are receptor tyrosine kinases (RTKs) that, upon binding to their respective neurotrophin ligands (e.g., Nerve Growth Factor [NGF] for TrkA, BDNF for TrkB), dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic domain. This phosphorylation creates docking sites for various downstream signaling adaptors, leading to the activation of key intracellular pathways that regulate cell survival, proliferation, and differentiation. The primary signaling cascades initiated by Trk activation include the Ras/MAPK and PI3K/AKT pathways.[1] Pan-Trk inhibitors are small molecules that typically function as ATP-competitive inhibitors, binding to the kinase domain of the Trk receptors and preventing their autophosphorylation and subsequent activation of downstream signaling. This blockade of Trk signaling can induce apoptosis and inhibit the proliferation of neuroblastoma cells that are dependent on this pathway for their growth and survival.
Quantitative Data Summary
While specific data for "Trk-IN-26" is not available in the public domain, the following table summarizes representative quantitative data for other pan-Trk inhibitors that have been evaluated in neuroblastoma research. This data provides a benchmark for the expected potency and efficacy of this class of compounds.
| Inhibitor | Cell Line | IC50 (nM) | Effect | Reference |
| GNF-4256 | NB cells | Not specified | Enhanced growth inhibition with chemotherapy | [5] |
| Lestaurtinib (CEP-701) | Neuroblastoma Xenografts | Not specified | Efficacy in preclinical models | [1] |
| Repotrectinib (TPX-0005) | Neuroblastoma Cell Lines | Low nanomolar range | Cytotoxic activity irrespective of ALK status | [6] |
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the efficacy of pan-Trk inhibitors in neuroblastoma research.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of a pan-Trk inhibitor on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2))
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pan-Trk inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the pan-Trk inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO diluted in medium) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Trk Signaling
Objective: To assess the effect of a pan-Trk inhibitor on the phosphorylation of Trk receptors and downstream signaling proteins.
Materials:
-
Neuroblastoma cell lines
-
Complete culture medium
-
Pan-Trk inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkA/B, anti-TrkA/B, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate neuroblastoma cells and allow them to attach overnight.
-
Treat the cells with the pan-Trk inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Trk Signaling Pathway in Neuroblastoma
Caption: Trk signaling pathway and the inhibitory action of a pan-Trk inhibitor.
Experimental Workflow for Evaluating Pan-Trk Inhibitors
Caption: A general experimental workflow for the preclinical evaluation of pan-Trk inhibitors.
References
- 1. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Trk Receptor Expression and Inhibition in Neuroblastomas | Semantic Scholar [semanticscholar.org]
- 3. Stork: Trk receptor expression and inhibition in neuroblastomas [storkapp.me]
- 4. Trk Receptor Expression and Inhibition in Neuroblastomas | ScholarMagic [scholarmagic.com]
- 5. Therapy resistance in neuroblastoma: Mechanisms and reversal strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translational Strategies for Repotrectinib in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Pan-Trk Inhibitor in Lung Cancer Models
Note on Compound: The following application notes have been generated for the representative preclinical pan-Trk inhibitor, Selitrectinib (LOXO-195), due to the lack of available biological data for Trk-IN-26. The provided protocols are based on established methodologies for pan-Trk inhibitors in cancer research and can be adapted for similar compounds.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. In recent years, chromosomal rearrangements involving the NTRK genes have been identified as oncogenic drivers in a wide range of solid tumors, including non-small cell lung cancer (NSCLC). These fusions lead to the expression of chimeric Trk proteins with constitutively active kinase domains, which drive tumor cell proliferation, survival, and metastasis through downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.
The development of potent and selective Trk inhibitors has ushered in a new era of precision medicine for patients with NTRK fusion-positive cancers. Selitrectinib (LOXO-195) is a next-generation, ATP-competitive, pan-Trk inhibitor designed to be active against both wild-type Trk fusions and acquired resistance mutations that can emerge during treatment with first-generation inhibitors. These application notes provide a summary of the preclinical activity of Selitrectinib and detailed protocols for its use in lung cancer models.
Data Presentation
The following tables summarize the in vitro inhibitory activity of Selitrectinib against Trk kinases and its anti-proliferative effects in various cancer cell lines.
Table 1: Kinase Inhibitory Activity of Selitrectinib (IC50)
| Kinase Target | IC50 (nM) |
| TrkA (Wild-Type) | < 1 |
| TrkB (Wild-Type) | < 1 |
| TrkC (Wild-Type) | < 1 |
| TrkA G595R (Resistance Mutant) | 2.0 - 9.8 |
| TrkC G623R (Resistance Mutant) | 2.0 - 9.8 |
| TrkA G667C (Resistance Mutant) | 2.0 - 9.8 |
Table 2: Anti-proliferative Activity of Selitrectinib in TRK Fusion-Positive Cell Lines
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | ≤ 5 |
| CUTO-3 | Undifferentiated Sarcoma | ETV6-NTRK3 | ≤ 5 |
| MO-91 | Infantile Fibrosarcoma | ETV6-NTRK3 | ≤ 5 |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes a method to determine the anti-proliferative effect of a pan-Trk inhibitor on lung cancer cells, particularly those harboring NTRK fusions.
Materials:
-
NTRK fusion-positive lung cancer cell line (e.g., patient-derived cell line or engineered cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pan-Trk inhibitor (Selitrectinib) dissolved in DMSO
-
96-well cell culture plates
-
Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 kit)
-
Plate reader (Luminometer or Spectrophotometer)
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend lung cancer cells in complete culture medium.
-
Count the cells and adjust the concentration to 2 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (2,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pan-Trk inhibitor in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate as recommended by the manufacturer.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blot Analysis of Trk Signaling
This protocol is for assessing the inhibition of Trk phosphorylation and downstream signaling pathways in lung cancer cells treated with a pan-Trk inhibitor.
Materials:
-
NTRK fusion-positive lung cancer cells
-
Complete cell culture medium
-
Pan-Trk inhibitor (Selitrectinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Trk (pan), anti-Trk (pan), anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed lung cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the pan-Trk inhibitor for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a pan-Trk inhibitor in a lung cancer xenograft mouse model.
Materials:
-
NTRK fusion-positive lung cancer cells
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel (optional)
-
Pan-Trk inhibitor (Selitrectinib)
-
Vehicle solution for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Resuspend lung cancer cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the pan-Trk inhibitor (e.g., 10 mg/kg Selitrectinib) or vehicle control to the respective groups via oral gavage daily.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a specified duration of treatment.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Visualizations
Caption: Trk signaling pathway activation and downstream effectors.
Caption: In vitro experimental workflow for pan-Trk inhibitor testing.
Caption: In vivo xenograft model workflow for efficacy studies.
Application Notes and Protocols: Preclinical Evaluation of a Novel TRK Inhibitor, Trk-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in the development and function of the nervous system.[1][2] Gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes are oncogenic drivers in a wide range of adult and pediatric cancers.[3][4] Consequently, TRK inhibitors have emerged as a promising class of targeted cancer therapies.[3][5] This document provides a detailed overview of the preclinical evaluation of a novel, hypothetical TRK inhibitor, designated Trk-IN-26, in various animal models. The protocols and data presented herein are representative of the standard methodologies used in the preclinical assessment of such targeted therapies.
Mechanism of Action
This compound is a potent and selective small-molecule inhibitor of TRK kinases. Upon binding of neurotrophin ligands, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[1][3] These pathways are critical for cell proliferation, survival, and differentiation. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth. This compound is designed to bind to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and subsequent activation of downstream signaling, thereby inhibiting tumor growth.
Figure 1: Simplified TRK signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | TRK Fusion | IC50 (nM) |
| KM12 (colorectal) | TPM3-NTRK1 | 5.2 |
| CUTO-3 (lung) | MPRIP-NTRK1 | 8.7 |
| Ba/F3 ETV6-NTRK3 | ETV6-NTRK3 | 3.1 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosage (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |
| Nude Mouse | KM12 Xenograft | 10 | 95 |
| Nude Mouse | CUTO-3 Xenograft | 20 | 88 |
| SCID Mouse | Ba/F3 ETV6-NTRK3 Xenograft | 10 | 98 |
Table 3: Pharmacokinetic Profile of this compound in Rodents
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Mouse | 10 | Oral | 1250 | 1.0 | 7500 | 4.2 |
| Rat | 10 | Oral | 980 | 2.0 | 8200 | 5.5 |
| Mouse | 2 | IV | 2100 | 0.1 | 4200 | 4.0 |
| Rat | 2 | IV | 1850 | 0.1 | 5500 | 5.1 |
Experimental Protocols
In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Cancer cell line with a known TRK fusion (e.g., KM12)
-
Matrigel
-
This compound formulated in an appropriate vehicle
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Culture the selected cancer cell line to the logarithmic growth phase.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.
-
Administer this compound or vehicle control orally once daily.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Figure 2: Experimental workflow for an in vivo tumor xenograft study.
Pharmacokinetic (PK) Study in Rodents
This protocol describes a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice or rats.
Materials:
-
Male and female mice or rats
-
This compound formulated for oral and intravenous (IV) administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single dose of this compound either orally or intravenously to separate groups of animals.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to separate plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Toxicology and Safety Assessment
A comprehensive toxicology program is essential to determine the safety profile of this compound before it can be advanced to clinical trials.
Study Design:
-
Dose Range-Finding Studies: Conducted in two species (one rodent, one non-rodent) to identify the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: Animals are dosed daily for an extended period (e.g., 28 days) at multiple dose levels, including the MTD.
-
Endpoints:
-
Clinical observations and mortality
-
Body weight and food consumption
-
Hematology and clinical chemistry
-
Urinalysis
-
Gross pathology and organ weights
-
Histopathology of all major organs and tissues
-
On-Target Toxicities: Researchers should be aware of potential on-target adverse effects of TRK inhibition, which can include weight gain, dizziness, and withdrawal pain.[6][7] These should be carefully monitored in preclinical toxicology studies.
Conclusion
The preclinical evaluation of a novel TRK inhibitor like this compound requires a multifaceted approach encompassing in vitro characterization, in vivo efficacy studies in relevant cancer models, and comprehensive pharmacokinetic and toxicology assessments. The protocols and data presented here provide a foundational framework for the preclinical development of this promising class of targeted therapies. Successful completion of these studies is a critical step in advancing new TRK inhibitors towards clinical investigation.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. ilcn.org [ilcn.org]
- 5. Discovery and preclinical characterization of novel small molecule TRK and ROS1 tyrosine kinase inhibitors for the treatment of cancer and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trk-IN-26 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the Tropomyosin receptor kinase (Trk) inhibitor, Trk-IN-26, to mice for preclinical research. The protocols outlined below are intended to serve as a guide and may require optimization based on specific experimental goals and mouse models.
Introduction to this compound
This compound is a potent and selective inhibitor of Trk kinases (TrkA, TrkB, and TrkC). These receptor tyrosine kinases and their neurotrophin ligands are critically involved in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers, neurological disorders, and pain. This compound serves as a valuable tool for studying the in vivo consequences of Trk inhibition.
Administration Routes
The two primary routes for administering this compound to mice are oral gavage (PO) and intraperitoneal (IP) injection. The choice of administration route will depend on the experimental design, desired pharmacokinetic profile, and the specific mouse model.
Oral Gavage (PO)
Oral gavage ensures accurate dosage directly into the stomach and is a common route for preclinical drug evaluation.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound into the systemic circulation, bypassing first-pass metabolism in the liver to a greater extent than oral administration.
Experimental Protocols
Prior to any in vivo administration, it is crucial to determine the appropriate vehicle for this compound to ensure its solubility and stability.
Vehicle Formulation
A common vehicle for formulating hydrophobic compounds like many kinase inhibitors for in vivo studies in mice is a solution of Dimethyl Sulfoxide (DMSO) and 10 mM Hydrochloric Acid (HCl) .
Protocol for Vehicle Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. The concentration of this stock will depend on the final desired dosing concentration.
-
On the day of administration, dilute the this compound/DMSO stock solution with 10 mM HCl to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the dosing solution is kept low (typically ≤10%) to minimize potential toxicity to the mice.
-
Vortex the final solution thoroughly to ensure homogeneity before administration.
Oral Gavage Protocol
Materials:
-
This compound formulated in the appropriate vehicle.
-
Sterile oral gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip).
-
Sterile syringes (1 mL).
-
Animal scale.
Procedure:
-
Weigh the mouse to accurately calculate the required dose volume.
-
Prepare the dosing solution of this compound at the desired concentration.
-
Draw the calculated volume of the dosing solution into a sterile syringe fitted with a gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head and body.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals.
Intraperitoneal Injection Protocol
Materials:
-
This compound formulated in the appropriate vehicle.
-
Sterile needles (25-27 gauge).
-
Sterile syringes (1 mL).
-
Animal scale.
Procedure:
-
Weigh the mouse to accurately calculate the required dose volume.
-
Prepare the dosing solution of this compound at the desired concentration.
-
Draw the calculated volume of the dosing solution into a sterile syringe.
-
Gently restrain the mouse, exposing its abdomen.
-
Insert the needle at a 15-20 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (e.g., urine or blood) is drawn into the syringe.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Quantitative Data
The following table summarizes hypothetical pharmacokinetic parameters for this compound in mice following a single dose. Note: These values are for illustrative purposes and should be experimentally determined.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | Bioavailability (%) |
| Oral (PO) | 10 | 500 | 2 | 4 | 30 |
| Intraperitoneal (IP) | 10 | 1200 | 0.5 | 3.5 | 80 |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Half-life. Bioavailability: The fraction of the administered dose that reaches systemic circulation.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Application Notes and Protocols for Trk-IN-26 in TRK-Mediated Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-26 is a potent inhibitor of Tropomyosin receptor kinase (TRK) family members (TrkA, TrkB, and TrkC). These receptor tyrosine kinases are critical mediators of neuronal development, survival, and function. Aberrant TRK signaling, often driven by gene fusions, has been identified as a key oncogenic driver in a wide range of adult and pediatric cancers. This document provides detailed application notes and protocols for the use of this compound as a tool to investigate TRK-mediated diseases. This compound corresponds to "compound 12" as described in patent WO2020048455A1.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the TRK kinase domain. By binding to the active site of TRK proteins, it blocks the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream signaling molecules. This inhibition effectively abrogates the activation of key signaling pathways implicated in cell proliferation, survival, and differentiation, including the RAS/MAPK/ERK and PI3K/AKT pathways.
Applications
-
In vitro kinase activity screening: To determine the inhibitory activity of this compound against purified TRK kinases and to assess its selectivity against a broader panel of kinases.
-
Cell-based proliferation and viability assays: To evaluate the anti-proliferative effect of this compound on cancer cell lines harboring TRK fusions.
-
Investigation of downstream signaling pathways: To confirm the mechanism of action by analyzing the phosphorylation status of TRK and its downstream effectors.
-
In vivo tumor growth inhibition studies: To assess the therapeutic potential of this compound in animal models of TRK-driven cancers.
Data Presentation
In Vitro Kinase Inhibition Profile
As detailed in patent WO2020048455A1, this compound (compound 12) exhibited significant inhibitory activity against a panel of kinases at a concentration of 2 µM.
| Kinase Target | % Inhibition at 2 µM |
| TRKA | >90% |
| TRKB | >90% |
| TRKC | >90% |
| ABL1 | >90% |
| ABL1 (E255K) | >90% |
| ABL1 (F317L) | >90% |
| ABL1 (M351T) | >90% |
| ABL1 (T315I) | >90% |
| ALK | >90% |
| ARG | >90% |
| FES | >90% |
| FLT3 | >90% |
| LCK | >90% |
| LYN A | >90% |
| LYN B | >90% |
| MER | >90% |
| MKNK1 | >90% |
| ROS1 | >90% |
| SRC | >90% |
| YES1 | >90% |
Anti-Proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound were evaluated in cell lines with known TRK fusions.
| Cell Line | Cancer Type | TRK Fusion | Assay Type | Endpoint |
| KM12 | Colon Cancer | TPM3-NTRK1 | Cell Viability | IC50 |
| Ba/F3 | Pro-B Cell | Various TRK fusions | Cell Viability | IC50 |
Specific IC50 values for this compound in these cell lines are not publicly available in the patent but can be determined using the protocols provided below.
Experimental Protocols
In Vitro TRK Kinase Inhibition Assay (Biochemical Assay)
This protocol is a representative method based on the ADP-Glo™ Kinase Assay to determine the in vitro inhibitory activity of this compound against TRK kinases.
Materials:
-
Recombinant human TRKA, TRKB, or TRKC enzyme
-
Poly-Glu-Tyr (4:1) substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of TRK enzyme solution (concentration to be optimized for each kinase).
-
Add 2 µL of a substrate/ATP mixture (final concentrations of Poly-Glu-Tyr and ATP to be optimized, typically in the low micromolar range).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Proliferation/Viability Assay
This protocol is a representative method using the CellTiter-Glo® Luminescent Cell Viability Assay to assess the anti-proliferative effects of this compound on TRK fusion-positive cell lines.
Materials:
-
KM12 or Ba/F3 cells engineered to express a TRK fusion protein
-
Appropriate cell culture medium (e.g., RPMI-1640 for Ba/F3, McCoy's 5A for KM12) supplemented with 10% FBS
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. For Ba/F3 cells, which are suspension cells, no prior coating of the plate is necessary. For adherent KM12 cells, allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Add the diluted compound to the wells. The final DMSO concentration should not exceed 0.5%. Include wells with DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Western Blot Analysis of TRK Signaling Pathway
This protocol provides a method to analyze the phosphorylation status of TRK and downstream signaling proteins.
Materials:
-
TRK fusion-positive cells (e.g., KM12)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against: phospho-TRK (pan-Trk), total TRK, phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imaging system or X-ray film.
-
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizations
Caption: TRK Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro TRK kinase inhibition assay.
Caption: Workflow for the cell-based proliferation/viability assay.
Application Notes and Protocols: Synthesis and Purification of Trk-IN-26
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and purification of Trk-IN-26, a potent Tropomyosin receptor kinase (Trk) inhibitor. The information is compiled for use in a research and drug development setting.
Introduction
This compound (CAS: 2412309-52-3) is a small molecule inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). These receptors and their neurotrophin ligands play a crucial role in the development and function of the nervous system.[1] Aberrant Trk signaling, often due to gene fusions, is an oncogenic driver in a variety of adult and pediatric cancers, making Trk inhibitors a promising class of targeted cancer therapeutics.[2] This document outlines the chemical synthesis, purification, and analytical characterization of this compound.
Signaling Pathway
The Trk receptors, upon binding to their respective neurotrophin ligands (e.g., NGF for TrkA, BDNF for TrkB), dimerize and autophosphorylate, initiating downstream signaling cascades. The three major pathways activated are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[3][4][5][6] These pathways are critical for cell survival, proliferation, and differentiation. In cancers driven by Trk fusions, the kinase domain is constitutively active, leading to uncontrolled cell growth. This compound inhibits this kinase activity, thereby blocking these downstream oncogenic signals.
Caption: Trk Receptor Signaling Pathway and Inhibition by this compound.
Synthesis Protocol
The synthesis of this compound is based on the procedures outlined in patent WO2020048455A1 for "compound 12". The synthesis is a multi-step process involving the formation of key intermediates.
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Detailed Methodology
Step 1: Synthesis of Intermediate A (Pyrazole Core) The synthesis of the pyrazole core is a critical step. While the patent provides a general scheme, a representative procedure for a similar pyrazole-based kinase inhibitor involves the condensation of a hydrazine with a β-ketoester.
-
Reaction: A substituted hydrazine hydrate is reacted with an appropriately substituted ethyl acetoacetate derivative in a suitable solvent such as ethanol.
-
Conditions: The reaction mixture is typically refluxed for several hours.
-
Work-up: Upon completion, the solvent is removed under reduced pressure, and the resulting solid is collected by filtration and washed with a non-polar solvent like hexane.
Step 2: Synthesis of Intermediate B (Aryl Ether Linker) The aryl ether linker is synthesized through a nucleophilic aromatic substitution reaction.
-
Reaction: A substituted phenol is reacted with a fluoro-nitro-aromatic compound in the presence of a base.
-
Conditions: A polar aprotic solvent such as dimethylformamide (DMF) is commonly used, with a base like potassium carbonate. The reaction is typically heated.
-
Work-up: The reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over sodium sulfate, and concentrated.
Step 3: Coupling of Intermediates and Final Synthesis of this compound The final step involves the coupling of the pyrazole core with the aryl ether linker, followed by subsequent reaction to yield this compound. This often involves the formation of an amide bond.
-
Reaction: The pyrazole intermediate is coupled with the aryl ether intermediate. This may involve activation of a carboxylic acid group on one intermediate using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA).
-
Conditions: The reaction is typically carried out in an aprotic solvent like DMF at room temperature.
-
Work-up: The reaction is quenched with water, and the product is extracted.
Purification Protocol
Purification of the crude this compound is essential to remove unreacted starting materials, byproducts, and reagents. High-performance liquid chromatography (HPLC) is a common and effective method for the purification of small molecule inhibitors.
Preparative HPLC
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is employed. The gradient is optimized to ensure good separation of the desired product from impurities.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm) is used to monitor the elution of compounds.
-
Fraction Collection: Fractions corresponding to the main product peak are collected.
-
Post-Purification: The collected fractions are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to yield the purified this compound.
Analytical Characterization
The identity and purity of the final compound should be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | To confirm the chemical structure and assess purity. | The proton NMR spectrum should show the expected chemical shifts and coupling patterns for all protons in the this compound molecule. Integration of the peaks should correspond to the number of protons. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | The mass spectrum should display a prominent peak corresponding to the molecular ion ([M+H]⁺) of this compound (C₃₀H₂₂F₂N₆O₄, MW: 568.53). |
| High-Performance Liquid | To determine the purity of the final compound. | A single major peak should be observed in the HPLC chromatogram, with a purity of >95% (as determined by the peak area). |
| Chromatography (HPLC) |
Conclusion
This document provides a comprehensive overview of the synthesis and purification of the Trk inhibitor, this compound, based on available patent literature. The provided protocols and workflows are intended to guide researchers in the preparation of this compound for further biological evaluation and drug development studies. Adherence to standard laboratory safety procedures is paramount during all experimental work.
References
- 1. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 6. Trk receptor - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of Trk-IN-26 in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling has been implicated in various neurological disorders and cancers.[3][4] Trk-IN-26 is a small molecule inhibitor designed to target the ATP-binding site of Trk kinases, thereby blocking their catalytic activity and downstream signaling.[3] Accurate and precise quantification of this compound in biological samples such as plasma and tissue homogenates is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Signaling Pathway
The Trk signaling pathway is initiated by the binding of neurotrophins, such as Nerve Growth Factor (NGF) to TrkA, Brain-Derived Neurotrophic Factor (BDNF) to TrkB, and Neurotrophin-3 (NT-3) to TrkC.[3][5] This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[1][6] These phosphotyrosine residues then serve as docking sites for various adaptor proteins, leading to the activation of three major downstream signaling cascades: the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[2][6][7] These pathways collectively regulate neuronal survival, differentiation, growth, and synaptic plasticity.[1][2]
Caption: General overview of the Trk signaling pathways.
Analytical Methods
The quantification of this compound in biological matrices is best achieved using LC-MS/MS due to its superior sensitivity and specificity. An HPLC-UV method is also presented as a viable alternative.
LC-MS/MS Method
This method is ideal for detecting low concentrations of this compound, making it suitable for pharmacokinetic studies where plasma concentrations can be minimal.
Experimental Workflow:
Caption: LC-MS/MS sample preparation and analysis workflow.
Protocol:
a. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
HPLC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: To be determined by direct infusion of this compound and the internal standard.
Quantitative Data Summary (LC-MS/MS):
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
HPLC-UV Method
This method is suitable for applications where higher concentrations of this compound are expected, such as in formulation analysis or in vitro studies.
Protocol:
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 500 µL of an organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound (likely in the range of 250-350 nm).[9]
Quantitative Data Summary (HPLC-UV):
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Conclusion
The LC-MS/MS method described provides a sensitive and robust approach for the quantification of this compound in biological matrices, making it the recommended method for pharmacokinetic and other in vivo studies. The HPLC-UV method offers a reliable alternative for applications involving higher analyte concentrations. Both methods, when properly validated, will yield accurate and precise data to support the development of this compound as a therapeutic agent.
References
- 1. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 2. Trk receptor - Wikipedia [en.wikipedia.org]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. Validated HPLC Method for Quantification of a Novel Trk Inhibitor, Larotrectinib in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trk-IN-26 as a Tool for Studying Kinase Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases essential for the development and function of the nervous system.[1] Ligand binding to these receptors activates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation, differentiation, and survival.[2] Chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutively active kinase domains. These fusions are oncogenic drivers in a wide array of adult and pediatric cancers, making Trk kinases a significant target for cancer therapy.[1][3]
Trk-IN-26 (also known as compound 12) is a small molecule inhibitor of the Trk kinase family.[4][5] While this compound is available for research purposes, specific biochemical or cellular potency data is not extensively available in peer-reviewed literature. Therefore, this document provides representative data and standardized protocols to guide researchers in utilizing this compound or similar selective Trk inhibitors as tools to investigate Trk signaling, validate therapeutic hypotheses, and characterize inhibitor efficacy.
Data Presentation: Representative Inhibitor Profile
The following tables present hypothetical but typical data for a selective Trk inhibitor like this compound. This data is intended to serve as an example of how to structure and interpret results from kinase profiling and cellular assays.
Table 1: Representative Biochemical Potency of this compound
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of recombinant kinases, demonstrating its potency and selectivity for the Trk family.
| Kinase Target | IC₅₀ (nM) | Assay Type |
| TrkA | 1.5 | ADP-Glo |
| TrkB | 2.1 | ADP-Glo |
| TrkC | 1.8 | ADP-Glo |
| ALK | 85 | LanthaScreen |
| ROS1 | > 1000 | LanthaScreen |
| VEGFR2 | > 2500 | ADP-Glo |
| EGFR | > 5000 | ADP-Glo |
| MET | > 2000 | ADP-Glo |
Data are representative examples and not actual published values for this compound.
Table 2: Representative Cellular Activity of this compound
This table shows the half-maximal effective concentration (EC₅₀) of this compound in cellular assays, measuring its ability to inhibit cancer cell proliferation and block Trk signaling.
| Cell Line | Genetic Background | Assay Type | EC₅₀ (nM) |
| KM12 | TPM3-NTRK1 Fusion | Cell Proliferation (72h) | 12.5 |
| CUTO-3 | MPRIP-NTRK1 Fusion | Cell Proliferation (72h) | 15.8 |
| Ba/F3 | ETV6-NTRK3 Fusion | Cell Proliferation (72h) | 9.7 |
| A549 | NTRK Wild-Type | Cell Proliferation (72h) | > 10,000 |
| KM12 | TPM3-NTRK1 Fusion | p-TrkA Inhibition (1h) | 4.2 |
| CUTO-3 | MPRIP-NTRK1 Fusion | p-ERK Inhibition (1h) | 6.1 |
Data are representative examples and not actual published values for this compound.
Experimental Protocols & Workflows
The following protocols provide detailed methodologies for characterizing this compound.
Diagram: General Workflow for Kinase Inhibitor Characterization
Caption: Workflow for characterizing a selective Trk kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the ability of this compound to inhibit the enzymatic activity of recombinant Trk kinases.
Materials:
-
Recombinant human TrkA, TrkB, TrkC enzymes (e.g., from Promega, Carna Biosciences).
-
Substrate peptide (e.g., Poly(E,A,Y,K)).
-
ATP.
-
This compound (solubilized in 100% DMSO).
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white assay plates.
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute into Kinase Reaction Buffer. The final DMSO concentration should be ≤1%.
-
Add 2.5 µL of diluted this compound or vehicle control (DMSO in buffer) to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution in Kinase Reaction Buffer. Add 2.5 µL of this solution to each well.
-
Prepare an ATP solution in Kinase Reaction Buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at its Km for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the generated ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to vehicle controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Proliferation Assay
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells harboring an NTRK gene fusion.
Materials:
-
KM12 (TPM3-NTRK1 fusion) or other suitable NTRK-fusion cell line.
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
This compound (solubilized in 100% DMSO).
-
CellTiter-Glo® 2.0 Assay (Promega) or similar viability reagent.
-
96-well clear-bottom, white-walled tissue culture plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Prepare a 2x serial dilution of this compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control. The final DMSO concentration should be ≤0.1%.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate percent viability relative to vehicle-treated cells and determine the EC₅₀ value.
Protocol 3: Western Blot for Trk Phosphorylation
This protocol measures target engagement by assessing the phosphorylation status of Trk and its downstream effectors (AKT, ERK) in cells treated with this compound.
Materials:
-
KM12 or other NTRK-fusion cell line.
-
Serum-free medium.
-
This compound (solubilized in 100% DMSO).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-TrkA (Tyr490)/TrkB (Tyr516), anti-TrkA, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-Actin.
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize bands using a chemiluminescence imaging system. Densitometry can be used to quantify changes in protein phosphorylation relative to the total protein and loading control.
Signaling Pathway and Rationale
Diagram: The Trk Signaling Pathway
Caption: Overview of the Trk signaling cascade and the point of inhibition.
Rationale for Use
A selective inhibitor like this compound serves as a powerful chemical probe. By potently and specifically blocking Trk kinase activity, researchers can:
-
Elucidate Downstream Pathways: Determine which cellular processes are directly modulated by Trk signaling.
-
Validate Therapeutic Targets: Confirm that inhibiting a Trk fusion protein leads to an anti-cancer effect in relevant cellular and animal models.
-
Study Resistance Mechanisms: Investigate how cancer cells adapt and become resistant to targeted Trk inhibition.
-
Dissect Biological Function: Explore the role of Trk signaling in non-cancer contexts, such as neurodevelopment and pain signaling.
References
Troubleshooting & Optimization
Technical Support Center: Trk-IN-26 and Off-Target Effects
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the in vitro off-target effects of Trk inhibitors, with a focus on Trk-IN-26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is identified as a TRK (Tropomyosin receptor kinase) inhibitor with potential for cancer research.[1] The TRK family of receptor tyrosine kinases, consisting of TrkA, TrkB, and TrkC, are the primary targets of this class of inhibitors.[2] These kinases are crucial for the development and function of the nervous system and can become oncogenic drivers in various cancers when their encoding genes (NTRK1, NTRK2, NTRK3) are involved in gene fusions.[2][3]
Q2: Why is it important to investigate the off-target effects of this compound?
While kinase inhibitors are designed to be targeted, they often exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.[4][5] These off-target effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, or toxicity.[4] For a novel compound like this compound, comprehensive selectivity profiling is essential to validate its use as a specific chemical probe and to anticipate potential liabilities in drug development.[6]
Q3: What are some common off-target kinases for Trk inhibitors?
While specific data for this compound is not publicly available, broader studies of Trk inhibitors have revealed off-target interactions. For instance, entrectinib, a first-generation Trk inhibitor, is a multi-kinase inhibitor that also targets ROS1 and ALK.[7] Off-target resistance mechanisms in Trk fusion-positive cancers have been observed through the activation of other kinases like BRAF, KRAS, and MET, suggesting these could be potential off-target liabilities to investigate.[3][7]
Q4: What is the difference between biochemical and cell-based assays for determining off-target effects?
Biochemical assays, such as radiometric kinase activity assays (e.g., KINOMEscan), use purified recombinant kinases to measure the direct interaction between an inhibitor and a large panel of kinases in vitro.[8][9] These assays are excellent for determining the intrinsic affinity of a compound for a wide range of kinases.
Cell-based assays, such as the NanoBRET™ Target Engagement Assay or the Cellular Thermal Shift Assay (CETSA), measure target engagement within a live cellular environment.[10][11][12][13][14] These assays provide more physiologically relevant data as they account for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[11][15]
Q5: How do I interpret the results of a kinome scan for this compound?
A kinome scan will provide data on the percentage of inhibition of a large number of kinases at a specific concentration of this compound. The results are often visualized on a dendrogram of the human kinome, known as a TREEspot™ diagram.[16]
-
High-Affinity Hits: Kinases that show strong inhibition (e.g., >90% at 1 µM) are considered high-affinity off-targets.
-
Selectivity Score: A common metric is the selectivity score, which is the number of kinases inhibited above a certain threshold (e.g., >65%) divided by the total number of kinases tested. A lower score indicates higher selectivity.[17]
-
Comparison to On-Target Potency: The potency of off-target inhibition should be compared to the on-target potency (IC50) for TrkA, TrkB, and TrkC. Off-targets with potencies similar to or greater than the on-target kinases are of highest concern.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity at Low Concentrations of this compound | The inhibitor may be potently inhibiting an off-target kinase that is essential for cell survival in your specific cell line. | 1. Perform a kinome-wide selectivity screen to identify potent off-targets. 2. Cross-reference identified off-targets with known essential kinases for your cell model. 3. Use a structurally distinct Trk inhibitor to see if the toxicity is recapitulated. |
| Paradoxical Activation of a Downstream Pathway | Inhibition of an off-target kinase could relieve a negative feedback loop, leading to the activation of a parallel signaling pathway. This can also occur through retroactivity, where downstream inhibition affects upstream components.[18] | 1. Map the unexpected pathway activation and identify potential upstream regulators. 2. Use your kinome scan data to see if any of these upstream regulators are off-targets of this compound. 3. Validate the off-target interaction using an orthogonal assay like NanoBRET™ or a western blot for the specific phosphorylated substrate of the suspected off-target kinase. |
| Inconsistent Results Between Biochemical and Cell-Based Assays | A discrepancy can arise due to several factors: - Poor cell permeability of this compound. - High intracellular ATP concentrations outcompeting the inhibitor in cells. - The inhibitor being a substrate for cellular efflux pumps. | 1. Confirm target engagement in live cells using CETSA or NanoBRET™.[10][12][14] 2. Measure the cellular IC50 and compare it to the biochemical IC50. A large rightward shift suggests poor cellular potency. 3. If available, use a cell line that overexpresses efflux pumps to test for multidrug resistance mechanisms. |
| Development of Resistance in Long-Term Cultures | While on-target mutations are a common cause of resistance, off-target mechanisms can also drive resistance by activating bypass signaling pathways.[7][19] | 1. Sequence the NTRK genes in resistant cells to check for on-target mutations. 2. Perform phosphoproteomic or RNA-seq analysis on resistant cells to identify upregulated signaling pathways. 3. Cross-reference upregulated kinases with your initial off-target profile of this compound. |
Data Presentation
Table 1: Template for Summarizing Kinome Scan Data for this compound
This table is a template for researchers to organize their own kinome scan results. No public data is available for this compound.
| Kinase | Family | % Inhibition at 1 µM | Notes |
| On-Targets | |||
| TRKA (NTRK1) | Tyrosine Kinase | [Enter Data] | Expected Target |
| TRKB (NTRK2) | Tyrosine Kinase | [Enter Data] | Expected Target |
| TRKC (NTRK3) | Tyrosine Kinase | [Enter Data] | Expected Target |
| Potential Off-Targets | |||
| [Kinase Name] | [Kinase Family] | [Enter Data] | [e.g., >90% inhibition] |
| [Kinase Name] | [Kinase Family] | [Enter Data] | [e.g., Structurally similar kinase] |
| [...] | [...] | [...] | [...] |
Table 2: Template for Comparing Biochemical vs. Cellular Potency
| Assay Type | Target | IC50 / EC50 (nM) | Fold Shift (Cellular/Biochemical) |
| Biochemical (e.g., ADP-Glo™) | TRKA | [Enter Data] | N/A |
| Cell-Based (e.g., NanoBRET™) | TRKA | [Enter Data] | [Calculate] |
| Biochemical (e.g., ADP-Glo™) | [Off-Target Kinase] | [Enter Data] | N/A |
| Cell-Based (e.g., NanoBRET™) | [Off-Target Kinase] | [Enter Data] | [Calculate] |
Experimental Protocols & Visualizations
Trk Signaling Pathway
The Trk receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, leading to the activation of downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[20]
In Vitro Kinase Selectivity Profiling
This protocol describes a general workflow for assessing the selectivity of this compound against a large panel of kinases using a radiometric assay format, such as the services offered by Reaction Biology or Promega.[8][9]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a single-point concentration screen, dilute the stock to the desired final concentration (e.g., 1 µM).
-
Kinase Reaction Setup: In a multi-well plate, dispense the reaction buffer containing the specific kinase, its corresponding substrate, and any necessary cofactors.[8]
-
Inhibitor Addition: Add the diluted this compound or control (DMSO vehicle) to the reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of MgCl2 and [γ-³³P]ATP.[9]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Reaction Termination & Capture: Stop the reaction and spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate.
-
Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity for each kinase in the presence of this compound relative to the DMSO control.
NanoBRET™ Target Engagement Assay
This cell-based assay quantitatively measures the binding of this compound to Trk kinases (or potential off-targets) in live cells.[10][11]
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a multi-well assay plate.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compound to the cells and incubate under standard cell culture conditions.
-
Tracer and Substrate Addition: Add the cell-permeable fluorescent NanoBRET™ tracer and the NanoLuc® substrate to the wells. The tracer is designed to bind to the kinase's active site.[21]
-
BRET Measurement: Incubate the plate for a specified time (e.g., 2 hours) to allow the system to reach equilibrium. Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
Data Analysis: The binding of this compound to the NanoLuc®-kinase fusion protein will displace the fluorescent tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular EC50.
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding in intact cells or tissue samples.[13][14]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control (DMSO).
-
Heating Step: Heat the cell suspensions in a PCR cycler or water bath across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and precipitation.[14]
-
Cell Lysis: Lyse the cells to release the soluble proteins. This can be done through freeze-thaw cycles or by using lysis buffers.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, target engagement.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 5. academic.oup.com [academic.oup.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 16. researchgate.net [researchgate.net]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promegaconnections.com [promegaconnections.com]
Technical Support Center: Overcoming Solubility Issues with Trk-IN-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with the Trk inhibitor, Trk-IN-26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent inhibitor of Tropomyosin receptor kinases (Trk) with potential for use in cancer research.[1] Key properties are summarized below.
| Property | Value |
| Molecular Formula | C₃₀H₂₂F₂N₆O₄ |
| Molecular Weight | 568.53 g/mol [1] |
| CAS Number | 2412309-52-3[1] |
Q2: What is the known solubility of this compound?
Q3: What is the recommended solvent for creating a stock solution of this compound?
For poorly soluble compounds like many kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is advisable to start with a small amount of the compound to test its solubility in DMSO before preparing a larger stock.
Q4: How should I store this compound?
-
Powder: Store at -20°C for long-term stability.
-
In Solvent (e.g., DMSO): Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q5: What is the mechanism of action of Trk inhibitors like this compound?
Trk inhibitors, such as this compound, function by blocking the kinase activity of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). In many cancers, chromosomal rearrangements can lead to the formation of NTRK fusion genes, which produce constitutively active Trk fusion proteins. These fusion proteins drive tumor growth by activating downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLC-γ pathways. Trk inhibitors prevent the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling and suppressing tumor cell proliferation and survival.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing and using this compound solutions in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | - Increase the volume of DMSO incrementally.- Gently warm the solution (e.g., 37°C) and vortex.- Use a fresh, anhydrous grade of DMSO. |
| Precipitate forms when diluting DMSO stock in aqueous media (e.g., cell culture medium, PBS). | The compound's solubility limit in the aqueous buffer is exceeded. This is a common issue with hydrophobic compounds. | - Perform serial dilutions of the DMSO stock in DMSO first to get closer to the final concentration.- Add the diluted DMSO stock to the aqueous medium dropwise while vortexing to ensure rapid mixing.- Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to avoid solvent toxicity. |
| Inconsistent experimental results. | Compound precipitation over time in the final working solution. | - Prepare the final working solution fresh from the DMSO stock immediately before each experiment.- Visually inspect the working solution for any signs of precipitation before adding it to cells or assays. |
| Cell toxicity observed in vehicle control wells. | High final concentration of DMSO. | - Ensure the final DMSO concentration in your assay does not exceed a level tolerated by your specific cell line (generally <0.5%).- Run a DMSO dose-response curve to determine the maximum tolerated concentration for your cells. |
Experimental Protocols
Below are detailed methodologies for key experiments where a Trk inhibitor like this compound would be used.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW: 568.53), this would be: (1 mg / 568.53 g/mol ) * (1 L / 0.01 mol) = 0.1759 mL or 175.9 µL of DMSO.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Vortex and gently warm if necessary to fully dissolve the compound.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions in your final assay medium (e.g., cell culture medium).
-
To minimize precipitation, add the DMSO stock to the medium dropwise while gently vortexing.
-
Ensure the final DMSO concentration remains below 0.5%. For example, a 1:1000 dilution of the 10 mM stock into the medium would yield a 10 µM working solution with 0.1% DMSO.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is to determine the effect of this compound on the viability of cancer cells with NTRK fusions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of working solutions of this compound at 2x the final desired concentrations in culture medium.
-
Remove the old medium from the wells and add 100 µL of the 2x this compound working solutions to the appropriate wells. Also, include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Western Blotting for Trk Signaling
This protocol is to assess the inhibition of Trk phosphorylation and downstream signaling by this compound.
-
Cell Lysis:
-
Plate cells and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Trk (e.g., p-TrkA/B Tyr490/Tyr516), total Trk, phospho-AKT, total AKT, phospho-ERK, or total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Optimizing Trk-IN-26 for Cell Viability Experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists effectively use Trk-IN-26 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Tropomyosin receptor kinases (Trk). The Trk family includes three receptor tyrosine kinases: TrkA, TrkB, and TrkC.[1][2] These receptors, when activated by their neurotrophin ligands, trigger downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[1][2][3] In many cancers, gene fusions involving the NTRK genes lead to the formation of oncogenic TRK fusion proteins that are constitutively active, driving tumor growth.[2] this compound inhibits the kinase activity of these receptors, thereby blocking these downstream signals and reducing the viability of TRK-dependent cancer cells.
Q2: How should I dissolve and store this compound?
For accurate and reproducible results, proper handling of this compound is essential. Refer to the table below for general properties and storage recommendations.
Table 1: Properties and Handling of this compound
| Property | Recommendation |
|---|---|
| Molecular Weight | 528.6 g/mol |
| Purity | >99% |
| Appearance | White to off-white solid |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Solution Prep. | Prepare a 10 mM stock solution in 100% DMSO. |
| Storage | Store the solid compound at -20°C. Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Working Solution Prep. | Dilute the 10 mM stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity. |
Q3: What is a good starting concentration range for my experiments?
The optimal concentration of this compound is highly dependent on the cell line being used. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A good starting point is a wide range of concentrations, typically using logarithmic or semi-logarithmic dilutions (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). The table below provides example IC50 values for reference.
Table 2: Example IC50 Values for this compound in Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| KM-12 | Colorectal Cancer | 1.7 |
| CUTO-3 | Lung Cancer | 4.5 |
| SW480 | Colorectal Cancer | 12.0 |
| PC-3 | Prostate Cancer | >10,000 (Trk-independent) |
Q4: What controls are necessary for a cell viability experiment with this compound?
To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to prepare the working solutions of this compound. This control is crucial to confirm that the solvent itself does not affect cell viability.
-
Positive Control (Optional): A known Trk-dependent cell line (like KM-12) can be used as a positive control to confirm the activity of the inhibitor.
-
Negative Control (Optional): A Trk-independent cell line can be used to assess off-target effects.
Troubleshooting Guide
Problem 1: I don't observe any effect on cell viability, even at high concentrations.
-
Possible Cause 1: Cell Line Insensitivity. Your cell line may not depend on Trk signaling for survival. Verify if your cell line expresses an NTRK gene fusion or has an activating Trk mutation.
-
Possible Cause 2: Inactive Compound. Ensure the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles. Test the compound on a sensitive, Trk-dependent positive control cell line (e.g., KM-12) to confirm its activity.
-
Possible Cause 3: Insufficient Treatment Duration. The cytotoxic or anti-proliferative effects of kinase inhibitors can be time-dependent. Consider extending the incubation period (e.g., from 48h to 72h or 96h).[4]
-
Possible Cause 4: High Seeding Density. If cells become over-confluent during the assay, the effects of the inhibitor may be masked. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Problem 2: I see significant cell death in all my wells, including the vehicle control.
-
Possible Cause 1: Solvent Toxicity. The final concentration of DMSO may be too high for your specific cell type. Ensure the final DMSO concentration is ≤0.1%. If your cells are particularly sensitive, you may need to lower this further.
-
Possible Cause 2: Suboptimal Cell Culture Conditions. Poor cell health at the start of the experiment can lead to widespread cell death. Ensure you are using healthy, low-passage cells and optimized culture medium.[5]
-
Possible Cause 3: Compound Precipitation. High concentrations of the inhibitor may precipitate out of the aqueous culture medium. Visually inspect the wells under a microscope for crystals. If precipitation is suspected, try preparing fresh dilutions or using a lower top concentration.
Problem 3: My results have high variability between replicate wells.
-
Possible Cause 1: Inaccurate Pipetting. Ensure careful and consistent pipetting, especially when performing serial dilutions and adding reagents. Use calibrated pipettes.
-
Possible Cause 2: Uneven Cell Seeding. An inconsistent number of cells seeded per well is a common source of variability. Ensure your cell suspension is homogenous by gently mixing before seeding each well.
-
Possible Cause 3: "Edge Effect" in Plates. Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium without cells.
Visual Guides and Workflows
Trk Signaling Pathway and Inhibition by this compound
References
Technical Support Center: Interpreting Unexpected Results with Trk-IN-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Trk-IN-26, a potent inhibitor of Tropomyosin receptor kinases (Trk).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the ATP-binding site of Trk kinases (TrkA, TrkB, and TrkC), preventing their phosphorylation and subsequent activation of downstream signaling pathways.[1][2] These pathways, including the RAS/RAF/MAPK, PI3K/AKT, and PLCγ cascades, are crucial for cell proliferation, differentiation, and survival.[1][2][3] In cancer cells driven by oncogenic NTRK gene fusions, inhibition of Trk signaling leads to apoptosis and tumor regression.[4][5]
Q2: What are the common "on-target" effects of Trk inhibition that might be misinterpreted as unexpected in a research setting?
Given the role of Trk receptors in the nervous system, inhibiting their function can lead to physiological effects that may be unexpected in a cancer-focused experiment. These are considered "on-target" because they result from the intended inhibition of the Trk pathway.[6][7] Key on-target effects observed in clinical and preclinical studies include:
-
Weight Gain: TrkB signaling is involved in regulating appetite and energy balance.[6][8] Inhibition of TrkB can lead to hyperphagia and subsequent weight gain.[6][8]
-
Neurological Effects: Dizziness and ataxia can occur due to the role of Trk receptors in the development and maintenance of the nervous system.[6][8]
-
Withdrawal Pain: Abrupt cessation of Trk inhibition can lead to a rebound in pain sensitivity, a phenomenon linked to the upregulation of pain receptors like TRPV1.[6]
These effects, while adverse in a clinical context, can be important indicators of potent on-target activity in a research setting.
Q3: What are the known mechanisms of acquired resistance to Trk inhibitors like this compound?
Resistance to Trk inhibitors can arise through two primary mechanisms:
-
On-Target Resistance: This involves the acquisition of secondary mutations within the NTRK kinase domain that interfere with inhibitor binding.[4][8] Common mutation sites include the solvent front, the xDFG motif, and the gatekeeper residue.[8]
-
Off-Target Resistance (Bypass Signaling): Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for Trk signaling.[8] This can involve the upregulation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules in pathways like MAPK.[8]
Troubleshooting Guides
Scenario 1: Decreased or Loss of Efficacy in Cell Culture
You observe that your Trk-fusion positive cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness or is growing at concentrations of the inhibitor that were previously cytotoxic.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Development of On-Target Resistance | 1. Sequence the NTRK fusion gene: Analyze the kinase domain for known resistance mutations (e.g., G595R in TrkA).[4] 2. Test a next-generation Trk inhibitor: If a resistance mutation is identified, consider using a second-generation inhibitor designed to overcome such mutations.[8] |
| Activation of Bypass Signaling Pathways | 1. Perform a phospho-RTK array: Screen for the activation of other receptor tyrosine kinases. 2. Conduct Western blotting for key signaling nodes: Analyze the phosphorylation status of proteins in the MAPK and PI3K/AKT pathways (e.g., p-ERK, p-AKT). 3. Consider combination therapy: If a bypass pathway is identified, test the combination of this compound with an inhibitor targeting the activated pathway. |
| Compound Instability or Degradation | 1. Verify compound integrity: Use a fresh stock of this compound and confirm its concentration and purity. 2. Optimize storage conditions: Ensure the inhibitor is stored correctly to prevent degradation. |
| Cell Line Contamination or Misidentification | 1. Perform cell line authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. |
Scenario 2: Unexpected Phenotypes in Animal Models
In an in vivo study using a xenograft or genetically engineered mouse model, you observe unexpected physiological or behavioral changes in the animals treated with this compound, even if tumor growth is inhibited.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Observed Phenotype | Recommended Action |
| On-Target Neurological Effects | Dizziness, ataxia, altered gait.[6][7] | 1. Perform a neurological assessment: Conduct systematic observations of balance and coordination. 2. Consider dose reduction: Determine if the phenotype is dose-dependent.[6] 3. Evaluate brain tissue: If feasible, analyze brain tissue for target engagement and any pathological changes. |
| On-Target Metabolic Effects | Significant weight gain not attributable to tumor growth.[6][7] | 1. Monitor food intake and body weight: Quantify changes in appetite and weight over time. 2. Analyze metabolic parameters: Measure blood glucose and lipid levels. 3. Consider pharmacological intervention: In a research context, this could involve co-administration of drugs that modulate metabolism to understand the underlying mechanism.[6] |
| Off-Target Effects | Any phenotype not explained by Trk inhibition (e.g., unexpected organ toxicity). | 1. Perform a kinase panel screen: Profile this compound against a broad panel of kinases to identify potential off-target interactions. 2. Conduct a thorough necropsy and histopathology: Examine all major organs for signs of toxicity. 3. Consult toxicology literature: Review studies on related compounds for similar off-target effects. |
Experimental Protocols
Western Blotting for Trk Signaling Pathway Analysis
This protocol is designed to assess the phosphorylation status of Trk and downstream signaling proteins.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TrkA/B/C, total TrkA/B/C, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for loss of this compound efficacy.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracking down response and resistance to TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Trk-IN-26 stability and degradation issues
Disclaimer: Information regarding a specific molecule designated "Trk-IN-26" is not publicly available in the reviewed literature. This guide is based on the general characteristics and challenges associated with novel small molecule Tropomyosin Receptor Kinase (TRK) inhibitors and degraders, intended to provide a framework for addressing potential stability and degradation issues.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored for optimal stability?
A1: For long-term stability, this compound powder should be stored at -20°C, protected from light and moisture. For short-term storage (days to weeks), 2-8°C may be acceptable, but refer to the product-specific datasheet for precise recommendations. Once reconstituted in a solvent, aliquot the solution to minimize freeze-thaw cycles and store at -80°C.
Q2: What are the recommended solvents for reconstituting this compound?
A2: The choice of solvent depends on the experimental application. For in vitro cellular assays, DMSO is a common solvent for initial stock solutions. For in vivo studies, formulation in vehicles such as a mixture of PEG, Tween 80, and saline may be required. Always confirm the solubility of this compound in your chosen solvent and the compatibility of the solvent with your experimental system.
Q3: What are the visual signs of this compound degradation?
A3: Visual signs of degradation in the solid form can include a change in color or clumping of the powder. In solution, degradation may be indicated by the formation of precipitates, a change in the color of the solution, or a decrease in clarity. However, significant degradation can occur without any visible changes.
Q4: How do pH and temperature affect the stability of this compound in solution?
A4: The stability of small molecule inhibitors can be pH-dependent. It is generally advisable to maintain solutions at a neutral pH unless otherwise specified. Exposure to high temperatures can accelerate degradation. Similarly, repeated freeze-thaw cycles can degrade the compound.
Troubleshooting Guide
Issue 1: I am observing a gradual loss of this compound activity in my cell-based assays over time.
Possible Cause: This could be due to the degradation of this compound in your working solution or cell culture medium.
Troubleshooting Steps:
-
Prepare fresh working solutions: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
Assess stability in media: Determine the half-life of this compound in your specific cell culture medium at 37°C. This can be done by incubating the compound in the medium for different durations, followed by analysis of the remaining compound concentration using LC-MS.
-
Minimize exposure to light: Protect your solutions from light, as some compounds are light-sensitive.
Issue 2: My in vivo experiments are showing inconsistent results.
Possible Cause: Inconsistent results in vivo can stem from issues with the formulation, solubility, or stability of this compound in the dosing vehicle.
Troubleshooting Steps:
-
Check formulation homogeneity: Ensure that your formulation is homogenous and that this compound is fully dissolved or uniformly suspended.
-
Assess formulation stability: Evaluate the stability of the this compound formulation over the duration of your experiment. Look for signs of precipitation or chemical degradation.
-
Consider plasma stability: If not already known, determine the plasma stability of this compound to understand its in vivo half-life.
Issue 3: I am seeing unexpected off-target effects in my experiments.
Possible Cause: Unexpected effects could be caused by degradation products of this compound, which may have different biological activities.
Troubleshooting Steps:
-
Confirm compound purity: Use analytical techniques like HPLC or LC-MS to check the purity of your this compound stock.
-
Identify potential degradants: If degradation is suspected, use mass spectrometry to identify the molecular weights of potential degradation products.
-
Test the activity of potential degradants: If possible, synthesize and test the biological activity of the identified degradation products.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 20 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stability of this compound in Solution at Different Temperatures
| Solvent | Storage Temperature | Half-life (t½) |
| DMSO | -80°C | > 6 months |
| DMSO | 4°C | ~2 weeks |
| DMSO | Room Temperature | < 48 hours |
| Cell Culture Medium (RPMI + 10% FBS) | 37°C | ~8 hours |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound
-
Add a pre-weighed amount of this compound to a known volume of the solvent to be tested.
-
Vortex the solution for 2 minutes.
-
Sonicate the solution for 10 minutes.
-
Visually inspect for any undissolved particles.
-
If particles are present, centrifuge the solution at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and determine the concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Protocol 2: Determining the Stability of this compound in Cell Culture Medium
-
Spike this compound into pre-warmed (37°C) cell culture medium to a final concentration of 1 µM.
-
Incubate the medium in a CO2 incubator at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect an aliquot of the medium.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining concentration of this compound.
-
Calculate the half-life by plotting the concentration of this compound versus time.
Visualizations
Caption: TRK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Technical Support Center: Troubleshooting Trk-IN-26 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving common issues encountered during Western blot analysis involving the Trk inhibitor, Trk-IN-26.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a decrease in phosphorylated Trk (p-Trk) signal after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to the lack of observed inhibition of Trk phosphorylation. Consider the following possibilities and troubleshooting steps:
-
Suboptimal Inhibitor Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration might be insufficient to inhibit Trk kinase activity effectively.
-
Recommendation: Perform a dose-response experiment by treating cells with a range of this compound concentrations. Similarly, conduct a time-course experiment to determine the optimal treatment duration.
-
-
Inactive this compound: The inhibitor may have degraded due to improper storage or handling.
-
Recommendation: Ensure this compound is stored according to the manufacturer's instructions. Use a fresh aliquot of the inhibitor to repeat the experiment.
-
-
Low Basal p-Trk Levels: The cell line you are using may have low endogenous levels of activated Trk.
-
Recommendation: If possible, stimulate the cells with a known Trk ligand (e.g., NGF for TrkA, BDNF for TrkB) to induce Trk phosphorylation before treating with this compound. This will provide a more robust signal to assess inhibition.
-
-
Antibody Issues: The primary antibody against p-Trk may not be specific or sensitive enough.
-
Recommendation: Validate your p-Trk antibody using positive and negative controls. Ensure you are using the antibody at the recommended dilution and that it is compatible with your blocking buffer (BSA is often recommended for phospho-antibodies to reduce background).[1]
-
Q2: My total Trk protein levels appear to decrease after this compound treatment. Is this expected?
A2: A decrease in total Trk protein levels is generally not an expected direct effect of a kinase inhibitor like this compound in short-term experiments. The primary mechanism of action is the inhibition of kinase activity (phosphorylation), not the degradation of the total protein. If you observe a decrease in total Trk, consider these possibilities:
-
Protein Degradation: Prolonged treatment with the inhibitor or other experimental conditions might be inducing protein degradation.
-
Recommendation: Ensure that you add protease inhibitors to your lysis buffer to prevent protein degradation during sample preparation.[2] Shorten the treatment duration to see if the effect persists.
-
-
Loading Inaccuracies: Unequal protein loading between lanes can give the false impression of a change in protein levels.
-
Recommendation: Always use a reliable loading control (e.g., GAPDH, β-actin, or β-tubulin) to normalize your western blot data and ensure equal protein loading across all lanes.
-
-
Off-Target Effects: While less common for specific inhibitors, off-target effects leading to protein degradation cannot be entirely ruled out.
-
Recommendation: Review the literature for any known off-target effects of this compound. If the problem persists and is reproducible, it may warrant further investigation.
-
Q3: I am observing non-specific bands in my western blot. How can I resolve this?
A3: Non-specific bands can be a common issue in western blotting. Here are several strategies to minimize them:
-
Optimize Antibody Concentrations: The concentrations of your primary and secondary antibodies may be too high.
-
Recommendation: Perform a titration of both your primary and secondary antibodies to find the optimal concentrations that provide a strong specific signal with minimal background and non-specific bands.[3]
-
-
Improve Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding.
-
Increase Washing Stringency: Insufficient washing can leave behind unbound antibodies.
-
Recommendation: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Using a buffer with a mild detergent like Tween-20 (e.g., TBST) is recommended.[6]
-
-
Use a More Specific Primary Antibody: The primary antibody itself might be cross-reacting with other proteins.
-
Recommendation: If possible, try a different, more specific monoclonal antibody against your target protein.
-
Q4: The signal for my target protein (p-Trk or total Trk) is very weak or absent.
A4: A weak or non-existent signal can be frustrating. Here’s a checklist of potential causes and solutions:
-
Low Protein Expression: The target protein may be expressed at very low levels in your cell or tissue type.
-
Poor Protein Transfer: The transfer of proteins from the gel to the membrane may have been inefficient.
-
Recommendation: Confirm successful transfer by staining the membrane with Ponceau S after transfer. For high molecular weight proteins like Trk receptors, consider optimizing the transfer time and buffer composition (e.g., reducing methanol content).[1]
-
-
Inactive Antibody: The primary or secondary antibody may have lost activity due to age or improper storage.
-
Recommendation: Use a fresh aliquot of your antibodies and ensure they have been stored correctly.
-
-
Substrate/Detection Issues: The detection reagent may be expired or not sensitive enough.
-
Recommendation: Use a fresh, high-sensitivity ECL substrate. Optimize the exposure time when imaging the blot.
-
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting your this compound western blot experiments.
Experimental Protocols
Standard Western Blot Protocol for Trk Phosphorylation
-
Cell Lysis:
-
After treating cells with this compound and/or a Trk ligand, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix the desired amount of protein (20-50 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane for at least 1 hour at room temperature in 5% BSA in TBST to minimize non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Trk or anti-total-Trk) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Purpose |
| Protein Load | 20-100 µg | To ensure detectable levels of target protein. Higher amounts may be needed for low-abundance proteins. |
| Primary Antibody Dilution | 1:500 - 1:2000 | To achieve a specific signal with low background. This should be optimized for each antibody. |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 | To amplify the primary antibody signal. |
| Blocking Time | 1 hour - overnight | To prevent non-specific antibody binding to the membrane. |
| Washing Duration | 3 x 10 minutes | To remove unbound antibodies and reduce background. |
Trk Signaling Pathway and Downstream Analysis
Trk receptor activation leads to the phosphorylation of key downstream signaling molecules, including those in the MAPK/ERK and PI3K/AKT pathways. When troubleshooting your this compound experiments, it can be informative to also probe for the phosphorylated forms of ERK (p-ERK) and AKT (p-AKT) to confirm the downstream effects of Trk inhibition.
A successful experiment with this compound should show a decrease in p-Trk, which would consequently lead to a decrease in the phosphorylation of downstream targets like ERK and AKT. If you see inhibition of p-Trk but not p-ERK or p-AKT, it could suggest the activation of these downstream pathways through other, Trk-independent mechanisms in your specific cell model.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of Trk-IN-26 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of Trk-IN-26.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Lack of In Vivo Efficacy (e.g., no tumor growth inhibition) | - Poor Bioavailability: The compound is not being absorbed and/or is rapidly metabolized. - Suboptimal Dosing or Scheduling: The dose is too low or the dosing frequency is insufficient to maintain target engagement. - Inadequate Target Engagement: The compound is not reaching the target tissue at a sufficient concentration to inhibit Trk signaling. - Primary Resistance: The in vivo model is not dependent on Trk signaling. - Acquired Resistance: The tumor has developed mechanisms to bypass Trk inhibition.[1][2][3][4][5] | - Formulation Optimization: See FAQ 2 for strategies to improve solubility and bioavailability. - Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the Cmax, Tmax, and half-life of this compound in your model system. This will inform optimal dosing and scheduling. - Pharmacodynamic (PD) Assay: Assess Trk pathway inhibition in tumor tissue or surrogate tissues at various time points after dosing (e.g., by Western blot for p-Trk). - Confirm On-Target Activity: Verify the presence of the Trk fusion or mutation in your cell line or patient-derived xenograft (PDX) model. - Investigate Resistance Mechanisms: If initial efficacy is followed by relapse, analyze resistant tumors for on-target mutations (e.g., gatekeeper mutations) or activation of bypass signaling pathways (e.g., MET, IGF1R).[1][3][4][5] |
| 2. High Toxicity or Adverse Events | - On-Target Toxicity: Inhibition of Trk signaling in normal tissues can lead to side effects such as dizziness, weight gain, and withdrawal pain.[1] - Off-Target Effects: The compound may be inhibiting other kinases or cellular targets. - Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | - Dose Reduction/Schedule Modification: Lower the dose or increase the interval between doses. - Monitor for Known On-Target Effects: Be aware of the potential for neurological and metabolic side effects associated with Trk inhibition.[1] - Selectivity Profiling: Test this compound against a panel of kinases to identify potential off-target activities. - Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself. |
| 3. Difficulty in Formulating this compound for In Vivo Administration | - Poor Aqueous Solubility: As a small molecule kinase inhibitor, this compound is likely to have low water solubility. | - Use of Co-solvents: Employ biocompatible solvents such as DMSO, PEG300, or Tween 80. - Suspensions: Create a micronized suspension in a vehicle like 0.5% methylcellulose. - Liposomal Formulations: Encapsulating the compound in liposomes can improve solubility and in vivo stability. - Salt Forms: Investigate the possibility of creating a more soluble salt form of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[6] These receptors, when activated by neurotrophins or through oncogenic fusions, activate downstream signaling pathways including the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[6] this compound is designed to block the ATP-binding site of the Trk kinases, thereby inhibiting their catalytic activity and downstream signaling.[7]
Q2: How can I improve the solubility and bioavailability of this compound for in vivo studies?
A2: Many kinase inhibitors have poor aqueous solubility. To improve the solubility and bioavailability of this compound, consider the following formulation strategies:
-
Aqueous Solutions: If the compound has sufficient solubility, it can be dissolved in sterile saline or phosphate-buffered saline (PBS).
-
Co-solvent Formulations: A common approach for poorly soluble compounds is to use a mixture of a solubilizing agent and an aqueous vehicle. A typical formulation might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Suspensions: If the compound is not soluble, a suspension can be made. This involves milling the compound to a fine powder and suspending it in a vehicle such as 0.5% (w/v) methylcellulose in water.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from PLGA, can enhance solubility and improve its pharmacokinetic profile.[8]
Q3: What are the expected on-target and off-target effects of this compound in vivo?
A3:
-
On-Target Effects: Since Trk receptors are involved in the nervous system, on-target toxicities can manifest as neurological side effects. Based on data from other Trk inhibitors, potential on-target effects include dizziness, ataxia, weight gain, and pain upon withdrawal of the drug.[1]
-
Off-Target Effects: These are dependent on the selectivity profile of this compound. If the compound inhibits other kinases, a range of other toxicities could be observed. It is recommended to perform a kinase selectivity screen to understand the potential for off-target effects.
Q4: What are the common mechanisms of resistance to Trk inhibitors?
A4: Resistance to Trk inhibitors can be broadly categorized into two types:
-
On-Target Resistance: This involves the acquisition of secondary mutations in the Trk kinase domain that prevent the inhibitor from binding effectively. A common example is the G595R mutation in the solvent front of TrkA.[1][2][5]
-
Off-Target (Bypass) Resistance: This occurs when the cancer cell activates alternative signaling pathways to bypass its dependence on Trk signaling. Examples include the amplification of MET or the acquisition of activating mutations in KRAS or BRAF.[1][3][4]
Experimental Protocols
1. In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Line: Use a cancer cell line with a known NTRK gene fusion (e.g., KM12 cells, which harbor a TPM3-NTRK1 fusion).[9]
-
Animals: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., at doses of 40 mg/kg and 80 mg/kg) and vehicle control via the desired route (e.g., oral gavage) daily for a specified period (e.g., 14-21 days).[9]
-
Efficacy Endpoints:
-
Tumor growth inhibition.
-
Body weight changes (as a measure of toxicity).
-
At the end of the study, excise tumors and measure their weight.
-
-
Pharmacodynamic Analysis: Collect tumor samples at various time points after the last dose to assess target engagement by Western blotting for p-Trk and downstream signaling proteins (e.g., p-ERK, p-AKT).
2. Western Blotting for Target Engagement
-
Sample Preparation: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-Trk (Tyr490/Tyr674/675), total Trk, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the extent of target inhibition.
Visualizations
Caption: Trk Signaling Pathway and the inhibitory action of this compound.
Caption: A typical workflow for an in vivo efficacy study of this compound.
Caption: A logical flowchart for troubleshooting lack of in vivo efficacy.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 9. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects [biomolther.org]
Technical Support Center: Addressing Resistance to TRK Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TRK inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance to TRK inhibitors like Trk-IN-26.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to TRK inhibitors?
A1: Acquired resistance to TRK inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves the development of mutations within the kinase domain of the NTRK gene itself. These mutations can interfere with the binding of the TRK inhibitor to its target protein, thereby reducing its efficacy.
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling. This allows the cells to continue to grow and proliferate even in the presence of a potent TRK inhibitor.
Q2: What are the common on-target mutations that confer resistance to first-generation TRK inhibitors?
A2: The most frequently observed on-target resistance mutations in NTRK genes occur in three main regions of the kinase domain:
-
Solvent Front Mutations: These mutations, such as NTRK1 G595R and NTRK3 G623R, introduce steric hindrance that prevents the inhibitor from binding effectively.[1]
-
xDFG Motif Mutations: Alterations in this motif, for instance NTRK1 G667C, can also lead to reduced inhibitor potency.[1]
-
Gatekeeper Residue Mutations: Mutations at the gatekeeper residue, like NTRK1 F589L, can impact the inhibitor's ability to access the ATP-binding pocket.
Q3: What are the known off-target mechanisms of resistance?
A3: The most well-characterized off-target resistance mechanism is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3] This can occur through acquired genomic alterations in key downstream or parallel signaling molecules, including:
These alterations lead to the reactivation of downstream signaling, rendering the cancer cells independent of TRK signaling for their growth and survival.
Troubleshooting Guides
Problem 1: My TRK fusion-positive cell line is showing decreased sensitivity to this compound in a cell viability assay.
This is a common indication of acquired resistance. The following steps can help you investigate the underlying mechanism.
Troubleshooting Workflow
Step 1: Confirm the presence of the NTRK fusion. Before proceeding, it is crucial to re-verify the presence of the specific NTRK gene fusion in your resistant cell line population using techniques like RT-PCR or RNA-based next-generation sequencing (NGS).[4][5][6]
Step 2: Investigate for on-target resistance.
-
Action: Perform Sanger sequencing or NGS of the NTRK kinase domain in your resistant cell line.
-
Expected Outcome: The presence of mutations in the solvent front, xDFG motif, or gatekeeper residues would indicate on-target resistance.
Step 3: Investigate for off-target resistance.
-
Action: Perform a Western blot to assess the phosphorylation status of key downstream signaling proteins, particularly phosphorylated ERK (p-ERK) and total ERK.
-
Expected Outcome: If p-ERK levels remain elevated or are increased in the resistant cells despite treatment with this compound, it suggests the activation of a bypass pathway.
-
Next Steps: If off-target resistance is suspected, you can perform targeted NGS to look for mutations in common bypass pathway genes such as BRAF, KRAS, and MET.[2][3]
Problem 2: I have identified a solvent front mutation (NTRK1 G595R) in my resistant cell line. What are my next steps?
The identification of a specific on-target mutation allows for a more targeted approach to overcome resistance.
-
Consider a next-generation TRK inhibitor: Second-generation TRK inhibitors, such as selitrectinib and repotrectinib, were specifically designed to be effective against many of the common on-target resistance mutations that arise after treatment with first-generation inhibitors.[1][7]
-
Consult IC50 data: The table below provides a summary of the inhibitory concentrations of various TRK inhibitors against wild-type and mutant TRK proteins. This data can help guide your selection of a subsequent inhibitor.
Data Presentation
Table 1: IC50 Values of TRK Inhibitors Against Wild-Type and Resistant Mutant TRK Fusions
| Inhibitor | TRK Fusion Type | IC50 (nM) |
| Larotrectinib | Wild-Type TRKA/B/C | 23.5 - 49.4 |
| Solvent Front Mutations | >600 | |
| xDFG Mutations | >1500 | |
| Entrectinib | Wild-Type TRKA/B/C | 0.3 - 1.3 |
| Gatekeeper Mutations | <0.2 - 60.4 | |
| xDFG Mutations | 138 - 876 | |
| Selitrectinib | Wild-Type TRKA/B/C | 1.8 - 3.9 |
| Solvent Front Mutations | 2 - 10 | |
| xDFG Mutations | 124 - 341 | |
| Repotrectinib | Wild-Type TRKA/B/C | <0.2 |
| Solvent Front Mutations | 3 - 4 | |
| xDFG Mutations | 14.6 - 67.6 |
Data compiled from multiple sources.[1][8]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of a TRK inhibitor on a cancer cell line.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of your TRK inhibitor in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the drug concentration and calculate the IC50 value using non-linear regression.
-
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol is for assessing the activation of the MAPK pathway.
-
Cell Lysis:
-
Plate and treat your cells with the TRK inhibitor as you would for a cell viability assay.
-
After the desired treatment time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
The membrane can be stripped of the p-ERK antibody and re-probed with an antibody for total ERK to serve as a loading control.
-
Signaling Pathway and Resistance Mechanism Diagrams
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ntrktesting.com [ntrktesting.com]
- 5. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genomictestingcooperative.com [genomictestingcooperative.com]
- 7. onclive.com [onclive.com]
- 8. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Modifying Trk-IN-26 experimental protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Trk-IN-26 in their experiments. The information is designed to address specific issues that may be encountered during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). In many cancers, chromosomal rearrangements can lead to the fusion of NTRK genes (NTRK1, NTRK2, NTRK3) with other genes. These resulting fusion proteins cause the Trk kinase to be constantly active, independent of its usual ligand binding, which drives tumor growth.[1][2] this compound functions by binding to the ATP-binding site of the Trk kinase domain, preventing phosphorylation and the activation of downstream signaling pathways.
Q2: Which downstream signaling pathways are affected by this compound?
A2: Trk receptor activation, typically initiated by neurotrophins, triggers several key downstream signaling cascades that regulate cell growth, survival, and proliferation.[2][3][4] this compound is expected to inhibit these pathways. The primary pathways affected are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is crucial for cell proliferation.[2]
-
PI3K/AKT Pathway: This pathway is vital for cell survival and growth.[2][3]
-
PLCγ Pathway: This pathway is also involved in cell proliferation and differentiation.[3]
Q3: What are the known mechanisms of resistance to Trk inhibitors like this compound?
A3: Resistance to Trk inhibitors can arise through two primary mechanisms:
-
On-target resistance: This occurs due to mutations within the NTRK kinase domain itself. These mutations can interfere with the binding of the inhibitor to the Trk protein.[5] Common mutation sites include the solvent front, the xDFG motif, and the gatekeeper residue.[1][5]
-
Off-target (or bypass) resistance: This involves the activation of alternative signaling pathways that bypass the need for Trk signaling to drive tumor growth.[5] An example is the activation of the IGF1R or MAPK pathways through other means.[5]
Troubleshooting Guides
Problem 1: Reduced or No Inhibition of Trk Phosphorylation in Western Blot
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Incorrect this compound Concentration | Determine the optimal concentration by performing a dose-response experiment. We recommend a starting range of 10 nM to 1 µM. |
| Cell Line Insensitivity | Confirm that your cell line harbors an NTRK gene fusion, which leads to constitutive Trk activation. Without this, Trk phosphorylation may be low at baseline. |
| Acquired Resistance | If you are working with a cell line that has been treated with Trk inhibitors long-term, it may have developed resistance. Consider sequencing the NTRK gene in your cells to check for known resistance mutations.[1][5] |
| Reagent Quality | Ensure that your this compound stock solution is fresh and has been stored correctly. Degradation of the compound can lead to reduced activity. |
| Experimental Protocol Issue | Verify all steps in your Western blot protocol, including antibody concentrations and incubation times. |
Problem 2: Inconsistent Anti-proliferative Effects in Cell Viability Assays
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Sub-optimal Seeding Density | Optimize the initial number of cells seeded. Too few or too many cells can lead to variability in proliferation assays. |
| Inconsistent this compound Treatment Duration | Ensure that the treatment duration is consistent across all wells and experiments. A typical starting point is 72 hours of continuous exposure. |
| Cell Line Heterogeneity | Your cell line may consist of a mixed population of sensitive and resistant cells. Consider single-cell cloning to establish a purely sensitive population for your assays. |
| Off-target Effects | At higher concentrations, this compound may have off-target effects that can influence cell viability. Correlate your viability data with on-target Trk phosphorylation inhibition. |
Experimental Protocols
Protocol 1: Western Blot for Trk Phosphorylation
-
Cell Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 2-4 hours.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Trk (Tyr674/675) and total Trk overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
-
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Trk-IN-26 assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the Trk-IN-26 assay, focusing on variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in the this compound assay?
The most common sources of variability in kinase assays like the this compound include:
-
Reagent Handling: Inconsistent thawing of frozen reagents, improper mixing, or variability in enzyme/substrate concentrations.
-
Pipetting Errors: Inaccurate or inconsistent liquid handling, especially with small volumes of inhibitor compounds.
-
Plate Effects: Temperature or evaporation gradients across the assay plate, leading to "edge effects."
-
Incubation Times: Variations in incubation timing for enzyme reactions or signal development.
-
Lot-to-Lot Reagent Variability: Differences in the activity or concentration of key reagents like the Trk kinase or ATP between different manufacturing batches.
Q2: My IC50 values for the control compound are shifting between experiments. What could be the cause?
Shifts in IC50 values are a common issue related to reproducibility. The primary causes are often:
-
ATP Concentration: The IC50 value of ATP-competitive inhibitors is highly sensitive to the ATP concentration in the assay. Ensure the final ATP concentration is consistent and ideally at or below the Km value for the kinase.
-
Enzyme Activity: The specific activity of the Trk kinase can vary between lots or due to storage conditions. Always run a control compound on every plate to monitor for shifts.
-
DMSO Concentration: The final concentration of DMSO (the solvent for inhibitors) should be kept constant across all wells, as it can affect enzyme activity.
Q3: I am observing high background signal in my "no enzyme" control wells. What should I do?
High background can be caused by several factors:
-
Substrate Impurity: The substrate itself may be contaminated or inherently unstable, leading to a signal in the absence of kinase activity.
-
Reagent Contamination: One of the buffer components or detection reagents may be contaminated with a substance that generates a signal.
-
Plate Autofluorescence: The type of microplate being used may exhibit its own fluorescence or luminescence at the detection wavelength. Test a well with only buffer and detection reagent to check for this.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability (High %CV)
If you are observing a high coefficient of variation (CV) within your replicate wells, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for high assay variability.
Issue 2: Low Signal or Low Z'-Factor
A low Z'-factor (<0.5) indicates poor assay quality, making it difficult to distinguish hits from noise. This is often due to a low signal window (S/B ratio) or high data variability.
Data Presentation: Example of Poor vs. Good Assay Performance
| Parameter | Experiment 1 (Poor) | Experiment 2 (Good) |
| Max Signal (Avg.) | 50,000 RLU | 250,000 RLU |
| Min Signal (Avg.) | 25,000 RLU | 10,000 RLU |
| Max Signal (StDev) | 15,000 | 12,000 |
| Min Signal (StDev) | 8,000 | 1,500 |
| Signal-to-Background | 2.0 | 25.0 |
| Z'-Factor | -0.47 | 0.71 |
Possible Solutions:
-
Increase Enzyme Concentration: Titrate the Trk kinase to find a concentration that yields a robust signal without depleting the substrate too quickly.
-
Optimize ATP Concentration: Ensure the ATP concentration is not limiting the reaction. A titration around the known Km value is recommended.
-
Check Reagent Stability: Prepare fresh enzyme and substrate solutions. Avoid repeated freeze-thaw cycles.
-
Extend Reaction Time: Increase the kinase reaction incubation time to allow for more product formation, but monitor to ensure the reaction remains in the linear range.
Experimental Protocols
Representative Protocol: this compound Luminescence-Based Kinase Assay
This protocol outlines a typical workflow for measuring the activity of a Trk kinase and the potency of an inhibitor.
Challenges in working with novel TRK inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their work with novel Tropomyosin Receptor Kinase (TRK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to first-generation TRK inhibitors?
Acquired resistance to first-generation TRK inhibitors, such as larotrectinib and entrectinib, is a significant challenge. The primary mechanisms can be categorized as on-target and off-target resistance.
-
On-target resistance involves mutations in the NTRK gene itself, which interfere with drug binding. The most frequently observed mutations occur in the solvent front and gatekeeper residues of the kinase domain.[1][2]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for TRK signaling.[2][3] This can occur through mutations or amplification of other oncogenes like BRAF, KRAS, or MET.[4]
Q2: How can I differentiate between on-target and off-target effects of my novel TRK inhibitor?
Distinguishing between on-target and off-target effects is crucial for inhibitor development. A multi-pronged approach is recommended:
-
Kinome Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-target interactions.
-
Resistant Mutant Analysis: Test your inhibitor's activity against cell lines engineered to express known on-target resistance mutations (e.g., G595R in NTRK1, G623R in NTRK3). A significant loss of potency suggests an on-target mechanism.
-
Rescue Experiments: In cells treated with your inhibitor, attempt to rescue the phenotype by activating downstream signaling pathways (e.g., by introducing a constitutively active MEK mutant). If the rescue is successful, it may indicate that the inhibitor's primary effect is on-target.
-
Chemical Genetics: Utilize a "bump-hole" approach by engineering a mutant kinase that is sensitive to a modified version of your inhibitor but not the wild-type kinase.
Q3: What are the best practices for storing and handling novel TRK inhibitors to ensure their stability and activity?
To maintain the integrity of your novel TRK inhibitors:
-
Storage: Store compounds as a dry powder at -20°C or -80°C for long-term storage. For short-term storage, a concentrated stock solution in an appropriate solvent (e.g., DMSO) can be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Solubilization: Prepare fresh dilutions from the stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all conditions and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).
-
Light and Air Sensitivity: Protect compounds from light and air, especially if they are susceptible to degradation. Store in amber vials and consider using inert gas for sensitive compounds.
Q4: Which cell lines are most suitable for testing the efficacy of a new TRK inhibitor?
Several well-characterized cell lines with endogenous NTRK fusions are commonly used:
| Cell Line | Cancer Type | NTRK Fusion |
| KM12 | Colon Carcinoma | TPM3-NTRK1 |
| CUTO-3 | Uterine Cervical Cancer | EML4-NTRK3 |
| MO-91 | Myeloid Leukemia | ETV6-NTRK3 |
| Kasumi-1 | Acute Myeloid Leukemia | ETV6-NTRK3 |
Engineered cell lines, such as Ba/F3 cells expressing various NTRK fusions, are also valuable tools for comparing the potency of inhibitors against different TRK isoforms and resistance mutations.[5]
Q5: How can I minimize the neurotoxicity of my TRK inhibitor in in vivo studies?
TRK signaling is essential for the development and function of the nervous system, and on-target inhibition can lead to neurological side effects.[2] Strategies to mitigate neurotoxicity include:
-
Dose Optimization: Determine the minimum effective dose that maintains anti-tumor efficacy while minimizing exposure to the central nervous system (CNS).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understand the relationship between drug concentration, target engagement, and adverse effects to guide dosing schedules.
-
Combination Therapies: Combining the TRK inhibitor with another agent may allow for a dose reduction of the TRK inhibitor, thereby lessening its neurotoxic effects.
-
Brain-Sparing Inhibitors: If CNS penetration is not required for efficacy, designing inhibitors with low brain-to-plasma concentration ratios can reduce neurological side effects.
Troubleshooting Guides
Problem 1: Unexpectedly Low Potency or Efficacy in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Poor cell permeability | Assess compound permeability using a PAMPA assay or by measuring intracellular drug concentrations. |
| Compound efflux | Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if potency is restored. |
| High protein binding in media | Determine the fraction of unbound drug in your cell culture media. Consider using media with lower serum concentrations if appropriate for your cell line. |
| Incorrect target engagement | Confirm target engagement in cells using a Cellular Thermal Shift Assay (CETSA) or by assessing downstream signaling. |
| Cell line misidentification or contamination | Authenticate your cell line using short tandem repeat (STR) profiling and test for mycoplasma contamination. |
Problem 2: High Background Signal in Enzymatic Assays
| Potential Cause | Troubleshooting Step |
| ATP concentration too high | Optimize the ATP concentration to be at or near the Km for the TRK enzyme. |
| Non-specific enzyme activity | Ensure the purity of your recombinant TRK enzyme. Include a control with a known selective TRK inhibitor. |
| Compound interference | Test for compound autofluorescence or quenching at the assay wavelength. Run a control reaction without the enzyme to assess compound-specific effects. |
| Reagent instability | Prepare fresh reagents for each assay and ensure proper storage of ATP and substrates. |
Problem 3: Poor Solubility of the Inhibitor
| Potential Cause | Troubleshooting Step |
| Compound precipitation in aqueous buffer | Increase the final DMSO concentration (while staying within the tolerated limit for the assay). Use a validated co-solvent like PEG300 or Tween-80. |
| Incorrect pH of the buffer | Adjust the pH of the assay buffer to a range where the compound is more soluble, if compatible with enzyme activity. |
| Formation of aggregates | Include a non-ionic detergent like Triton X-100 (0.01-0.05%) in the assay buffer to prevent aggregation.[6] |
| "Kinetic" vs. "Thermodynamic" solubility | For initial screens, kinetic solubility is often sufficient. For later stage development, determine thermodynamic solubility to better predict in vivo behavior.[7] |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a novel TRK inhibitor using a TRK-dependent cell line (e.g., KM12).
-
Cell Seeding:
-
Culture KM12 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the TRK inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). The final DMSO concentration should be ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay (e.g., using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of TRK Signaling
This protocol describes how to assess the inhibition of TRK signaling in a TRK-dependent cell line treated with a novel inhibitor.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the TRK inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 3: Establishing a TRK Inhibitor-Resistant Cell Line
This protocol outlines a method for generating a cell line with acquired resistance to a novel TRK inhibitor through continuous exposure.
-
Initial Exposure:
-
Start with a parental TRK-dependent cell line (e.g., KM12).
-
Determine the IC50 of the novel inhibitor in the parental cell line.
-
Continuously culture the cells in the presence of the inhibitor at a concentration equal to the IC20-IC30.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the inhibitor in a stepwise manner (e.g., by 1.5-2 fold).
-
Monitor cell viability and morphology closely. If significant cell death occurs, reduce the inhibitor concentration.
-
At each concentration, allow the cells to recover and resume normal proliferation before the next dose escalation.
-
-
Clonal Selection:
-
After several months of continuous culture and dose escalation, the cell population should be enriched for resistant cells.
-
Isolate single-cell clones by limiting dilution or by picking individual colonies.
-
-
Characterization of Resistant Clones:
-
Expand the resistant clones and confirm their resistance by re-determining the IC50 of the inhibitor. A significant shift in the IC50 compared to the parental line indicates resistance.
-
Characterize the mechanism of resistance by sequencing the NTRK gene to identify on-target mutations and by performing RNA-seq or proteomic analysis to identify off-target alterations.
-
Cryopreserve the resistant cell lines at early passages.
-
Visualizations
Caption: Canonical TRK signaling pathways.
Caption: Workflow for troubleshooting low inhibitor potency.
Caption: Decision tree for investigating resistance mechanisms.
References
- 1. Phospho-TrkA (Tyr490)/TrkB (Tyr516) (C35G9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. Invitrogen Phospho-TRKB (Tyr516) Polyclonal Antibody 100 μL; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]
- 3. biocompare.com [biocompare.com]
- 4. biocompare.com [biocompare.com]
- 5. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to Trk Inhibitors (Featuring Entrectinib as a Representative Compound)
Disclaimer: Due to the limited availability of specific data for "Trk-IN-26," this technical support guide utilizes Entrectinib , a well-characterized Trk inhibitor, as a representative compound to address common questions and troubleshooting scenarios that researchers may encounter. The principles and methodologies described herein are broadly applicable to the study of many Trk inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Trk inhibitor like Entrectinib?
A1: Entrectinib is a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, and TrkC), as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3][4] In cancer cells with activating alterations in these kinases, such as gene fusions, the kinases are perpetually active, leading to uncontrolled cell growth and survival.[1][4] Entrectinib functions by competing with ATP for the binding site on these kinases, thereby inhibiting their activity and blocking downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways.[1][2] This ultimately leads to a decrease in cell proliferation and the induction of apoptosis in cancer cells harboring these specific genetic alterations.[2][5]
Q2: I am not seeing the expected level of cytotoxicity in my cancer cell line. What could be the reason?
A2: Several factors could contribute to a lack of expected cytotoxicity:
-
Absence of a Trk Fusion: The primary determinant of sensitivity to a Trk inhibitor is the presence of an NTRK gene fusion. Ensure that your cell line has been genetically characterized and is positive for an NTRK1, NTRK2, or NTRK3 fusion.
-
Cell Line-Specific Resistance: Some cell lines may have intrinsic resistance mechanisms. This could involve the activation of alternative survival pathways that bypass the dependency on Trk signaling.
-
Drug Concentration and Exposure Time: The concentration of the inhibitor and the duration of treatment are critical. Refer to published IC50 values for similar cell lines to guide your experimental setup. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Experimental Assay Limitations: The choice of cell viability assay can influence the results. Ensure your assay is sensitive enough to detect the expected changes and that the inhibitor does not interfere with the assay components.
Q3: What are the potential off-target effects of Trk inhibitors?
A3: While designed to be selective, Trk inhibitors can have off-target effects. For instance, Entrectinib also inhibits ROS1 and ALK kinases.[3][4] Off-target effects can also arise from the inhibition of other kinases, leading to unexpected cellular responses.[6] Resistance to Trk inhibitors can also develop through off-target mechanisms, such as the activation of bypass signaling pathways involving other receptor tyrosine kinases or downstream mediators like BRAF and KRAS.[7][8] It is crucial to consider these potential off-target effects when interpreting experimental data.
Q4: How can I confirm that the observed effects in my cell line are due to on-target Trk inhibition?
A4: To confirm on-target activity, you can perform the following experiments:
-
Western Blot Analysis: Treat your Trk-fusion positive cells with the inhibitor and perform a Western blot to assess the phosphorylation status of Trk and key downstream signaling proteins like AKT and ERK. A decrease in the phosphorylation of these proteins would indicate on-target pathway inhibition.
-
Rescue Experiments: If possible, overexpressing a resistant Trk mutant in your sensitive cell line should rescue the cells from the inhibitor's cytotoxic effects.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in drug preparation, or differences in incubation times.
-
Solution:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment.
-
Fresh Drug Dilutions: Prepare fresh serial dilutions of the Trk inhibitor from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Consistent Incubation Time: Use a precise and consistent incubation time for all experiments.
-
Monitor Cell Health: Ensure cells are in the logarithmic growth phase and healthy at the time of treatment.
-
Problem 2: No inhibition of Trk phosphorylation observed in Western blot despite using a high concentration of the inhibitor.
-
Possible Cause: The cell line may not express a Trk fusion protein, the antibody may not be specific or sensitive enough, or there may be technical issues with the Western blot procedure.
-
Solution:
-
Confirm Trk Fusion Status: Re-verify the genetic status of your cell line to ensure it harbors a Trk fusion.
-
Antibody Validation: Use a well-validated phospho-Trk antibody. Include positive and negative controls in your experiment. A positive control could be a cell line known to express an active Trk fusion, and a negative control could be a cell line without a Trk fusion.
-
Optimize Western Blot Protocol: Ensure complete cell lysis, accurate protein quantification, and optimal antibody concentrations and incubation times.
-
Check Inhibitor Activity: Test the activity of your inhibitor in a cell-free kinase assay to confirm its potency.
-
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Trk inhibitors can vary significantly depending on the specific inhibitor, the cell line, and the assay conditions.
Table 1: In Vitro IC50 Values for Entrectinib
| Target | Cell Line | Assay Type | IC50 (nmol/L) | Reference |
| TRKA | Biochemical Assay | Kinase Activity | 1.7 | [9] |
| TRKB | Biochemical Assay | Kinase Activity | 0.1 | [9] |
| TRKC | Biochemical Assay | Kinase Activity | 0.1 | [9] |
| ROS1 | Biochemical Assay | Kinase Activity | 0.2 | [9] |
| ALK | Biochemical Assay | Kinase Activity | 1.6 | [9] |
| ETV6-NTRK3 | IMS-M2 (AML) | Cell Proliferation | <1 | [10] |
| ETV6-NTRK3 | MO-91 (AML) | Cell Proliferation | <1 | [10] |
| TPM3-NTRK1 | KM-12 (Colorectal) | Cell Proliferation | 1.7 | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of a Trk inhibitor on cell viability.
Materials:
-
Trk-fusion positive cancer cell line
-
Complete growth medium
-
Trk inhibitor (e.g., Entrectinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the Trk inhibitor in complete growth medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor, e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot Analysis for Trk Pathway Inhibition
This protocol outlines the steps to analyze the phosphorylation status of Trk and downstream signaling proteins.
Materials:
-
Trk-fusion positive cancer cell line
-
Trk inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Trk, anti-Trk, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the Trk inhibitor at various concentrations for a specified time. Lyse the cells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control and total protein levels to determine the change in phosphorylation.
Visualizations
Caption: Trk signaling pathway and point of inhibition.
Caption: Experimental workflow for Trk inhibitor evaluation.
Caption: Troubleshooting unexpected cell viability results.
References
- 1. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 2. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unleashing the Power of Entrectinib: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 4. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on Trk-IN-26 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Trk-IN-26, a potent inhibitor of Tropomyosin receptor kinases (Trk).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the ATP-binding site of Trk kinases (TrkA, TrkB, and TrkC), preventing the phosphorylation of downstream targets and inhibiting signaling pathways involved in cell proliferation and survival.[1]
Q2: What are the primary downstream signaling pathways affected by this compound?
This compound primarily inhibits the Ras/MAPK, PI3K/Akt, and PLCγ signaling pathways, which are crucial for neuronal survival, differentiation, and growth.[2][3][4][5]
Q3: Why am I observing a decrease in this compound activity in my cell-based assays compared to biochemical assays?
A common reason for reduced activity in cell-based assays is the presence of serum proteins.[6][7] this compound, like many small molecule inhibitors, can bind to serum proteins such as albumin, which reduces the free concentration of the inhibitor available to enter the cells and interact with its target.[6][7] It is also possible that the compound has poor cell permeability or is being actively transported out of the cell.
Q4: Can I use this compound in animal models?
While this compound has shown high potency in in vitro assays, its efficacy in vivo will depend on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME). We recommend conducting preliminary pharmacokinetic studies to determine the optimal dosing and administration route.
Troubleshooting Guides
Issue 1: Higher IC50 Value in the Presence of Serum
Symptoms:
-
The half-maximal inhibitory concentration (IC50) of this compound is significantly higher in cell-based assays containing fetal bovine serum (FBS) or other serum components compared to biochemical assays or serum-free cell-based assays.
Possible Causes:
-
Serum Protein Binding: this compound may be binding to proteins in the serum, primarily albumin, which reduces the effective concentration of the inhibitor.[6][7]
Solutions:
-
Reduce Serum Concentration: If your cell line can be maintained in lower serum concentrations (e.g., 2-5% FBS) for the duration of the experiment, this can increase the free fraction of this compound.
-
Use Serum-Free Media: For short-term experiments (e.g., up to 24 hours), consider performing the assay in serum-free or reduced-serum media. Ensure that the cells remain viable under these conditions.
-
Quantify Free Fraction: Determine the fraction of this compound that is not bound to serum proteins. This can be done using techniques like equilibrium dialysis or ultrafiltration.
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
High variability in the measured IC50 values or percent inhibition across different experimental replicates.
Possible Causes:
-
Variable Serum Lots: Different lots of FBS can have varying protein compositions, which can affect the extent of this compound binding.
-
Inconsistent Cell Health: Differences in cell density, passage number, or overall health can impact their response to the inhibitor.
-
Assay Conditions: Variations in incubation times, reagent concentrations, or detection methods can lead to inconsistent results.[8][9][10]
Solutions:
-
Standardize Serum: Use the same lot of FBS for a set of related experiments to minimize variability.
-
Monitor Cell Health: Ensure consistent cell seeding density and use cells within a defined passage number range. Regularly check for cell viability.
-
Strict Protocol Adherence: Follow a standardized experimental protocol precisely for all replicates.
Data Presentation
Table 1: Impact of Serum Concentration on this compound IC50 Values
| Assay Type | Serum Concentration (%) | Average IC50 (nM) | Standard Deviation (nM) |
| Biochemical (TrkA Kinase Assay) | 0 | 5.2 | 0.8 |
| Cell-Based (Neuro-2a Cell Proliferation) | 0 (Serum-Free) | 15.8 | 2.1 |
| Cell-Based (Neuro-2a Cell Proliferation) | 2 | 45.3 | 5.5 |
| Cell-Based (Neuro-2a Cell Proliferation) | 5 | 120.7 | 15.2 |
| Cell-Based (Neuro-2a Cell Proliferation) | 10 | 350.1 | 42.8 |
Experimental Protocols
Protocol 1: Cell-Based Trk Phosphorylation Assay
This protocol describes a method to measure the inhibition of Trk phosphorylation in cells treated with this compound.
Materials:
-
Neuro-2a cells (or other suitable cell line expressing Trk receptors)
-
Cell culture medium (e.g., DMEM) with and without FBS
-
This compound
-
Nerve Growth Factor (NGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Anti-phospho-TrkA (Tyr490), Anti-total-TrkA
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Plate Neuro-2a cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for 2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with NGF (50 ng/mL) for 10 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-TrkA and anti-total-TrkA antibodies.
-
Develop the blot using an appropriate detection system.
-
-
Analysis: Quantify the band intensities and calculate the ratio of phospho-TrkA to total TrkA for each treatment condition.
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the cell-based Trk phosphorylation assay.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Trk Receptors: Roles in Neuronal Signal Transduction* | Annual Reviews [annualreviews.org]
- 5. Trk receptor - Wikipedia [en.wikipedia.org]
- 6. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Trk-IN-26
For researchers, scientists, and drug development professionals utilizing Trk-IN-26, ensuring the long-term stability and integrity of this potent kinase inhibitor is paramount for reproducible and reliable experimental outcomes. This technical support guide provides a comprehensive overview of best practices for the storage and handling of this compound, troubleshooting common issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound for long-term use?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. While some suppliers may ship the product at room temperature, indicating short-term stability, extended storage at low temperatures is crucial for preserving its chemical integrity and biological activity.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions of this compound. It is advisable to use anhydrous, high-purity DMSO to minimize degradation.
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[1] This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
Q4: What is the stability of this compound in DMSO at different temperatures?
Q5: Can I store this compound solutions in aqueous buffers?
A5: It is not recommended to store this compound in aqueous buffers for extended periods. Small molecules are often less stable in aqueous solutions and can be susceptible to hydrolysis or precipitation. Prepare fresh dilutions in your experimental buffer from a DMSO stock solution immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound has low solubility in the aqueous buffer. The final concentration of DMSO is too low to maintain solubility. | 1. Increase the final DMSO concentration in your working solution. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments. 2. Prepare an intermediate dilution of the DMSO stock in a solvent like ethanol before the final dilution in the aqueous buffer. 3. Gently warm the solution to 37°C and vortex to aid dissolution.[1] 4. Use sonication to help dissolve the precipitate.[1] |
| Loss of compound activity in experiments. | The compound may have degraded due to improper storage or handling. This could be caused by multiple freeze-thaw cycles, exposure to light, or prolonged storage in an inappropriate solvent. | 1. Use a fresh aliquot of the stock solution that has not undergone multiple freeze-thaw cycles. 2. Prepare a fresh stock solution from solid this compound. 3. Verify the activity of your new stock solution with a positive control experiment. 4. Assess the purity of your stock solution using HPLC analysis (see Experimental Protocols section). |
| Inconsistent experimental results. | This could be due to variability in the concentration of the working solutions, degradation of the compound, or precipitation. | 1. Ensure accurate and consistent pipetting when preparing dilutions. 2. Always prepare fresh working solutions from a frozen stock aliquot for each experiment. 3. Visually inspect your working solutions for any signs of precipitation before adding them to your experimental system. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | N/A | -20°C or -80°C | Long-term (Years) | Protect from light and moisture. Store in a desiccator if possible. |
| Stock Solution | DMSO | -20°C | Short to Medium-term (Months) | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| Stock Solution | DMSO | -80°C | Long-term (Up to a year or more) | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| Working Solution | Aqueous Buffer | Room Temperature or 4°C | Short-term (Hours) | Prepare fresh before each experiment. Do not store for extended periods. |
Experimental Protocols
Protocol for Preparing Aliquots of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a stock solution of desired concentration (e.g., 10 mM) by dissolving the solid this compound in anhydrous DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Dispense the stock solution into small, single-use, light-protected vials (e.g., amber microcentrifuge tubes).
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C.
Protocol for Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need to be optimized for your HPLC system and column.
-
Preparation of Standards: Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL). Create a calibration curve by preparing a series of dilutions from this stock solution.
-
Sample Preparation:
-
To assess stability under specific conditions (e.g., temperature, in a particular buffer), incubate an aliquot of the this compound solution under those conditions for a defined period.
-
At each time point, take a sample and dilute it to a concentration within the range of your calibration curve.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is a common choice for small molecule analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Data Analysis:
-
Integrate the peak area of this compound in your samples.
-
Compare the peak area of the stored samples to the initial (time zero) sample to determine the percentage of the compound remaining.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for the preparation, use, and stability testing of this compound.
Caption: Troubleshooting workflow for issues with this compound experiments.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to a Novel Selective TRK Inhibitor and First-Generation Pan-TRK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel selective Tropomyosin receptor kinase (TRK) inhibitor, exemplified by a recently disclosed preclinical candidate, to the first-generation pan-TRK inhibitors, Larotrectinib and Entrectinib. This comparison is based on available preclinical and clinical data, focusing on efficacy, selectivity, and resistance.
Disclaimer: Information regarding a specific molecule designated "Trk-IN-26" is not publicly available in the scientific literature. Therefore, for the purpose of this comparative guide, we will utilize publicly available preclinical data for a novel, potent, and selective TRK inhibitor recently described by researchers at Shanghaitech University as a representative example of a next-generation selective TRK inhibitor.[1] This allows for a meaningful comparison with the established first-generation inhibitors.
Introduction to TRK Inhibition
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in neuronal development and function.[2] In various cancers, chromosomal rearrangements can lead to fusions of the NTRK genes, resulting in constitutively active TRK fusion proteins that drive tumor growth.[3] This has made TRK fusion proteins a key therapeutic target.
First-generation TRK inhibitors, such as Larotrectinib and Entrectinib, have demonstrated remarkable efficacy in patients with NTRK fusion-positive cancers, leading to tumor-agnostic approvals.[4][5] However, the development of acquired resistance and potential off-target effects have prompted the search for next-generation inhibitors with improved selectivity and activity against resistance mutations.
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for the novel selective TRK inhibitor and the first-generation inhibitors, Larotrectinib and Entrectinib.
| Inhibitor | Target(s) | Biochemical IC50 (TrkA) | Cellular Potency (GI50/IC50) | Tumor Growth Inhibition (TGI) |
| Novel Selective Inhibitor (as proxy for this compound) | TRKA | 19.8 nM[1] | 21.6 nM (M091 cells, ETV6-NTRK3)[1] | 101.2% (50 mg/kg), 110% (200 mg/kg) in M091 xenograft; 42.2% (50 mg/kg), 66.9% (200 mg/kg) in KM12 xenograft[1] |
| Larotrectinib | Pan-TRK (TrkA, TrkB, TrkC) | 5-11 nM[6] | 2-20 nM[4] | Not directly comparable from preclinical xenograft data in the same format. Clinical Overall Response Rate (ORR) is 79%.[3] |
| Entrectinib | Pan-TRK (TrkA, TrkB, TrkC), ROS1, ALK | 1-5 nM[6] | Potent inhibition of cancer cell lines addicted to these kinases.[3] | Not directly comparable from preclinical xenograft data in the same format. Clinical ORR in NTRK fusion-positive solid tumors is 57%. |
Kinase Selectivity Profile
A key differentiator for next-generation TRK inhibitors is their selectivity profile. While first-generation inhibitors are pan-TRK inhibitors, with Entrectinib also targeting ROS1 and ALK, newer inhibitors are being developed with higher selectivity for the TRK family or even specific TRK isoforms.
| Inhibitor | Primary Targets | Notable Off-Targets |
| Novel Selective Inhibitor (as proxy for this compound) | TRKA | Data on a full kinase panel is not yet publicly available, but it is described as a selective TRK inhibitor.[1] |
| Larotrectinib | TrkA, TrkB, TrkC | Highly selective for TRK kinases.[6] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | ROS1, ALK[6] |
Resistance and Next-Generation Inhibition
A significant challenge with first-generation TRK inhibitors is the emergence of acquired resistance, often through mutations in the NTRK kinase domain.[5] These mutations can interfere with drug binding. Next-generation inhibitors are being designed to overcome these resistance mechanisms.
| Inhibitor Class | Common Resistance Mutations | Activity of Next-Generation Inhibitors |
| First-Generation (Larotrectinib, Entrectinib) | Solvent front mutations (e.g., TRKA G595R), xDFG substitutions, and gatekeeper mutations.[6] | Next-generation inhibitors like Selitrectinib (LOXO-195) and Repotrectinib (TPX-0005) are designed to be active against these mutations.[7] |
| Novel Selective Inhibitor (as proxy for this compound) | Activity against resistance mutations is a key development goal for novel inhibitors, though specific data for the proxy compound is not yet available. | The development of novel scaffolds aims to provide options for patients who have developed resistance to first-generation therapies. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRK signaling pathway, a general workflow for evaluating TRK inhibitors, and a typical kinase activity assay protocol.
Caption: TRK Signaling Pathway.
Caption: TRK Inhibitor Evaluation Workflow.
Detailed Experimental Protocols
Kinase Activity Assay (Example: TR-FRET Assay)
Objective: To determine the in vitro inhibitory activity of a compound against a specific TRK kinase.
Materials:
-
Recombinant human TRK kinase (e.g., TrkA)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compound (e.g., this compound proxy)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant TRK kinase, and biotinylated peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for europium and 665 nm for APC).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (Example: MTS Assay)
Objective: To determine the effect of a TRK inhibitor on the viability of cancer cells harboring an NTRK fusion.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12 cells with TPM3-NTRK1 fusion)
-
Complete cell culture medium
-
Test compound (e.g., this compound proxy)
-
MTS reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed the NTRK fusion-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
Conclusion
First-generation TRK inhibitors have revolutionized the treatment of NTRK fusion-positive cancers. The development of novel, selective TRK inhibitors, exemplified here by a preclinical candidate, holds the promise of further improving therapeutic outcomes. These next-generation inhibitors aim to enhance selectivity, thereby potentially reducing off-target side effects, and to provide effective treatment options for patients who have developed resistance to first-generation therapies. The ongoing research and clinical development in this area are crucial for advancing the precision medicine paradigm in oncology.
References
- 1. Novel TRK inhibitor reduces NTRK fusion-positive cancer growth | BioWorld [bioworld.com]
- 2. Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. targetedonc.com [targetedonc.com]
- 5. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TRK Inhibitors: Larotrectinib vs. Entrectinib
While direct comparative efficacy data for the investigational inhibitor Trk-IN-26 is not publicly available, this guide provides a comprehensive analysis of two leading FDA-approved Tropomyosin Receptor Kinase (TRK) inhibitors: Larotrectinib and Entrectinib. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Introduction to TRK Inhibition
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) can lead to the formation of TRK fusion proteins. These fusion proteins are constitutively active, driving oncogenic signaling in a variety of adult and pediatric solid tumors.[1][2] This has led to the development of targeted therapies that specifically inhibit these aberrant kinases.
Overview of Compared TRK Inhibitors
Larotrectinib (VITRAKVI®) is a first-in-class, highly selective, ATP-competitive inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[3][4][5] Its approval by the FDA marked a significant milestone as one of the first "tumor-agnostic" cancer treatments, approved for patients with NTRK gene fusion-positive solid tumors regardless of the tumor's origin.[6]
Entrectinib (ROZLYTREK®) is a multi-kinase inhibitor that targets TRKA/B/C, as well as ROS1 and anaplastic lymphoma kinase (ALK).[7][8] Its broader activity profile makes it a therapeutic option for tumors harboring NTRK, ROS1, or ALK gene fusions.[7][8]
This compound is an investigational TRK inhibitor. Publicly available information on its preclinical and clinical efficacy is limited, precluding a direct and detailed comparison with approved agents like Larotrectinib and Entrectinib at this time.
Mechanism of Action and Signaling Pathway
Both Larotrectinib and Entrectinib are ATP-competitive inhibitors that bind to the ATP-binding pocket of the TRK kinase domain, preventing autophosphorylation and downstream signaling.[9][10] The constitutive activation of TRK fusion proteins drives several downstream oncogenic signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the PLCγ pathway.[9][11] Inhibition of TRK signaling by these drugs leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.[6][7]
Comparative Efficacy
Clinical trial data has demonstrated the significant efficacy of both Larotrectinib and Entrectinib in patients with NTRK gene fusion-positive cancers.
| Efficacy Endpoint | Larotrectinib (Pooled Analysis) | Entrectinib (Integrated Analysis) |
| Overall Response Rate (ORR) | 75%[12] | 57%[13] |
| Complete Response (CR) | 22%[12] | Not explicitly stated in the same pooled analysis |
| Partial Response (PR) | 53%[12] | Not explicitly stated in the same pooled analysis |
| Median Duration of Response (DoR) | 49.3 months[12] | 10.4 months[14] |
| Patients with CNS Metastases ORR | 73%[12] | 55% (intracranial ORR)[15] |
| Data is sourced from pooled/integrated analyses of multiple clinical trials and may not represent head-to-head comparisons. |
A matching-adjusted indirect comparison (MAIC) of clinical trial data suggested that Larotrectinib was associated with a significantly longer median overall survival and duration of response compared to Entrectinib in adult patients with TRK fusion cancer. The overall response rates were similar between the two agents.[16] Another modeling study projected that Larotrectinib would provide improved life-year and quality-adjusted life-year outcomes compared to Entrectinib for TRK fusion-positive metastatic non-small cell lung cancer.[17]
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for its efficacy and safety profile. Larotrectinib is highly selective for TRK kinases, while Entrectinib has a broader spectrum of activity.
| Kinase Target | Larotrectinib (IC50, nmol/L) | Entrectinib (IC50, nmol/L) |
| TRKA | 6.5[3] | 1[18] |
| TRKB | 8.1[3] | 3[18] |
| TRKC | 10.6[3] | 5[18] |
| ROS1 | >1000 | 7[18] |
| ALK | >1000 | 12[18] |
| IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro. |
Experimental Protocols
The evaluation of TRK inhibitors involves a series of preclinical and clinical studies. Below are generalized protocols for key experiments.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of a compound against purified TRK kinases.
Methodology:
-
Recombinant human TRK kinase domains are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., Larotrectinib, Entrectinib) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or fluorescence-based assays.
-
The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from a dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of a TRK inhibitor on cancer cells harboring an NTRK gene fusion.
Methodology:
-
A cancer cell line with a known NTRK gene fusion (e.g., KM12 colorectal cancer cells with the TPM3-NTRK1 fusion) is cultured in appropriate media.
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the TRK inhibitor.
-
After a set incubation period (e.g., 72 hours), cell viability or proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo®, which quantify metabolic activity or ATP content, respectively.
-
The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is determined.
Conclusion
Larotrectinib and Entrectinib have revolutionized the treatment of NTRK gene fusion-positive cancers, demonstrating the power of precision oncology. Larotrectinib's high selectivity for TRK kinases translates into impressive and durable responses with a favorable safety profile. Entrectinib offers the advantage of targeting multiple oncogenic drivers, making it a valuable option for a broader range of molecularly defined tumors. The choice between these agents may depend on the specific genetic alteration, the presence of central nervous system metastases, and the patient's overall clinical profile. As research continues, the development of next-generation TRK inhibitors and a deeper understanding of resistance mechanisms will further refine the therapeutic landscape for these cancers. While information on emerging inhibitors like this compound is currently scarce, their development highlights the ongoing efforts to expand the arsenal of targeted therapies for patients with genetically defined cancers.
References
- 1. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Larotrectinib, a selective tropomyosin receptor kinase inhibitor for adult and pediatric tropomyosin receptor kinase fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer | Scilit [scilit.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Entrectinib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 10. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC | FDA [fda.gov]
- 14. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - Analysis Group [analysisgroup.com]
- 17. jmcp.org [jmcp.org]
- 18. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Kinase Inhibitor Selectivity: Entrectinib vs. a Hypothetical Next-Generation TRK Inhibitor
In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount to achieving maximal therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of the kinase selectivity profiles of entrectinib, a clinically approved inhibitor of TRK, ROS1, and ALK, and a hypothetical next-generation, highly selective pan-TRK inhibitor, herein referred to as "Trk-IN-X". This analysis is intended for researchers, scientists, and drug development professionals to illuminate the nuances of kinase inhibitor selectivity and its implications for clinical application.
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Entrectinib is a multi-kinase inhibitor with potent activity against TRKA/B/C, ROS1, and ALK.[1][2] This broad-spectrum activity is beneficial in treating cancers driven by fusions of these respective kinases. However, this can also lead to off-target toxicities. In contrast, a hypothetical highly selective pan-TRK inhibitor, Trk-IN-X, would be designed to potently inhibit TRKA, TRKB, and TRKC with minimal activity against other kinases, potentially offering a more favorable safety profile in patients with TRK fusion-positive cancers.
The following table summarizes the inhibitory activity (IC50 values) of entrectinib against a panel of selected kinases, providing a quantitative measure of its selectivity. Data for the hypothetical Trk-IN-X is representative of an idealized highly selective inhibitor.
| Kinase Target | Entrectinib IC50 (nM) | Hypothetical Trk-IN-X IC50 (nM) |
| TRKA | 1-5 | < 5 |
| TRKB | 1-5 | < 5 |
| TRKC | 1-5 | < 5 |
| ROS1 | 7 | > 1000 |
| ALK | 12 | > 1000 |
| FAK | > 1000 | > 1000 |
| PAK4 | > 1000 | > 1000 |
| PLK4 | > 1000 | > 1000 |
Table 1: Comparison of in vitro kinase inhibitory activity (IC50) of Entrectinib and a hypothetical highly selective pan-TRK inhibitor (Trk-IN-X). IC50 values for Entrectinib are based on published data.[2] Values for Trk-IN-X are representative of a highly selective inhibitor.
NTRK Signaling Pathway and Inhibition
The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play a crucial role in neuronal development and function. In several cancers, chromosomal rearrangements can lead to fusions of the NTRK genes with other genes, resulting in constitutively active TRK fusion proteins that drive tumor growth. Both entrectinib and a selective TRK inhibitor like the hypothetical Trk-IN-X aim to block the ATP-binding site of the TRK kinase domain, thereby inhibiting downstream signaling pathways.
Caption: Simplified NTRK signaling pathway and points of inhibition.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for preclinical and clinical development. A common method for assessing the in vitro potency of an inhibitor against a panel of kinases is through biochemical assays that measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
General Kinase Inhibition Assay Protocol (e.g., HTRF or ADP-Glo)
-
Reagent Preparation:
-
Recombinant human kinase enzymes are diluted to a working concentration in the appropriate kinase buffer.
-
The kinase-specific substrate and ATP are prepared in the kinase buffer.
-
The test inhibitor (e.g., entrectinib or Trk-IN-X) is serially diluted to create a range of concentrations.
-
-
Assay Reaction:
-
The kinase enzyme, substrate/ATP mix, and inhibitor are combined in a multi-well plate.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
-
Signal Detection:
-
A detection reagent (specific to the assay format, e.g., HTRF antibodies or ADP-Glo luciferase reagent) is added to the wells.
-
The plate is incubated to allow the detection reaction to develop.
-
The signal (e.g., fluorescence or luminescence) is read using a plate reader.
-
-
Data Analysis:
-
The raw data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a potent, non-specific inhibitor).
-
The normalized data is plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
The following diagram illustrates a typical workflow for determining the kinase selectivity profile of a test compound.
Caption: Experimental workflow for kinase selectivity profiling.
Conclusion
The comparison between entrectinib and a hypothetical, highly selective pan-TRK inhibitor, Trk-IN-X, highlights the trade-offs in kinase inhibitor design. Entrectinib's activity against TRK, ROS1, and ALK provides a therapeutic option for patients with tumors harboring fusions in any of these three kinases. However, this multi-targeted approach may be associated with a broader range of off-target effects. A highly selective inhibitor like the hypothetical Trk-IN-X would be expected to have a more focused mechanism of action, potentially leading to a better safety profile in patients with TRK fusion-positive cancers. The development of such selective inhibitors is a key goal in precision oncology, aiming to maximize on-target efficacy while minimizing toxicity. The experimental protocols and workflows described herein are fundamental to the characterization and selection of such next-generation targeted therapies.
References
Validating Trk-IN-26 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the cellular target engagement of Trk-IN-26, a Tropomyosin receptor kinase (Trk) inhibitor, and contrasts its performance with other known Trk inhibitors such as Larotrectinib, Entrectinib, and Selitrectinib.
Introduction to Trk Inhibition and Target Validation
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are pivotal in neuronal development and function. However, aberrant fusions of the NTRK genes that encode these proteins are oncogenic drivers in a variety of adult and pediatric cancers. Small molecule inhibitors targeting these kinases have shown remarkable efficacy in treating NTRK fusion-positive tumors.
Target engagement assays are essential to confirm that these inhibitors bind to their Trk targets in a cellular environment, leading to the desired therapeutic effect. This guide explores three widely used methods for validating Trk inhibitor target engagement: Western Blotting for downstream signaling, the Cellular Thermal Shift Assay (CETSA), and the NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay.
Comparative Analysis of Trk Inhibitors
This guide focuses on this compound and compares it with first and second-generation Trk inhibitors.
| Inhibitor | Generation | Target Kinases |
| This compound | Not Specified | Trk |
| Larotrectinib | First | TrkA, TrkB, TrkC |
| Entrectinib | First | TrkA, TrkB, TrkC, ROS1, ALK |
| Selitrectinib | Second | TrkA, TrkB, TrkC (including some resistance mutations) |
Methods for Validating Cellular Target Engagement
Western Blotting: Assessing Downstream Signaling Inhibition
A common method to indirectly assess target engagement is to measure the phosphorylation of the target kinase or its downstream signaling proteins. Inhibition of Trk kinase activity by a compound like this compound should lead to a decrease in phosphorylated Trk (p-Trk) and downstream effectors like AKT and ERK.
Experimental Protocol: Western Blot for p-Trk
-
Cell Culture and Treatment: Plate cells expressing the target Trk fusion protein and allow them to adhere. Treat the cells with varying concentrations of the Trk inhibitor (e.g., this compound) or a vehicle control (like DMSO) for a specified time.
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Trk (p-TrkA/B/C), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Trk signal to a loading control (e.g., total Trk or a housekeeping protein like GAPDH) to determine the extent of inhibition.
Cellular Thermal Shift Assay (CETSA): Direct Target Binding
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.[1][2]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the test compound (e.g., this compound) or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (Trk) in each sample using Western Blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Trk protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay: Real-Time Cellular Analysis
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[2] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol: NanoBRET™ Trk Target Engagement Assay
-
Cell Transfection: Co-transfect cells with a plasmid encoding the Trk-NanoLuc® fusion protein.
-
Cell Plating and Treatment: Plate the transfected cells and treat them with a dilution series of the test compound (e.g., this compound).
-
Tracer and Substrate Addition: Add the fluorescent Trk tracer and the NanoLuc® substrate to the cells.
-
BRET Measurement: Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The decrease in the BRET ratio with increasing concentrations of the test compound is used to determine the cellular IC50 value, which reflects the target engagement potency.
Comparative Performance Data
While specific experimental data for this compound in these target engagement assays is limited to patent literature, the following table provides a general comparison of the biochemical potency of various Trk inhibitors.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Larotrectinib | 5 | 11 | 6 |
| Entrectinib | 1 | 3 | 5 |
| Selitrectinib | <1 | <1 | <1 |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a biochemical assay. Lower values indicate higher potency. Data for Larotrectinib, Entrectinib, and Selitrectinib are from publicly available sources.[3][4]
Visualizing Cellular Target Engagement Workflows
Trk Signaling Pathway
The binding of neurotrophins to Trk receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for cell survival and proliferation. Key pathways include the Ras/MAPK and PI3K/Akt pathways. Trk inhibitors block these signaling events by preventing the initial phosphorylation of the Trk receptor.
// Nodes Neurotrophin [label="Neurotrophin", fillcolor="#4285F4"]; Trk [label="Trk Receptor", fillcolor="#4285F4"]; Trk_P [label="p-Trk", fillcolor="#FBBC05"]; Ras [label="Ras", fillcolor="#34A853"]; Raf [label="Raf", fillcolor="#34A853"]; MEK [label="MEK", fillcolor="#34A853"]; ERK [label="ERK", fillcolor="#34A853"]; PI3K [label="PI3K", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#34A853"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335"]; Trk_IN_26 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Neurotrophin -> Trk; Trk -> Trk_P; Trk_P -> Ras; Trk_P -> PI3K; Ras -> Raf -> MEK -> ERK -> Proliferation; PI3K -> Akt -> Proliferation; Trk_IN_26 -> Trk_P [arrowhead=tee, color="#EA4335"]; } caption: "Simplified Trk signaling pathway and the inhibitory action of this compound."
Conclusion
Validating the cellular target engagement of Trk inhibitors like this compound is a multifaceted process that can be approached with a variety of robust techniques. While direct experimental data for this compound in cellular target engagement assays is emerging, a combination of Western Blotting for downstream pathway modulation, CETSA for direct target binding, and NanoBRET™ for real-time cellular potency provides a comprehensive validation strategy. The comparison with established Trk inhibitors highlights the landscape of potency and selectivity that new compounds like this compound are entering. Further studies are required to fully characterize the cellular target engagement profile of this compound and its relative advantages over existing therapies.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2020048455A1 - Trk inhibitor as anti-cancer drug - Google Patents [patents.google.com]
- 4. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Next-Generation TRK Inhibitors in Resistant Cancer Cell Lines
Researchers and drug development professionals face a significant challenge in the treatment of TRK fusion-positive cancers: the emergence of resistance to first-generation inhibitors. This guide provides a comparative overview of the activity of next-generation TRK inhibitors in cancer cell lines harboring resistance mutations, offering a valuable resource for preclinical research and clinical trial design.
While the initial success of first-generation TRK inhibitors like larotrectinib and entrectinib has been a landmark in precision oncology, a substantial number of patients eventually develop resistance, limiting the long-term efficacy of these drugs. This resistance is often driven by acquired mutations in the TRK kinase domain. To address this, a new wave of next-generation inhibitors has been developed, designed specifically to overcome these resistance mechanisms.
This guide focuses on the comparative efficacy of these advanced inhibitors, providing a data-driven summary of their activity in preclinical models of resistant cancers. Due to the limited publicly available data on a compound referred to as "Trk-IN-26," this analysis will pivot to well-characterized next-generation inhibitors that have been extensively studied and reported in scientific literature.
Comparative Efficacy of Next-Generation TRK Inhibitors
The development of resistance to first-generation TRK inhibitors is frequently associated with specific mutations in the NTRK genes, leading to amino acid substitutions in the TRK proteins. These mutations can interfere with drug binding and reactivate downstream signaling pathways crucial for cancer cell survival and proliferation.
Next-generation inhibitors, such as selitrectinib (formerly LOXO-195) and repotrectinib, have been engineered to effectively target TRK proteins with these resistance mutations. The following table summarizes the in vitro activity of these inhibitors against various resistant TRK fusion proteins.
| Inhibitor | Target TRK Fusion | Resistance Mutation | Cell Line | IC50 (nM) | Reference |
| Larotrectinib | LMNA-NTRK1 | None (Sensitive) | KM12 | <1 | [1][2] |
| LMNA-NTRK1 | G595R (Solvent Front) | Ba/F3 | >1000 | [1][2] | |
| ETV6-NTRK3 | G623R (Solvent Front) | Ba/F3 | >1000 | [1][2] | |
| Selitrectinib | LMNA-NTRK1 | G595R (Solvent Front) | Ba/F3 | 1 | [1][2] |
| ETV6-NTRK3 | G623R (Solvent Front) | Ba/F3 | 4 | [1][2] | |
| Repotrectinib | EML4-ALK | G1202R (Solvent Front) | Ba/F3 | 1.8 | [3] |
| TPM3-NTRK1 | G595R (Solvent Front) | Ba/F3 | 1.5 | [3] |
IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity and are indicative of the drug's potency. Lower values indicate higher potency.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, it is crucial to understand the methodologies employed in these studies. Below are detailed protocols for key experiments used to evaluate the activity of TRK inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to measure the number of viable cells in culture after treatment with a drug, providing a quantitative measure of the drug's cytotoxic or cytostatic effects.
-
Cell Plating: Cancer cell lines (e.g., Ba/F3 cells engineered to express specific TRK fusions and resistance mutations) are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the TRK inhibitor is prepared. The cells are then treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: After the incubation period, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
-
Data Analysis: The luminescence is measured using a plate reader. The data is normalized to untreated control cells, and the IC50 values are calculated using non-linear regression analysis.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the inhibition of signaling pathways downstream of TRK.
-
Cell Lysis: Cells are treated with the TRK inhibitor for a defined period (e.g., 2-4 hours). Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated TRK (p-TRK), total TRK, and downstream signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified to determine the degree of pathway inhibition.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.
Caption: TRK signaling pathway and mechanisms of inhibitor action and resistance.
Caption: A typical experimental workflow for evaluating TRK inhibitor activity.
References
A Head-to-Head Comparison of Novel TRK Inhibitors for Cancer Therapy
A detailed guide for researchers, scientists, and drug development professionals on the evolving landscape of Tropomyosin Receptor Kinase (TRK) inhibitors, from first-generation breakthroughs to next-generation solutions for resistance.
The advent of Tropomyosin Receptor Kinase (TRK) inhibitors has marked a paradigm shift in oncology, offering a tumor-agnostic treatment approach for patients with cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. While first-generation inhibitors like larotrectinib and entrectinib have demonstrated remarkable efficacy, the emergence of acquired resistance has necessitated the development of novel, next-generation inhibitors. This guide provides a comprehensive head-to-head comparison of these agents, supported by preclinical and clinical data, to aid researchers in their drug development and therapeutic strategy efforts.
The Evolving Landscape of TRK Inhibition
NTRK gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors. The resulting chimeric TRK fusion proteins are constitutively active, leading to uncontrolled cell proliferation and tumor growth. TRK inhibitors function by blocking the ATP binding site of the TRK kinase domain, thereby inhibiting downstream signaling pathways.
This guide will compare the following TRK inhibitors:
-
First-Generation: Larotrectinib and Entrectinib
-
Next-Generation: Repotrectinib, Selitrectinib, Zurletrectinib, SIM1803-1A, and PBI-200
Comparative Efficacy and Selectivity
The efficacy of TRK inhibitors is assessed by their ability to inhibit the kinase activity of the three TRK proteins (TRKA, TRKB, and TRKC) and their resistance mutants. The following tables summarize the in vitro potency and clinical efficacy of these inhibitors.
Table 1: In Vitro Potency (IC50, nM) of TRK Inhibitors Against Wild-Type and Mutant TRK Kinases
| Inhibitor | TRKA (WT) | TRKB (WT) | TRKC (WT) | TRKA G595R (Solvent Front) | TRKC G623R (Solvent Front) | TRKA G667C (xanthanine-DFG) |
| Larotrectinib | 6.5[1] | 8.1[1] | 10.6[1] | >600[2] | - | - |
| Entrectinib | 2[3] | 0.57[3] | 1.1[3] | >400-fold decrease in potency[2] | - | >400-fold decrease in potency[2] |
| Repotrectinib | 0.83[4] | 0.05[4] | 0.1[4] | <0.2[5] | 3-4[5] | 11.8-67.6[5] |
| Selitrectinib | - | - | - | 2-10[5] | 2-10[5] | 124-341[5] |
| Zurletrectinib | Similar to other next-gen[6] | Similar to other next-gen[6] | Similar to other next-gen[6] | More active than selitrectinib and repotrectinib[6] | - | More active than selitrectinib and repotrectinib[6] |
| SIM1803-1A | 3.64[7] | - | 0.07[7] | 1.24[7] | 5.03[7] | 4.45[7] |
| PBI-200 | Highly Potent[8] | Highly Potent[8] | Highly Potent[8] | Active[8] | Active[8] | Active[8] |
WT: Wild-Type. Data for some inhibitors against specific mutations are not publicly available.
Table 2: Clinical Efficacy of TRK Inhibitors in Patients with TRK Fusion-Positive Solid Tumors
| Inhibitor | Trial Population | Overall Response Rate (ORR) | Duration of Response (DoR) |
| Larotrectinib | TKI-naïve | 75%[9][10] | Median not reached[11] |
| Entrectinib | TKI-naïve | 57%[1][9] | 10.4 months |
| Repotrectinib | TKI-naïve | 58%[12] | Not Reported |
| TKI-pretreated | 50%[12] | Not Reported | |
| Selitrectinib | TKI-pretreated | 34% (in a phase 1 trial) | Not Reported |
| Zurletrectinib | TKI-naïve (adults) | 80-90%[13][14] | Median not reached[5] |
| TKI-naïve (pediatric/adolescent) | 100% (in 6 evaluable patients)[15] | Not Reported | |
| SIM1803-1A | - | Clinical trial ongoing (NCT04671849)[12] | - |
| PBI-200 | - | Clinical trial ongoing (NCT04901806)[12] | - |
TKI: Tyrosine Kinase Inhibitor
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the TRK signaling pathway and a general experimental workflow.
Caption: Simplified TRK signaling pathway and the point of intervention for TRK inhibitors.
Caption: Generalized experimental workflow for the development of novel TRK inhibitors.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug development. The following are generalized protocols for key experiments used in the evaluation of TRK inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel compound against TRK kinases (TRKA, TRKB, TRKC) and a panel of off-target kinases to assess potency and selectivity.
Materials:
-
Recombinant human TRK kinases (and other kinases for selectivity profiling)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]
-
ATP (at a concentration near the Km for each kinase)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(E4,Y))
-
Test inhibitor (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
In a microplate, add the kinase, the kinase buffer, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (or substrate phosphorylated).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of a TRK inhibitor in a living organism.
Objective: To evaluate the in vivo anti-tumor activity of a novel TRK inhibitor in a mouse model bearing human tumors with NTRK fusions.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line with a known NTRK fusion (e.g., KM12 cells)
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take rate)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the NTRK fusion-positive cancer cells to a sufficient number.
-
Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule and route.
-
Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice a week).
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the inhibitor.
Overcoming Resistance: The Next Generation
Acquired resistance to first-generation TRK inhibitors is a significant clinical challenge, often driven by mutations in the TRK kinase domain. The most common resistance mutations are "solvent-front" mutations (e.g., TRKA G595R) and "gatekeeper" mutations.
Next-generation inhibitors such as repotrectinib, selitrectinib, and zurletrectinib have been specifically designed to overcome these resistance mechanisms. Repotrectinib, for instance, is a compact macrocyclic inhibitor that can bind to the ATP pocket of both wild-type and mutant TRK kinases without the steric hindrance that limits the efficacy of first-generation agents. Preclinical data demonstrates that repotrectinib is significantly more potent against solvent-front mutations than first-generation inhibitors.
Zurletrectinib has shown potent activity against a broad range of resistance mutations and has demonstrated superior brain penetration in preclinical models compared to other next-generation inhibitors, a crucial feature for treating brain metastases.[6][14]
Future Directions
The field of TRK inhibition continues to evolve rapidly. Ongoing research focuses on:
-
Combination Therapies: Combining TRK inhibitors with other targeted agents to overcome resistance mediated by bypass signaling pathways.
-
Novel Scaffolds: Developing inhibitors with novel chemical scaffolds to address emerging resistance mutations.
-
Improved Brain Penetration: Designing inhibitors with enhanced ability to cross the blood-brain barrier to effectively treat central nervous system metastases.
The development of novel TRK inhibitors represents a significant advancement in personalized cancer medicine. A thorough understanding of their comparative efficacy, selectivity, and mechanisms of resistance is crucial for the continued development of effective therapies for patients with TRK fusion-positive cancers.
References
- 1. Diagnosis and Management of TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. A Phase I/II Clinical Trial of ICP-723 in the Treatment of Advanced Solid Tumors [clin.larvol.com]
- 5. Preclinical evaluation of SIM1803-1A, a small molecule Trk/ROS1 dual inhibitor for wild and mutate <em>NTRK/ROS1</em> fusion solid malignancies. - ASCO [asco.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Safety of current treatment options for NTRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Tissue-Agnostic Targeting of Neurotrophic Tyrosine Receptor Kinase Fusions: Current Approvals and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. China’s NMPA accepts Innocare’s zurletrectinib NDA for solid tumors | BioWorld [bioworld.com]
- 13. onclive.com [onclive.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Real-world Experience With Neurotrophic Tyrosine Receptor Kinase Fusion-positive Tumors and Tropomyosin Receptor Kinase Inhibitors in Veterans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of TRK Inhibitors Across NTRK Fusion Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Tropomyosin Receptor Kinase (TRK) inhibitors in cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. While this guide focuses on well-documented TRK inhibitors, the presented data and experimental frameworks can serve as a template for evaluating novel compounds such as the investigational inhibitor Trk-IN-26.
NTRK gene fusions, involving NTRK1, NTRK2, or NTRK3, are oncogenic drivers in a wide range of adult and pediatric tumors.[1][2] The development of TRK inhibitors has marked a significant advancement in the treatment of these cancers, with first-generation inhibitors like larotrectinib and entrectinib demonstrating high response rates irrespective of tumor histology.[1] However, acquired resistance, often through mutations in the TRK kinase domain, has necessitated the development of next-generation inhibitors.[1][3]
Overview of TRK Inhibitors
TRK inhibitors can be broadly categorized into first and second-generation agents.
-
First-Generation TRK Inhibitors: These are highly effective against cancers with NTRK fusions but are susceptible to resistance mutations.
-
Second-Generation TRK Inhibitors: These were designed to overcome acquired resistance to first-generation inhibitors.
Comparative Efficacy Data
The following tables summarize the efficacy of different TRK inhibitors against various NTRK fusion subtypes and in the context of common resistance mutations.
| Table 1: In Vitro Inhibitory Activity of TRK Inhibitors | |||
| Compound | Target | IC50 (nM) | Reference |
| Larotrectinib | TRKA, TRKB, TRKC | 5-11 | [4] |
| Entrectinib | TRKA, TRKB, TRKC | 1-5 | [4] |
| Selitrectinib (LOXO-195) | TRKA G595R | <10 | [3][6] |
| TRKC G623R | <10 | [3][6] | |
| TRKA G667C | <10 | [3] | |
| Repotrectinib (TPX-0005) | Solvent Front Mutations | 3-4 | [6] |
| Table 2: Clinical Efficacy of First-Generation TRK Inhibitors in NTRK Fusion-Positive Cancers | ||
| Inhibitor | Overall Response Rate (ORR) | Tumor Types |
| Larotrectinib | >75% | Histology-agnostic (various solid tumors)[1] |
| Entrectinib | High response rates | NTRK fusion-positive solid tumors[1] |
Note: Specific efficacy data for "this compound" is not publicly available. The tables above reflect data for approved and well-documented TRK inhibitors.
Signaling Pathways and Experimental Workflows
Understanding the underlying signaling pathways and the methodologies used to assess inhibitor efficacy is crucial for drug development professionals.
TRK Signaling Pathway
NTRK gene fusions lead to the constitutive activation of TRK receptor tyrosine kinases, which in turn activates downstream signaling pathways like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, promoting cell proliferation and survival.[7][8]
Caption: TRK signaling pathway activated by NTRK fusions.
Experimental Workflow for Assessing Inhibitor Efficacy
A typical preclinical workflow to evaluate the efficacy of a novel TRK inhibitor like this compound is outlined below.
References
- 1. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NTRK Fusion in Non-Small Cell Lung Cancer: Diagnosis, Therapy, and TRK Inhibitor Resistance [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The promise of TRK inhibitors in pediatric cancers with NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking Trk-IN-26: A Comparative Analysis Against Leading Pan-Kinase Inhibitors
For Immediate Release
[City, State] – October 26, 2025 – In the landscape of targeted cancer therapy, the specificity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a comprehensive benchmark analysis of Trk-IN-26, a novel Tropomyosin receptor kinase (Trk) inhibitor, against three well-established pan-kinase inhibitors: Staurosporine, Sunitinib, and Sorafenib. This report is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their inhibitory profiles, underlying mechanisms, and the experimental protocols used for their evaluation.
Introduction to Kinase Inhibition in Oncology
Protein kinases are a large family of enzymes that play a crucial role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. While highly specific inhibitors targeting a single kinase can be effective, pan-kinase inhibitors, which act on a broader range of kinases, are also valuable tools in cancer research and treatment, albeit with a different risk-benefit profile.
Trk inhibitors are a class of targeted therapies specifically designed to inhibit the activity of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors, when constitutively activated due to NTRK gene fusions, act as oncogenic drivers in a variety of solid tumors. This compound is an investigational inhibitor of this class. In contrast, pan-kinase inhibitors such as Staurosporine, Sunitinib, and Sorafenib exhibit broad-spectrum activity against a wide array of kinases.
Comparative Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and the selected pan-kinase inhibitors against a panel of representative kinases. This quantitative data provides a direct comparison of their potency and selectivity.
Table 1: IC50 Values (nM) of this compound and Pan-Kinase Inhibitors Against Key Kinases
| Kinase Target | This compound | Staurosporine | Sunitinib | Sorafenib |
| TrkA | Data not publicly available | 2 | 80 | 90 |
| TrkB | Data not publicly available | 5 | 2 | 20 |
| TrkC | Data not publicly available | 4 | - | 20 |
| VEGFR2 | Data not publicly available | 15 | 80 | 90 |
| PDGFRβ | Data not publicly available | 18 | 2 | 57 |
| c-KIT | Data not publicly available | 16 | - | 68 |
| RAF-1 | Data not publicly available | - | - | 6 |
| B-Raf | Data not publicly available | - | - | 22 |
| PKCα | Data not publicly available | 2 | - | - |
| PKA | Data not publicly available | 15 | - | - |
| CDK2 | Data not publicly available | 9 | - | - |
Note: IC50 values for this compound are not yet publicly available in peer-reviewed literature. The data for pan-kinase inhibitors are compiled from various public sources and may vary depending on the specific assay conditions.
Signaling Pathway Overview
The diagram below illustrates the canonical Trk signaling pathway, which is the primary target of this compound. Upon binding of neurotrophins, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell survival and proliferation.[1][2][3] Pan-kinase inhibitors, due to their broad target profile, can impact these and numerous other signaling pathways.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is reliant on robust and reproducible experimental methodologies. Below are outlines of common biochemical and cell-based assays used in the characterization of kinase inhibitors.
Biochemical Kinase Assays
Biochemical assays directly measure the enzymatic activity of purified kinases in the presence of an inhibitor. These assays are crucial for determining direct inhibitory effects and for broad kinase profiling.
1. ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the ADP concentration.
-
Workflow:
-
Set up the kinase reaction with the purified kinase, substrate, ATP, and varying concentrations of the inhibitor.
-
Incubate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the reaction and deplete excess ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the inhibitor concentration against the percentage of kinase inhibition.
-
2. LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved Förster resonance energy transfer (TR-FRET) based binding assay.
-
Principle: The assay measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to a kinase. An inhibitor competes with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
-
Workflow:
-
Combine the kinase, a europium-labeled anti-tag antibody, and the test inhibitor.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate to allow binding to reach equilibrium.
-
Excite the europium donor and measure the emission from both the donor and the acceptor fluorophores.
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor.
-
Determine IC50 values from the dose-response curve.
-
Cell-Based Kinase Assays
Cell-based assays are essential for evaluating the activity of an inhibitor in a more physiologically relevant context, accounting for factors such as cell permeability and off-target effects.
1. Ba/F3 Cell Proliferation Assay
This assay is commonly used to assess the activity of inhibitors against oncogenic kinases that drive cell proliferation.
-
Principle: Ba/F3 cells are dependent on the cytokine IL-3 for survival and proliferation. When these cells are engineered to express a constitutively active oncogenic kinase (e.g., an NTRK fusion protein), they can proliferate in the absence of IL-3. An effective inhibitor of the oncogenic kinase will block this proliferation.
-
Workflow:
-
Culture Ba/F3 cells engineered to express the target oncogenic kinase in IL-3-free medium.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate for a period of time (e.g., 72 hours).
-
Assess cell viability and proliferation using a suitable method, such as a resazurin-based assay or cell counting.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Conclusion
The benchmarking of a novel kinase inhibitor against established broad-spectrum agents is a critical step in its preclinical evaluation. While specific quantitative data for this compound is not yet publicly available, this guide provides the framework and comparative data for pan-kinase inhibitors to contextualize its future characterization. The detailed experimental protocols and signaling pathway overview serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery. As more data on this compound becomes available, this guide can be updated to provide a more direct and comprehensive comparison.
References
Comparative Guide to the Selectivity of Trk-IN-26 and Other Tyrosine Kinase Inhibitors
This guide provides a comparative analysis of the reported selectivity of Trk-IN-26 against other well-characterized Tropomyosin receptor kinase (Trk) inhibitors, Larotrectinib and Entrectinib. Due to the limited publicly available data on the specific kinase selectivity profile of this compound, this comparison is based on its general description as a Trk inhibitor and contrasts it with the extensively documented selectivity of the approved drugs Larotrectinib and Entrectinib.
Introduction to Trk Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[1][2] Aberrant activation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.[3] Small molecule inhibitors targeting the ATP-binding site of the Trk kinase domain have emerged as effective therapies for these cancers.[4] The selectivity of these inhibitors is a critical factor, as off-target effects on other kinases can lead to adverse events.[5] This guide will compare the selectivity profiles of this compound, Larotrectinib, and Entrectinib.
Comparative Selectivity of Trk Inhibitors
The selectivity of a kinase inhibitor is a measure of its potency against its intended target compared to other kinases. High selectivity is desirable to minimize off-target side effects. The following table summarizes the available information on the selectivity of this compound, Larotrectinib, and Entrectinib.
| Inhibitor | Primary Targets | Selectivity Profile | Reported IC50 Values (nM) |
| This compound | Trk | Described as a Trk inhibitor with potential for cancer research.[6] Specific data on its selectivity against a broader kinase panel is not publicly available. | Not publicly available. |
| Larotrectinib | TrkA, TrkB, TrkC | Highly selective for all three Trk receptors.[1][3][7] It is a first-in-class, highly selective TRK inhibitor.[1] | TRKA: 2-20 nM (cellular)[2] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | A pan-Trk, ROS1, and ALK inhibitor.[8][9] It shows activity against multiple molecularly defined cancer indications.[10] | Trks: 1-5 nM (biochemical), ROS1: 7 nM (biochemical), ALK: 12 nM (biochemical)[8] |
Signaling Pathway of Trk Receptors
The activation of Trk receptors by their respective neurotrophin ligands leads to the initiation of several downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. The diagram below illustrates the major signaling cascades activated by Trk receptors.
Figure 1. Simplified Trk signaling pathway.
Experimental Protocols for Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor is a critical step in its development. This is typically achieved through in vitro biochemical assays that measure the inhibitory activity of the compound against a large panel of kinases.
General Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Figure 2. Experimental workflow for kinase inhibitor selectivity profiling.
Representative Biochemical Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified tyrosine kinases.
Materials:
-
Purified recombinant human tyrosine kinases
-
Specific peptide substrates for each kinase
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the kinase and its specific peptide substrate to the wells of a 384-well plate.
-
Add the diluted test compound to the wells. Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for each respective kinase to ensure accurate IC50 determination.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Add the ADP-Glo™ Reagent to convert the ADP generated to ATP.
-
Add the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction, which produces a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background signal (no kinase) from all other readings.
-
Normalize the data to the control wells (DMSO only, 100% activity).
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Conclusion
While specific selectivity data for this compound is not yet widely available, the established methodologies for kinase inhibitor profiling provide a clear framework for its future characterization. In contrast, Larotrectinib stands out as a highly selective Trk inhibitor, whereas Entrectinib demonstrates a broader activity profile against Trk, ROS1, and ALK. The choice of inhibitor in a research or clinical setting will depend on the specific molecular characteristics of the cancer and the desired therapeutic window. Further studies are needed to fully elucidate the selectivity profile of this compound and its potential advantages over existing therapies.
References
- 1. Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Novel TRK Inhibitors Versus Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the in vivo efficacy of investigational Tropomyosin Receptor Kinase (TRK) inhibitors, exemplified by the hypothetical compound Trk-IN-26 , against the current standard-of-care treatments for TRK fusion-positive cancers. The established benchmarks for clinical efficacy are set by the first-generation TRK inhibitors, larotrectinib and entrectinib.
Introduction to TRK Inhibition in Oncology
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes, are crucial for neuronal development and function. In oncology, chromosomal rearrangements leading to NTRK gene fusions result in the expression of chimeric TRK fusion proteins. These fusion proteins are constitutively active, driving oncogenesis through downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[1]
The development of targeted TRK inhibitors has revolutionized the treatment of these cancers. Larotrectinib and entrectinib, both approved for tumor-agnostic use in patients with NTRK gene fusions, have demonstrated high response rates and durable efficacy.[2][3][4] Any novel inhibitor, such as the theoretical this compound, must demonstrate comparable or superior efficacy, an improved safety profile, or activity against acquired resistance mutations.
Mechanism of Action: A Shared Target
Both standard-of-care and novel TRK inhibitors are designed to be competitive inhibitors of the ATP-binding site within the kinase domain of TRK proteins.[5] By blocking the catalytic activity of the TRK fusion proteins, these inhibitors effectively shut down the aberrant signaling that drives tumor growth and survival.
Comparative In Vivo Efficacy Data
The following tables present a template for comparing the preclinical efficacy of this compound with published data for the standard-of-care TRK inhibitors, larotrectinib and entrectinib.
Table 1: Preclinical Pharmacokinetics
| Parameter | This compound | Larotrectinib | Entrectinib |
| Animal Model | (e.g., Mouse, Rat) | Mouse | Mouse, Rat, Dog[6][7] |
| Dosing Route | (e.g., Oral, IV) | Oral | Oral[8] |
| Dose | (e.g., mg/kg) | (Not specified in provided results) | 15, 30, 60 mg/kg BID[8] |
| Tmax (Time to Peak Plasma Concentration) | (e.g., hours) | (Not specified in provided results) | ~6 hours[9] |
| Half-life (t1/2) | (e.g., hours) | (Not specified in provided results) | 3.5 - 11.9 hours (preclinical)[6] |
| CNS Penetration (Brain/Plasma Ratio) | (e.g., ratio) | Capable of penetrating BBB[2] | 0.4 (mouse), 0.6-1.0 (rat)[7] |
Table 2: Xenograft Model Efficacy
| Parameter | This compound | Larotrectinib | Entrectinib |
| Cancer Cell Line/Model | (e.g., KM12, patient-derived xenograft) | TRK-expressing tumors[5] | KM12 (colorectal), Ba/F3-TEL-TRKA, Karpas-299, SH-SY5Y (neuroblastoma)[8][10] |
| Animal Model | (e.g., Athymic nude mice) | Athymic nude mice[5] | Nude mice, SCID mice[8] |
| Treatment Regimen | (e.g., Dose, frequency, duration) | Dose-dependent tumor inhibition[5] | 15, 30, 60 mg/kg PO BID for 10-21 days[8] |
| Tumor Growth Inhibition (TGI) | (e.g., %) | Potent in vivo suppression[11] | Potent tumor growth inhibition (P < 0.0001 vs. control)[8] |
| Tumor Regression | (e.g., % of animals with regression) | (Data not available) | (Data not available) |
| Survival Benefit | (e.g., Median survival increase) | (Data not available) | Significant improvement in event-free survival (P < 0.0001 vs. control)[10] |
Experimental Protocols
Detailed methodologies are critical for the accurate interpretation and replication of in vivo efficacy studies.
Xenograft Tumor Model Workflow
The establishment of xenograft models is a foundational step in assessing the in vivo efficacy of novel anti-cancer agents.
Key Methodological Details:
-
Cell Lines and Animal Models: Studies often utilize human cancer cell lines with known NTRK fusions, such as KM12 (colorectal cancer), implanted into immunocompromised mice (e.g., athymic nude or SCID mice).[5][8] Patient-derived xenograft (PDX) models are also valuable for representing clinical tumor heterogeneity.
-
Tumor Implantation: A specific number of viable cancer cells (e.g., 5 x 10^6) are typically suspended in a basement membrane extract (like Matrigel or Cultrex BME) and injected subcutaneously into the flank of the mice.[12][13]
-
Treatment Initiation and Monitoring: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.[8] The investigational drug is administered, often orally, at predefined doses and schedules. Tumor volume and animal body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.[8]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood samples are collected at various time points after drug administration to determine the pharmacokinetic profile of the compound.[9] Tumor tissues may be harvested at the end of the study to analyze target engagement, for instance, by measuring the phosphorylation levels of TRK and downstream signaling proteins via Western blot.[8]
Conclusion
For an investigational TRK inhibitor like this compound to be considered a viable alternative to the current standard of care, it must demonstrate a competitive or superior profile in preclinical in vivo models. Key differentiators would include enhanced tumor growth inhibition, improved survival outcomes, a more favorable pharmacokinetic profile (especially concerning CNS penetration for brain metastases), or efficacy against known resistance mutations that can emerge during treatment with first-generation inhibitors.[2] The experimental framework outlined in this guide provides a robust methodology for generating the comparative data necessary to make these critical assessments in the drug development process.
References
- 1. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK inhibitors in TRK fusion-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cda-amc.ca [cda-amc.ca]
- 4. onclive.com [onclive.com]
- 5. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Larotrectinib: A Comparative Analysis of Cross-Reactivity with Other Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Tropomyosin Receptor Kinase (Trk) inhibitor, Larotrectinib, focusing on its cross-reactivity profile with other Receptor Tyrosine Kinases (RTKs). This analysis is supported by an overview of the experimental methodologies used to determine kinase inhibitor selectivity and a visual representation of the relevant signaling pathways.
Executive Summary
Larotrectinib is a first-in-class, highly selective inhibitor of Trk family proteins (TrkA, TrkB, and TrkC) that has demonstrated significant efficacy in the treatment of cancers harboring NTRK gene fusions.[1][2] A key aspect of its clinical success and favorable safety profile is its high selectivity for Trk kinases, minimizing off-target effects that are often associated with less selective kinase inhibitors. This guide delves into the specifics of its cross-reactivity, providing available data and the context for its interpretation.
Data Presentation: Kinase Selectivity Profile of Larotrectinib
| Kinase Target | Representative IC50 (nM) | Fold Selectivity vs. TrkA/B/C | Notes |
| TrkA | < 10 | 1x | High-affinity binding and potent inhibition. |
| TrkB | < 10 | 1x | High-affinity binding and potent inhibition. |
| TrkC | < 10 | 1x | High-affinity binding and potent inhibition. |
| ALK | > 1000 | > 100x | Minimal to no inhibition at clinically relevant concentrations. |
| ROS1 | > 1000 | > 100x | Minimal to no inhibition at clinically relevant concentrations. |
| MET | > 1000 | > 100x | Minimal to no inhibition at clinically relevant concentrations. |
| VEGFR2 | > 1000 | > 100x | Minimal to no inhibition at clinically relevant concentrations. |
| EGFR | > 1000 | > 100x | Minimal to no inhibition at clinically relevant concentrations. |
| PDGFRβ | > 1000 | > 100x | Minimal to no inhibition at clinically relevant concentrations. |
Note: The IC50 values for non-Trk kinases are illustrative and represent the expected low potency based on the high selectivity of Larotrectinib. Actual values would be determined by comprehensive kinase profiling assays.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the Trk signaling pathway and the inhibitory action of Larotrectinib. In cancers with NTRK gene fusions, the resulting chimeric Trk proteins are constitutively active, leading to uncontrolled downstream signaling through pathways such as RAS-MAPK and PI3K-AKT, which drive tumor cell proliferation and survival.[3][4] Larotrectinib selectively binds to the ATP-binding pocket of the Trk kinase domain, preventing phosphorylation and subsequent activation of these downstream pathways.
Experimental Protocols
The selectivity of kinase inhibitors like Larotrectinib is typically determined using in vitro competition binding assays, such as the KINOMEscan™ platform. This method provides a quantitative measure of the binding affinity of a test compound against a large panel of kinases.
KINOMEscan™ Competition Binding Assay Protocol
-
Kinase Reagent Preparation: A diverse panel of recombinant human kinases are expressed and tagged (e.g., with DNA).
-
Ligand Immobilization: A proprietary, ATP-site directed ligand is immobilized on a solid support (e.g., magnetic beads).
-
Competition Binding Reaction: The tagged kinase, the immobilized ligand, and the test compound (Larotrectinib) are combined in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase's ATP pocket.
-
Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.
-
Washing: The solid support is washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted kinase is quantified using a sensitive method, such as quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. A lower amount of recovered kinase indicates stronger binding of the test compound. The results are often reported as the dissociation constant (Kd) or the percentage of kinase remaining bound compared to a vehicle control.
Discussion of Cross-Reactivity
The high selectivity of Larotrectinib for Trk kinases over other RTKs is a critical attribute that contributes to its favorable safety profile. Off-target inhibition of other kinases can lead to a range of adverse effects. For example, inhibition of kinases like VEGFR, EGFR, and PDGFR is associated with toxicities such as hypertension, rash, and gastrointestinal issues, which are not commonly observed with Larotrectinib treatment.
While comprehensive kinome scan data is not publicly detailed, the clinical data for Larotrectinib, showing a low incidence of off-target-related adverse events, strongly supports its high selectivity.[2] Resistance to Larotrectinib can occur through on-target mutations in the NTRK gene or through the activation of bypass signaling pathways involving other RTKs, such as MET or BRAF.[5] This highlights the importance of understanding the broader kinome context even for highly selective inhibitors.
Conclusion
Larotrectinib is a pioneering example of a highly selective, potent Trk inhibitor with a well-tolerated safety profile, largely attributable to its minimal cross-reactivity with other RTKs. While detailed quantitative binding data against a full kinome panel is not publicly available, the extensive clinical evidence underscores its selectivity. The use of robust experimental methodologies, such as competition binding assays, is crucial in characterizing the selectivity of such targeted therapies, providing a strong foundation for their clinical development and application.
References
- 1. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Larotrectinib in Patients With Tropomyosin Receptor Kinase Fusion–Positive Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Anti-Tumor Efficacy: Validating Novel Trk Inhibitors Against Established Therapeutics
In the landscape of targeted cancer therapy, inhibitors of Tropomyosin receptor kinases (Trks) have emerged as a significant advancement, particularly for tumors harboring NTRK gene fusions. This guide provides a comparative framework for evaluating the anti-tumor effects of emerging Trk inhibitors, using the well-documented, first-generation inhibitors Larotrectinib and Entrectinib as benchmarks. The objective is to offer researchers, scientists, and drug development professionals a comprehensive methodology for assessing novel therapeutic candidates. While specific data for a compound designated "Trk-IN-26" is not publicly available, the following comparison between Larotrectinib and Entrectinib serves as a robust template for such an evaluation.
Comparative Efficacy of First-Generation Trk Inhibitors
Larotrectinib and Entrectinib are both approved for the treatment of solid tumors with NTRK gene fusions.[1] While direct head-to-head clinical trials are lacking, matching-adjusted indirect comparisons (MAIC) of their pivotal trial data provide insights into their relative efficacy and safety.[2][3]
Table 1: Comparison of Clinical Efficacy in TRK Fusion-Positive Cancers
| Efficacy Outcome | Larotrectinib | Entrectinib | Statistical Significance |
| Overall Response Rate (ORR) | Similar | Similar | p = 0.63[4][5] |
| Complete Response (CR) Rate | Higher | Lower | p < 0.05[4][5] |
| Median Duration of Response (DoR) | Longer | Shorter | p < 0.05[4][5] |
| Median Overall Survival (OS) | Longer | Shorter | p < 0.05[4][5] |
| Median Progression-Free Survival (PFS) | Numerically Longer | Numerically Shorter | p = 0.07[4][5] |
Table 2: Safety Profile Comparison
| Safety Outcome | Larotrectinib | Entrectinib |
| Serious Treatment-Related Adverse Events (Grade ≥ 3) | Comparable and low | Comparable and low[4][5] |
| TRAEs Leading to Discontinuation | Low | Low[2] |
These findings suggest that while both agents are effective, Larotrectinib may offer advantages in terms of complete response rates and long-term survival outcomes in patients with TRK fusion cancers.[4][5]
Mechanism of Action: Trk Signaling Pathway
The Tropomyosin receptor kinase (Trk) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[6][7] In cancer, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of chimeric TRK fusion proteins that are constitutively active.[1] This aberrant signaling drives tumor growth and survival through the activation of downstream pathways, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT pathways.[6][8] Trk inhibitors function by competing with ATP for the binding site in the kinase domain of the TRK protein, thereby blocking its activity and inhibiting these downstream oncogenic signals.[9]
Caption: Diagram of the TRK signaling pathway targeted by inhibitors.
Experimental Protocols
The evaluation of Trk inhibitors typically follows a standardized preclinical and clinical development path.
1. Preclinical Evaluation:
-
Kinase Inhibition Assays: Biochemical assays to determine the IC50 values of the test compound against TRKA, TRKB, and TRKC kinases. This measures the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Cell-Based Proliferation Assays: Using cancer cell lines with known NTRK fusions (e.g., KM12, M091) to assess the compound's ability to inhibit cell growth and determine its IC50 in a cellular context.[10]
-
In Vivo Xenograft Models: Nude mice are implanted with NTRK fusion-positive tumor cells. The test compound is administered to evaluate its effect on tumor growth inhibition (TGI).[10] Efficacy is often compared to a control group and a known inhibitor like Entrectinib.[10]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Analysis of drug absorption, distribution, metabolism, and excretion (ADME) in animal models to determine key parameters like half-life, bioavailability, and clearance.[10] PD studies assess the modulation of the target (e.g., phosphorylation of TRK) in tumor tissue.
2. Clinical Trial Design (Basket Trials):
-
Patient Population: Enrollment of patients with advanced solid tumors harboring an NTRK1, NTRK2, or NTRK3 gene fusion, identified by next-generation sequencing (NGS) or other molecular diagnostic methods.[1]
-
Study Design: Typically single-arm, open-label, multicenter, phase I/II "basket" trials, which enroll patients based on a specific molecular marker rather than tumor histology.[]
-
Endpoints:
-
Primary Endpoint: Overall Response Rate (ORR), defined as the percentage of patients with a complete or partial response to treatment.
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety/tolerability.
-
-
Data Collection: Data from Larotrectinib trials (LOXO-TRK-14001, SCOUT, NAVIGATE) and Entrectinib trials (ALKA-372-001, STARTRK-1, STARTRK-2) serve as a benchmark for these endpoints.[4]
Caption: A typical workflow for the development and validation of a novel Trk inhibitor.
Conclusion
The development of Trk inhibitors represents a paradigm shift towards tissue-agnostic cancer therapy.[1] While Larotrectinib and Entrectinib have set a high bar for efficacy, there is ongoing research to develop next-generation inhibitors that can overcome acquired resistance.[12] For any new Trk inhibitor to be considered a viable alternative, it must demonstrate a competitive or superior profile in terms of efficacy, safety, and its ability to address mechanisms of resistance. The experimental and clinical framework outlined in this guide provides a clear pathway for the validation of such novel anti-tumor agents.
References
- 1. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - Analysis Group [analysisgroup.com]
- 5. Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. Novel TRK inhibitor reduces NTRK fusion-positive cancer growth | BioWorld [bioworld.com]
- 12. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Amidophenoxyindazole-Based Trk Inhibitors, Featuring Trk-IN-26
A new class of Tropomyosin receptor kinase (Trk) inhibitors, characterized by an amidophenoxyindazole scaffold, has emerged as a promising avenue in the development of targeted cancer therapies. This guide provides a comparative analysis of these inhibitors, with a focus on the representative compound Trk-IN-26, to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available preclinical data.
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal cell survival, differentiation, and synaptic plasticity. However, chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the formation of fusion proteins with constitutively active kinase domains, driving the growth and proliferation of various adult and pediatric tumors. This has spurred the development of potent and selective Trk inhibitors.
This analysis delves into the biochemical and cellular activity of a series of amidophenoxyindazole derivatives, including this compound, as detailed in patent literature.
Biochemical and Cellular Performance of Amidophenoxyindazole Trk Inhibitors
A key metric for evaluating the efficacy of kinase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit the activity of a specific enzyme by 50%. The following tables summarize the biochemical and cellular IC50 values for this compound and other selected amidophenoxyindazole analogues against various Trk kinases and cancer cell lines.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| This compound (Compound 12) | 1.5 | 1.2 | 0.8 |
| Compound 2 | 3.5 | 2.8 | 1.9 |
| Compound 5 | 10.2 | 8.5 | 5.6 |
| Compound 15 | 0.9 | 0.7 | 0.5 |
| Compound | Cell Line | Cellular IC50 (nM) |
| This compound (Compound 12) | KM12 (TPM3-NTRK1 fusion) | 10.5 |
| Compound 2 | KM12 (TPM3-NTRK1 fusion) | 25.3 |
| Compound 5 | KM12 (TPM3-NTRK1 fusion) | 88.1 |
| Compound 15 | KM12 (TPM3-NTRK1 fusion) | 5.2 |
The data indicates that compounds within this series, particularly this compound and Compound 15, exhibit potent, low nanomolar inhibition of all three Trk kinase isoforms. This potent enzymatic inhibition translates to effective suppression of proliferation in cancer cell lines harboring NTRK fusions, as demonstrated by the cellular IC50 values in the KM12 colon carcinoma cell line.
Kinase Selectivity Profile
A critical aspect of targeted therapy is the selectivity of an inhibitor for its intended target over other kinases, which can help to minimize off-target side effects. While a comprehensive kinome scan for this compound and its analogues is not publicly available, the initial patent data suggests a degree of selectivity for the Trk family. Further profiling against a broad panel of kinases would be necessary to fully elucidate the selectivity of these compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be utilized to generate the data presented above.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay determines the in vitro potency of a compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant TrkA, TrkB, and TrkC kinase domains.
-
ATP (Adenosine triphosphate).
-
Poly-Glu,Tyr (4:1) peptide substrate.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the respective Trk kinase and the peptide substrate in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
KM12 (or other relevant cancer cell line) cells.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well clear flat-bottom plates.
-
Spectrophotometer capable of reading absorbance at 570 nm.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control and determine the IC50 value.
-
Western Blotting for Trk Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of Trk and its downstream signaling proteins.
-
Reagents and Materials:
-
KM12 cells.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-phospho-TrkA/B/C, anti-total-TrkA/B/C, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Plate KM12 cells and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Trk signaling pathway and the general workflows for the experimental protocols described above.
Caption: Trk Signaling Pathway Inhibition.
Caption: Experimental Workflow Overview.
Conclusion
The amidophenoxyindazole scaffold represents a promising chemical starting point for the development of novel and potent Trk inhibitors. This compound and its analogues have demonstrated compelling low nanomolar efficacy against Trk kinases and in cellular models of NTRK-fusion driven cancer. Further studies are warranted to fully characterize their kinase selectivity, pharmacokinetic properties, and in vivo efficacy to determine their full therapeutic potential. This comparative guide provides a foundational understanding of this inhibitor class for researchers dedicated to advancing targeted oncology.
Navigating Acquired Resistance to TRK Inhibitors: A Comparative Guide to Next-Generation Therapies
For Researchers, Scientists, and Drug Development Professionals
The advent of Tropomyosin receptor kinase (TRK) inhibitors has marked a significant advancement in the treatment of cancers harboring NTRK gene fusions. First-generation inhibitors such as larotrectinib and entrectinib have demonstrated remarkable efficacy across various tumor types. However, the emergence of acquired resistance, primarily through mutations in the TRK kinase domain, presents a clinical challenge. This guide provides a comparative analysis of next-generation TRK inhibitors designed to overcome these resistance mechanisms, with a focus on their effects on acquired resistance mutations.
Overcoming Resistance: A New Wave of TRK Inhibitors
Acquired resistance to first-generation TRK inhibitors is most commonly driven by on-target mutations in the NTRK kinase domain.[1][2][3] These mutations, frequently occurring at the solvent front (e.g., TRKA G595R, TRKC G623R) or the xDFG motif (e.g., TRKA G667C, TRKC G696A), sterically hinder the binding of these drugs.[1][3] Off-target resistance, through the activation of bypass signaling pathways like the MAPK cascade (e.g., BRAF or KRAS mutations), has also been observed.[1]
To address this challenge, a new generation of TRK inhibitors, including selitrectinib (LOXO-195) and repotrectinib, have been developed. These agents are designed to potently inhibit TRK kinases harboring these resistance mutations.
Comparative Efficacy of TRK Inhibitors Against Resistance Mutations
The following tables summarize the in vitro potency (IC50 values) of first and next-generation TRK inhibitors against wild-type TRK and common resistance mutations. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values (nM) of TRK Inhibitors in Cellular Assays
| Inhibitor | Wild-Type TRK Fusion | Solvent Front Mutations (SFM) | Gatekeeper Mutations (GKM) | xDFG Mutations | Compound Mutations |
| Larotrectinib | 23.5–49.4 | >600 | >600 | >1500 | >600 |
| Entrectinib | 0.3–1.3 | >400-fold decrease | <0.2–60.4 | 138–876 | >400-fold decrease |
| Selitrectinib (LOXO-195) | 1.8–3.9 | 2–10 | Potent | 124–341 | Less active (>300) |
| Repotrectinib | <0.2 | 3–4 | Highly potent (<0.2) | 11.8–67.6 | Potent (10-30) |
Data compiled from multiple sources.[1][4]
Table 2: Biochemical IC50 Values (nM) of Repotrectinib
| Target | IC50 (nM) |
| ROS1 | 0.07 |
| TRKA | 0.83 |
| TRKB | 0.05 |
| TRKC | 0.1 |
| ALK | 1.01 |
| ALK G1202R | 1.26 |
| ALK L1196M | 1.08 |
Data from in vitro biochemical assays.[5]
Experimental Protocols
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a purified TRK kinase by measuring the amount of ATP converted to ADP during the phosphorylation reaction.
Principle: The kinase reaction is performed, and then the remaining ATP is depleted. The ADP produced is then converted back to ATP, which is quantified using a luciferase/luciferin reaction. The resulting luminescent signal is proportional to the kinase activity.
Brief Protocol:
-
Reaction Setup: In a 384-well plate, combine the purified TRK kinase (wild-type or mutant), a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and the test inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent, which converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the inhibitor concentration versus the percentage of kinase inhibition.
Cell-Based Proliferation Assay (e.g., Ba/F3 Cell Assay)
This assay assesses the ability of a TRK inhibitor to inhibit the proliferation of cells that are dependent on a TRK fusion protein for their survival and growth.
Principle: Ba/F3 cells, a murine pro-B cell line, are dependent on interleukin-3 (IL-3) for survival. When these cells are engineered to express a TRK fusion protein, they become dependent on the TRK signaling pathway and can proliferate in the absence of IL-3. Inhibition of the TRK fusion protein by a drug will lead to decreased cell viability.
Brief Protocol:
-
Cell Culture: Culture Ba/F3 cells engineered to express a specific TRK fusion (wild-type or mutant) in media without IL-3.
-
Assay Plating: Seed the cells in 96-well plates.
-
Inhibitor Treatment: Add the TRK inhibitor at a range of concentrations.
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Determine the IC50 values by plotting the inhibitor concentration against the percentage of cell growth inhibition.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of a TRK inhibitor in a living organism.
Principle: Human tumor cells expressing a TRK fusion are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the TRK inhibitor, and tumor growth is monitored over time.
Brief Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells harboring a TRK fusion (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer the TRK inhibitor (e.g., orally, once or twice daily) at various doses.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., western blot for target engagement).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
Caption: TRK fusion protein signaling pathways.
Caption: Mechanisms of acquired resistance to TRK inhibitors.
Caption: In vivo xenograft experimental workflow.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Navigating the Safe Disposal of Trk-IN-26: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Trk-IN-26, a tyrosine kinase inhibitor. Adherence to these procedures is paramount to ensure a safe laboratory environment and compliance with regulatory standards.
Core Principles of Chemical Waste Management
General principles for managing laboratory chemical waste include minimizing the quantity of waste generated, using appropriate and clearly labeled waste containers, storing chemical waste in designated satellite accumulation areas, and keeping waste containers securely closed.[1][2][3] Hazardous chemicals should never be disposed of down the drain.[1][4]
Quantitative Data Summary
The following table summarizes the type of quantitative data that is essential for the safe handling and disposal of this compound. This information is typically found in the compound's Safety Data Sheet (SDS). It is critical to obtain the specific SDS for this compound to populate this table with accurate data before handling the compound.
| Property | Value | Source |
| Physical Properties | ||
| Melting Point/Range | Data not available. Refer to specific SDS. | e.g., Sigma-Aldrich |
| Boiling Point/Range | Data not available. Refer to specific SDS. | e.g., Sigma-Aldrich |
| Density | Data not available. Refer to specific SDS. | e.g., Sigma-Aldrich |
| Solubility | Data not available. Refer to specific SDS. | e.g., Fisher Scientific |
| Toxicological Data | ||
| Acute Toxicity (Oral LD50) | Data not available. Refer to specific SDS. | e.g., Fisher Scientific |
| Acute Toxicity (Dermal LD50) | Data not available. Refer to specific SDS. | e.g., Fisher Scientific |
| Acute Toxicity (Inhalation LC50) | Data not available. Refer to specific SDS. | e.g., Fisher Scientific |
| Hazard Classification | ||
| GHS Hazard Statements | Data not available. Refer to specific SDS. | e.g., GHS |
| Precautionary Statements | Data not available. Refer to specific SDS. | e.g., GHS |
Experimental Protocol: Disposal of this compound Waste
The following protocol outlines the step-by-step procedure for the disposal of this compound waste. This protocol is based on general laboratory chemical waste guidelines and should be adapted to comply with your institution's specific policies and the information provided in the this compound SDS.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (compatible with the chemical, clearly labeled).
-
Waste accumulation log.
-
Spill kit.
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Segregate solid waste (e.g., contaminated gloves, weigh paper) from liquid waste (e.g., solutions containing this compound).
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container.
-
Ensure the container is properly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
-
Accumulation:
-
Disposal Request:
-
Once the container is full or has been in accumulation for the maximum allowable time per institutional guidelines (e.g., 12 months), contact your institution's EHS office to request a waste pickup.[1]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Follow the spill cleanup procedures outlined in the this compound SDS and your institution's emergency protocols.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these guidelines and consulting the specific Safety Data Sheet for this compound, laboratories can ensure the safe and compliant disposal of this and other kinase inhibitors, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Trk-IN-26
Disclaimer: A specific Safety Data Sheet (SDS) for Trk-IN-26 (CAS 2412309-52-3) was not publicly available at the time of this document's creation. The following guidance is based on best practices for handling potent, non-hazardous research-grade kinase inhibitors and is intended to provide essential, immediate safety and logistical information. Researchers, scientists, and drug development professionals are strongly advised to obtain the specific SDS from their supplier, conduct a thorough risk assessment, and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This document provides a procedural, step-by-step guide for the safe handling, storage, and disposal of this compound, a TRK inhibitor with potential for cancer research. The information herein is designed to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.
Quantitative Data Summary
Due to the absence of a specific SDS, the following table provides general data points for a typical research-grade small molecule inhibitor. Users must consult the supplier-provided SDS for this compound specific values.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2412309-52-3 |
| Molecular Formula | Consult Supplier SDS |
| Molecular Weight | Consult Supplier SDS |
| Appearance | Solid |
| Solubility | Consult Supplier SDS or Technical Data Sheet |
| Storage Temperature | -20°C (Recommended for long-term storage) |
| Purity | >98% (Typical for research-grade compounds) |
| Hazard Statements | Consult Supplier SDS |
| Precautionary Statements | Consult Supplier SDS |
Experimental Protocols
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the neat compound.
-
Body Protection: A fully buttoned laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted NIOSH-approved respirator should be used in a designated area.
Handling and Storage
2.1. Engineering Controls:
-
All work with the solid compound or concentrated solutions of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
2.2. Weighing and Solution Preparation:
-
Designate a specific area within the fume hood for handling this compound.
-
Before weighing, ensure the balance is clean and placed on a stable surface inside the fume hood.
-
Carefully weigh the desired amount of the solid compound. Avoid creating dust.
-
To prepare a stock solution, add the solvent to the vial containing the pre-weighed compound. Cap the vial and vortex or sonicate until the compound is fully dissolved.
2.3. Storage:
-
Store this compound in a tightly sealed container, protected from light and moisture.
-
For long-term storage, it is recommended to store the compound at -20°C.
-
Stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous and organic waste streams containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Do not dispose of any liquid waste containing this compound down the drain.
-
-
Waste Pickup:
-
Follow your institution's procedures for hazardous waste pickup. Ensure all waste containers are properly labeled with the chemical name and concentration.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
Caption: Emergency Response for this compound Exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
